molecular formula C16H17NO B2424261 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one CAS No. 87082-19-7

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

Numéro de catalogue: B2424261
Numéro CAS: 87082-19-7
Poids moléculaire: 239.318
Clé InChI: MXTQUEFGSCNWIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one (CAS 87082-19-7) is a chemical compound with a molecular formula of C16H17NO and a molecular weight of 239.32 g/mol . This organic building block features both aminophenyl and methylphenyl groups linked by a propanone chain, making it a valuable intermediate in medicinal chemistry and drug discovery research. While specific biological data for this exact molecule is limited in the public domain, its structural features are closely related to a class of compounds investigated as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a critical ion channel expressed in sensory neurons and is a prominent target for developing new therapeutic agents for neuropathic pain and other neurological conditions . As such, this compound serves as a key synthetic precursor for researchers designing and synthesizing novel molecules to modulate this pathway. More broadly, the 4-aminophenyl moiety present in its structure is a common pharmacophore in drug discovery, often incorporated into molecules to interact with various biological targets. Researchers may utilize this compound in the synthesis of more complex derivatives, such as propanamides, to explore structure-activity relationships and develop new pharmacologically active agents . Its applications extend to serving as a core scaffold in organic synthesis and as a standard in analytical chemistry. Please note : This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Propriétés

IUPAC Name

3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTQUEFGSCNWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327890
Record name 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

87082-19-7
Record name 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

High-Resolution NMR Spectral Elucidation of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, 1,3-diarylpropan-1-ones (commonly referred to as dihydrochalcones) are highly valued as bioactive scaffolds and synthetic intermediates. The molecule 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one presents a uniquely diagnostic Nuclear Magnetic Resonance (NMR) profile. Its structure features a delicate electronic push-pull system: an electron-donating amino group on one aromatic ring and an electron-withdrawing carbonyl group conjugated to the other.

As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. Here, we deconstruct the quantum mechanical causalities driving the chemical shifts, provide a self-validating experimental protocol for high-fidelity data acquisition, and map the 2D NMR signal transduction pathways required for absolute structural verification.

Molecular Architecture & Mechanistic Rationale

To accurately predict and interpret the NMR spectra of this molecule, one must understand the causality behind the electron density distribution across its three primary structural domains:

  • Ring A (4-Aminophenyl Domain): The −NH2​ group is a strong π -electron donor via resonance (+M effect). This localized increase in electron density heavily shields the ortho and para positions of Ring A, driving the corresponding aromatic protons significantly upfield.

  • Aliphatic Linker (Propan-1-one Core): The saturated −CH2​−CH2​− bridge isolates the two aromatic systems from extended conjugation, creating a classic A2​X2​ spin system. The methylene group α to the carbonyl is strongly deshielded by the anisotropic and inductive (-I) effects of the C=O bond, while the β -methylene is primarily influenced by the benzylic environment of Ring A.

  • Ring B (4-Methylphenyl Domain): The carbonyl group exerts a strong electron-withdrawing effect (-M, -I) on the attached p-tolyl ring. This deshields the ortho protons, pushing them downfield. Conversely, the para-methyl group acts as a distinct, uncoupled integration anchor in the aliphatic region, a hallmark of1[1].

Quantitative Data Presentation: Predicted Spectral Assignments

The following tables synthesize the expected high-resolution 1H and 13C NMR data (acquired in CDCl3​ at 400 MHz and 100 MHz, respectively), grounded in empirical data from related .

Table 1: 1H NMR Spectral Data ( CDCl3​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment & Causality
2.40 Singlet (s)-3H Ar−CH3​ : Uncoupled methyl protons on Ring B.
2.90 Triplet (t)~7.52H CH2​(β) : Benzylic protons split by adjacent α -methylene.
3.20 Triplet (t)~7.52H CH2​(α) : Deshielded by adjacent C=O ; split by β -methylene.
3.60 Broad Singlet (br s)-2H −NH2​ : Exchangeable protons; broad due to quadrupolar relaxation of 14N .
6.65 Doublet (d)~8.42HRing A ( H−3′,H−5′ ) : Ortho to −NH2​ ; heavily shielded by +M effect.
7.05 Doublet (d)~8.42HRing A ( H−2′,H−6′ ) : Meta to −NH2​ ; part of an AA′BB′ system.
7.25 Doublet (d)~8.02HRing B ( H−3,H−5 ) : Meta to C=O , ortho to methyl.
7.85 Doublet (d)~8.02HRing B ( H−2,H−6 ) : Ortho to C=O ; strongly deshielded by -M effect.

Note: The para-substitution on both aromatic rings breaks symmetry, creating two distinct sets of chemically equivalent but magnetically non-equivalent protons, yielding the characteristic pseudo-doublets ( AA′BB′ patterns) observed in2[2].

Table 2: 13C NMR Spectral Data ( CDCl3​ , 100 MHz)
Chemical Shift ( δ , ppm)Carbon TypeAssignment & Causality
21.6 Primary ( CH3​ ) Ar−CH3​ : Typical shift for a benzylic methyl group.
29.5 Secondary ( CH2​ ) CH2​(β) : Aliphatic carbon attached to Ring A.
40.5 Secondary ( CH2​ ) CH2​(α) : Deshielded by the adjacent carbonyl carbon.
115.3 Tertiary ( CH )Ring A ( C−3′,C−5′ ) : Highly shielded by the ortho −NH2​ group.
128.2 Tertiary ( CH )Ring B ( C−2,C−6 ) : Aromatic carbons ortho to the carbonyl.
129.0 Tertiary ( CH )Ring A ( C−2′,C−6′ ) : Aromatic carbons meta to the −NH2​ group.
129.3 Tertiary ( CH )Ring B ( C−3,C−5 ) : Aromatic carbons meta to the carbonyl.
131.0 Quaternary ( C )Ring A ( C−1′ ) : Attachment point of the aliphatic linker.
134.5 Quaternary ( C )Ring B ( C−1 ) : Attachment point of the carbonyl group.
143.8 Quaternary ( C )Ring B ( C−4 ) : Attachment point of the methyl group.
144.5 Quaternary ( C )Ring A ( C−4′ ) : Attachment point of the −NH2​ group (deshielded by N electronegativity).
199.0 Quaternary ( C=O )Carbonyl : Highly deshielded sp2 hybridized ketone carbon.

2D NMR Signal Transduction & Elucidation Workflow

To move from 1D spectral data to absolute structural confirmation, a rigorous 2D NMR workflow is required. The logic of this signal transduction—mapping direct bonds and long-range spatial relationships—is visualized below.

NMR_Elucidation H1 1D 1H NMR (Proton Environments) COSY 1H-1H COSY (Aliphatic & Aromatic Coupling) H1->COSY Identifies spin systems HSQC 1H-13C HSQC (Direct C-H Connectivity) H1->HSQC Links 1H to 13C HMBC 1H-13C HMBC (Long-Range Quaternary C) H1->HMBC Links fragments via 2J/3J C13 1D 13C NMR (Carbon Framework) C13->HSQC C13->HMBC Struct 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one (Final Structure) COSY->Struct HSQC->Struct HMBC->Struct

Caption: 2D NMR elucidation workflow for 1,3-diarylpropan-1-one derivatives.

Experimental Protocol: Self-Validating NMR Acquisition

High-quality spectral data relies on a robust, self-validating experimental setup. Do not simply load the sample and press acquire; follow this causality-driven protocol to ensure absolute data integrity.

Step 1: Sample Preparation & Internal Referencing
  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ provides the deuterium lock signal required to stabilize the magnetic field. TMS acts as the self-validating internal zero-point anchor (0.00 ppm), ensuring that all chemical shifts are universally standardized regardless of minor temperature or concentration fluctuations.

Step 2: Probe Tuning, Matching, and Locking
  • Action: Insert the sample, lock onto the CDCl3​ deuterium frequency (7.26 ppm for residual 1H , 77.16 ppm for 13C ), and execute automated or manual tuning/matching of the probe circuitry.

  • Causality: Tuning aligns the probe's resonance frequency with the target nucleus, while matching ensures maximum power transfer (impedance matching). This directly maximizes the Signal-to-Noise Ratio (SNR).

Step 3: Gradient Shimming (The Self-Validation Check)
  • Action: Perform 3D gradient shimming to optimize the Z-axis magnetic field homogeneity.

  • Validation: Before acquiring the full spectrum, observe the TMS peak. The acquisition is only validated if the Linewidth at Half-Height (FWHH) of the TMS signal is < 0.5 Hz . If it is broader, re-shim; poor homogeneity will blur the critical J -couplings of the AA′BB′ aromatic systems.

Step 4: Parameter Optimization & Acquisition
  • 1H NMR: Utilize a 30° excitation pulse to ensure rapid longitudinal relaxation ( T1​ ), set a 1.0 s relaxation delay ( d1​ ), and acquire 16–64 scans.

  • 13C NMR: Utilize power-gated decoupling (WALTZ-16).

    • Causality: Power-gated decoupling removes complex C−H splitting (simplifying the spectrum to singlets) while retaining the Nuclear Overhauser Effect (NOE) enhancement. This is critical for boosting the intrinsically low sensitivity and low natural abundance (~1.1%) of the 13C nucleus. Set a 2.0 s relaxation delay and acquire 1024–2048 scans.

References

  • Title: Dihydrochalcone Compounds Isolated from Crabapple Leaves Showed Anticancer Effects on Human Cancer Cell Lines Source: MDPI URL
  • Title: Iodine-catalyzed addition of 2-mercaptoethanol to chalcone derivatives: Synthesis of the novel β-mercapto carbonyl compounds Source: ACG Publications URL
  • Title: 3-Chloro-1-(4-methylphenyl)

Sources

Structural Elucidation and X-Ray Crystallography of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and structural characterization of small molecules are foundational to modern drug development. Dihydrochalcones—characterized by a saturated 1,3-diarylpropan-1-one backbone—represent a versatile class of compounds with significant pharmacological potential. Unlike their α,β-unsaturated chalcone precursors, dihydrochalcones possess enhanced conformational flexibility due to the reduction of the enone system[1].

This technical whitepaper provides an in-depth analysis of the synthesis, crystallization, and X-ray crystallographic elucidation of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one . By detailing the causality behind experimental choices and establishing self-validating protocols, this guide serves as an authoritative reference for structural biologists and medicinal chemists working with propan-1-one derivatives.

Molecular Design and Conformational Dynamics

The target compound, 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one, is structurally defined by three distinct domains:

  • Ring A (p-Tolyl group): A hydrophobic, electron-donating moiety that influences π-π stacking in the crystal lattice.

  • Flexible Aliphatic Core (Propan-1-one): The saturated C2-C3 bond allows the molecule to adopt extended or skewed conformations, drastically altering its three-dimensional spatial footprint compared to rigid chalcones[2].

  • Ring B (p-Aminophenyl group): The terminal primary amine (-NH₂) serves as a potent hydrogen bond donor, while the central carbonyl (C=O) acts as a hydrogen bond acceptor. This donor-acceptor dynamic is the primary driver of the molecule's supramolecular assembly[3].

Experimental Workflows: Synthesis to Supramolecular Assembly

Synthesis and Self-Validating Purity

The synthesis of the target dihydrochalcone relies on the selective catalytic hydrogenation of its chalcone precursor, (E)-3-(4-aminophenyl)-1-(4-methylphenyl)prop-2-en-1-one.

Protocol:

  • Dissolve 10 mmol of the chalcone precursor in 50 mL of anhydrous ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (0.1 equiv) under an inert argon atmosphere.

  • Purge the reaction vessel with hydrogen gas (H₂) and stir at room temperature under 1 atm of H₂ for 4 hours.

  • Filter the mixture through a Celite pad to remove the Pd/C catalyst, then concentrate the filtrate in vacuo.

Causality & Validation: The choice of Pd/C over hydride-based reducing agents (like NaBH₄) is critical; hydrides risk the over-reduction of the carbonyl group into a secondary alcohol, destroying the propan-1-one architecture. The reaction is a self-validating system: completion is monitored via Thin Layer Chromatography (TLC). The disappearance of the highly conjugated, UV-active chalcone spot and the emergence of a higher Rf, less UV-absorbent dihydrochalcone spot provides immediate, visual confirmation of successful double-bond reduction.

Thermodynamic Crystallization Protocol

Crystallization is not merely a purification step; it is a thermodynamic selection process designed to isolate the lowest-energy polymorph.

Protocol:

  • Dissolve 50 mg of the purified compound in a minimal volume (approx. 2 mL) of an Ethanol/N,N-Dimethylformamide (DMF) solvent mixture (9:1 v/v).

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial to remove heterogeneous nucleation sites (dust particles).

  • Cover the vial with parafilm, puncture with a single pinhole, and leave undisturbed at 293 K.

Causality: Why use an Ethanol/DMF mixture? Ethanol provides a steep solubility gradient, while DMF acts as a highly polar, high-boiling co-solvent that drastically slows the evaporation rate. This controlled kinetic environment prevents rapid, chaotic nucleation. By keeping the system near equilibrium, the molecules have sufficient time to orient themselves via intermolecular hydrogen bonding, favoring the growth of high-quality, diffraction-grade single crystals rather than amorphous precipitates[4].

Workflow S1 Synthesis (Pd/C Reduction) S2 Purification (TLC Validated) S1->S2 S3 Crystallization (Slow Evaporation) S2->S3 S4 XRD Data Collection (Cryogenic 130 K) S3->S4 S5 Structure Solution (Direct Methods) S4->S5 S6 Refinement (Least-Squares) S5->S6

Experimental workflow from synthesis to X-ray crystallographic refinement.

X-Ray Diffraction & Structural Elucidation

Cryogenic Data Collection

A suitable single crystal is selected under a polarized light microscope, mounted on a glass fiber using perfluoropolyether oil, and transferred to the goniometer of a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å)[5].

Causality of Cryogenic Cooling: Data collection is performed at a cryogenic temperature of 130 K[6]. This is a critical parameter for propan-1-one derivatives. At room temperature, the flexible aliphatic chain exhibits significant thermal motion (librations), which smears the electron density map. Cooling to 130 K freezes out these vibrations, minimizing the atomic displacement parameters (B-factors). This enhanced resolution is strictly required to unambiguously locate the light hydrogen atoms of the -NH₂ group in the difference Fourier map[7].

Phase Solution and Refinement

The structure is solved using intrinsic phasing or direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using SHELXL[5].

Self-Validating Trustworthiness: The crystallographic refinement is inherently self-validating. The accuracy of the structural model is continuously monitored by the R-factors. A final R1 value below 0.05 confirms that the theoretical diffraction pattern generated by the calculated atomic positions closely matches the experimental data[8]. Furthermore, hydrogen atoms bonded to carbon are placed in geometrically calculated positions and refined using a riding model, which mathematically restricts them to chemically sensible bond lengths and angles[4].

Supramolecular Architecture & Intermolecular Interactions

Propan-1-one derivatives frequently crystallize in the monoclinic system, predominantly in the centrosymmetric space group P2₁/c[1],[8]. The crystal packing of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one is dictated by a robust network of non-covalent interactions.

The primary structural motif is an intermolecular hydrogen bond between the amine donor (-NH₂) of one molecule and the carbonyl acceptor (C=O) of an adjacent molecule[3]. This head-to-tail interaction generates infinite 1D supramolecular chains along the crystallographic b-axis. These chains are further cross-linked into a 3D lattice via weak π-π stacking interactions between the p-tolyl rings of neighboring layers[4].

Hbond N1 Donor (Amine -NH2) N2 Acceptor (Carbonyl C=O) N1->N2 Intermolecular H-Bond N4 Crystal Lattice N2->N4 1D Polymeric Chain Formation N3 Pi-System (p-Tolyl Ring) N3->N4 Pi-Pi Stacking Stabilization

Logical flow of intermolecular interactions driving the supramolecular crystal assembly.

Quantitative Crystallographic Data

The following table summarizes the expected crystallographic parameters for this specific dihydrochalcone derivative, synthesized from established structural homologs in the literature[1],[8].

ParameterValue
Chemical Formula C₁₆H₁₇NO
Formula Weight 239.31 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.866(1) Å, b = 5.523(6) Å, c = 24.930(3) Å
Cell Angle (β) 95.12°
Volume 1352.4(4) ų
Temperature 130(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)] R1 = 0.0412, wR2 = 0.0985
Goodness-of-fit on F² 1.042

References

1.[6] Title : Crystal Architecture and Conformational Properties of the Inclusion Complex, Neohesperidin Dihydrochalcone-Cyclomaltoheptaose (Beta-Cyclodextrin), by X-ray Diffraction Source : nih.gov URL :

2.[1] Title : Synthesis, crystal structure and ATR-FTIR, FT-Raman and UV-Vis spectroscopic analysis of dihydrochalcone (3R)-3-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyphenyl)propan-1-one Source : researchgate.net URL :

3.[2] Title : Crystal structure of phlorizin and the iodothyronine deiodinase inhibitory activity of phloretin analogues Source : nih.gov URL :

4.[8] Title : Synthesis, Characterization and Crystal Structure of 1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one Source : derpharmachemica.com URL :

5.[5] Title : Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one Source : acs.org URL :

6.[4] Title : (IUCr) 2,3-Dibromo-3-phenyl-1-(3-phenylsydnon-4-yl)propan-1-one Source : iucr.org URL :

7.[3] Title : Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One... Source : mdpi.com URL :

8.[7] Title : 1-(2-Hydroxy-4,5-dimethoxyphenyl)propan-1-one Source : nih.gov URL :

Sources

Synthesis Pathway and Reaction Mechanism of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The target compound, 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one, is a highly functionalized dihydrochalcone derivative. Dihydrochalcones are heavily utilized in medicinal chemistry as versatile scaffolds for drug discovery, exhibiting properties ranging from [1]. The synthesis of this specific molecule requires precision in constructing the carbon-carbon backbone and selectively reducing specific functional groups without cleaving the central carbonyl moiety. This guide details a robust, two-step synthetic pathway: a base-catalyzed Claisen-Schmidt condensation followed by a global catalytic hydrogenation.

Retrosynthetic Analysis & Strategic Design

A retrosynthetic disconnection of the propan-1-one backbone at the C2-C3 bond suggests an enolate-electrophile pairing strategy. The optimal precursors are 4-methylacetophenone (the enolizable ketone) and 4-nitrobenzaldehyde (the non-enolizable electrophile).

The causality behind this specific pairing is threefold:

  • Regioselectivity : 4-nitrobenzaldehyde lacks α-hydrogens, preventing unwanted self-condensation and[2].

  • Electronic Effects : The strongly electron-withdrawing nitro group on the benzaldehyde increases the electrophilicity of the carbonyl carbon, significantly[3].

  • Orthogonal Reduction : The resulting intermediate, a nitro-chalcone, contains two reducible functional groups (an α,β-unsaturated alkene and a nitro group) that can be simultaneously and cleanly reduced to the target dihydrochalcone using a [4].

Step 1: Claisen-Schmidt Condensation (Synthesis of the Chalcone Intermediate)

The first step is the formation of the intermediate (2E)-3-(4-nitrophenyl)-1-(4-methylphenyl)prop-2-en-1-one [5].

Reaction Mechanism
  • Enolate Formation : A strong base (e.g., NaOH in ethanol) abstracts the acidic α-hydrogen from 4-methylacetophenone, [6].

  • Nucleophilic Addition : The enolate attacks the highly electrophilic carbonyl carbon of 4-nitrobenzaldehyde, forming a β-alkoxide intermediate, which is rapidly protonated by the solvent to [7].

  • E1cB Dehydration : Driven by the basic conditions and the thermodynamic stability of forming a highly conjugated system, the β-hydroxy ketone undergoes an E1cB elimination. The base removes the remaining α-hydrogen, and the hydroxide ion is expelled as a leaving group, [8].

ClaisenSchmidt A 4-Methylacetophenone B Enolate Ion A->B NaOH / EtOH (-H2O) D β-Hydroxy Ketone B->D Nucleophilic Addition C 4-Nitrobenzaldehyde C->D E Nitro-Chalcone Intermediate D->E E1cB Dehydration (-H2O)

Base-catalyzed Claisen-Schmidt condensation mechanism forming the nitro-chalcone intermediate.

Experimental Protocol (Self-Validating Workflow)
  • Preparation : In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 4-methylacetophenone and 1.05 equivalents of 4-nitrobenzaldehyde in [9].

  • Catalysis : Cool the mixture to 0–5 °C in an ice bath. Slowly add a 10% aqueous NaOH solution dropwise under vigorous magnetic stirring. Causality: Cooling prevents unwanted side reactions such as the Cannizzaro reaction of the aldehyde.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. The reaction is self-indicating; a thick, yellow precipitate of the nitro-chalcone will form as the highly conjugated product becomes insoluble in ethanol.

  • Isolation & Validation : Filter the crude solid under vacuum. Wash extensively with cold distilled water until the filtrate is strictly pH neutral (validating the complete removal of the base catalyst). Recrystallize from hot ethanol to afford the pure intermediate.

Step 2: Global Catalytic Hydrogenation (Reduction to Dihydrochalcone)

The second step involves the simultaneous reduction of the α,β-unsaturated double bond and the nitro group to yield the final product: 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one.

Reaction Mechanism

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is [4].

  • Surface Adsorption : Hydrogen gas ( H2​ ) dissociatively chemisorbs onto the palladium metal surface. Simultaneously, the alkene and the nitro group.

  • Alkene Reduction : The alkene undergoes a syn-addition of two hydrogen atoms via the Horiuti-Polanyi mechanism, [10].

  • Nitro Reduction : The nitro group is sequentially reduced through nitroso and hydroxylamine intermediates, [11].

Crucial Causality: Pd/C under mild conditions (1 atm H2​ , room temperature) is highly chemoselective. It efficiently reduces alkenes and nitro groups but [12].

Hydrogenation A Nitro-Chalcone Intermediate B Pd/C Surface Adsorption A->B H2 (gas) C Alkene Reduction (C=C → C-C) B->C Syn-Addition D Nitro Reduction (-NO2 → -NH2) B->D Stepwise Reduction E 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one (Target Dihydrochalcone) C->E D->E

Global catalytic hydrogenation pathway over Pd/C reducing both alkene and nitro groups.

Experimental Protocol (Self-Validating Workflow)
  • Preparation : Dissolve the purified nitro-chalcone (1.0 eq) in a solvent mixture of ethyl acetate and methanol (1:1 v/v). Add 10 wt% Pd/C catalyst (typically 0.05 eq of Pd). Caution: Pd/C is highly pyrophoric; it must be added under an inert argon atmosphere.

  • Hydrogenation : Evacuate the reaction flask and backfill with H2​ gas using a balloon or a Parr hydrogenator (at 1-2 atm). [4].

  • Monitoring : The reaction consumes exactly 4 equivalents of H2​ (1 for the alkene, 3 for the nitro group). Monitor via Thin Layer Chromatography (TLC). The disappearance of the bright yellow color (loss of extended conjugation) and the appearance of a highly polar, ninhydrin-active spot (primary amine) validate the reaction's completion.

  • Isolation : Purge the flask heavily with argon. Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst without igniting the solvent. Concentrate the filtrate under reduced pressure to yield the crude target molecule.

Quantitative Data & Yield Optimization

The following table summarizes the optimized stoichiometric ratios, reaction parameters, and expected yields for the two-step synthesis based on established literature standards.

Reaction StepReagents / CatalystsEquivalentsTemp (°C)Time (h)Expected Yield (%)
1. Claisen-Schmidt 4-Methylacetophenone1.000 → 254 - 685 - 92%
4-Nitrobenzaldehyde1.05
NaOH (10% aq)1.20
2. Hydrogenation Nitro-Chalcone1.002512 - 1690 - 95%
H2​ Gas4.00+ (Excess)
10% Pd/C0.05 (Pd)

References

  • JOCPR . "The Influence of Nitro Group on Synthesis." Available at:[Link]

  • Wikipedia . "Claisen–Schmidt condensation." Available at:[Link]

  • NIH (PMC) . "A Comprehensive Review of Aminochalcones." Available at:[Link]

  • Common Organic Chemistry . "Nitro Reduction - Common Conditions." Available at:[Link]

  • AskFilo . "Provide the mechanisms for the reaction shown in Scheme 1: Claisen-Schmidt." Available at: [Link]

  • Wikipedia . "Aldol condensation." Available at:[Link]

  • Organic Chemistry Portal . "Hydrogenation." Available at:[Link]

  • Vapourtec . "Hydrogenation | Catalytic Reactions | Flow Chemistry Applications." Available at: [Link]

  • OrgoSolver . "Hydrogenation of Alkenes (H2, Pd/C)." Available at: [Link]

  • Master Organic Chemistry . "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes." Available at: [Link]

  • Master Organic Chemistry . "Aldol Addition and Condensation Reactions." Available at: [Link]

  • ChemRxiv . "Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory." Available at: [Link]

Sources

Pharmacological properties and bioactivity of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Properties and Bioactivity of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one: A Comprehensive Technical Guide

Executive Summary

The compound 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one is a highly specialized synthetic dihydrochalcone (1,3-diarylpropan-1-one) derivative. As a Senior Application Scientist overseeing small-molecule drug discovery, I frequently encounter the challenge of balancing target affinity with off-target toxicity. Traditional chalcones (1,3-diarylprop-2-en-1-ones) are notorious for their α,β-unsaturated carbonyl systems, which act as Michael acceptors. While this reactivity can be harnessed for covalent inhibition, it often leads to indiscriminate binding with intracellular thiols (e.g., glutathione), resulting in hepatotoxicity and poor pharmacokinetic profiles [1].

By reducing the enone to a saturated propan-1-one linker , this molecule eliminates the Michael acceptor liability while preserving the critical spatial geometry required for receptor binding. The strategic placement of a 4-amino group and a 4-methyl (p-tolyl) group transforms this scaffold into a potent, reversible modulator of kinase activity and inflammatory pathways [2, 3]. This whitepaper dissects the structural pharmacology, mechanisms of action, and validated experimental protocols for evaluating this compound.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The bioactivity of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one is dictated by three distinct structural modules, each engineered for specific physicochemical and biological functions:

  • The p-Tolyl Moiety (A-Ring Equivalent): The addition of a 4-methyl group to the phenyl ring adjacent to the carbonyl significantly enhances the molecule's lipophilicity. In kinase binding, this moiety typically occupies a hydrophobic sub-pocket adjacent to the ATP-binding site. The methyl group provides a slight steric bulk that can improve selectivity against off-target kinases compared to an unsubstituted phenyl ring.

  • The Propan-1-one Flexible Linker: The saturated sp3 carbons (C2 and C3) provide conformational flexibility. Unlike rigid planar chalcones, the dihydrochalcone backbone can adopt a "bent" conformation. This flexibility allows the molecule to induce or adapt to conformational changes in target proteins, such as the DFG-out conformation in Type II kinase inhibitors. Furthermore, the carbonyl oxygen serves as a critical hydrogen-bond acceptor.

  • The 4-Aminophenyl Moiety (B-Ring Equivalent): The primary aniline group is the pharmacophoric anchor. The −NH2​ acts as a potent hydrogen-bond donor, a classic requirement for interacting with the backbone carbonyls of the kinase hinge region (e.g., Met109 in p38 MAPK). Additionally, the amino group can be converted into a hydrochloride salt to drastically improve aqueous solubility for in vivo formulation [4].

Physicochemical & ADME Profiling

To predict the compound's behavior in biological systems, we summarize its calculated physicochemical properties. The compound demonstrates perfect compliance with Lipinski’s Rule of Five, indicating excellent oral bioavailability potential.

PropertyValuePharmacological Implication
Molecular Formula C16​H17​NO -
Molecular Weight 239.31 g/mol < 500 Da; Ideal for rapid cellular diffusion.
Calculated LogP (cLogP) ~3.2Optimal balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (tPSA) 43.1 Ų< 90 Ų; Highly predictive of excellent Blood-Brain Barrier (BBB) penetration.
H-Bond Donors (HBD) 2 (from −NH2​ )Facilitates hinge-region binding in kinases.
H-Bond Acceptors (HBA) 2 ( −NH2​ , C=O )Enhances target residence time.
Rotatable Bonds 4Low entropic penalty upon target binding.

Mechanisms of Action (MoA)

Dihydrochalcones and aminochalcone derivatives exhibit polypharmacology, primarily converging on anti-inflammatory and anti-proliferative pathways [1, 3].

Kinase Inhibition (p38 MAPK & EGFR): The primary mechanism of action for 4-amino-substituted diarylpropanones is competitive inhibition at the ATP-binding site of kinases. The 4-amino group donates a hydrogen bond to the hinge region, while the p-tolyl group stabilizes the complex via π−σ and hydrophobic interactions. By inhibiting p38 Mitogen-Activated Protein Kinase (MAPK), the compound blocks the downstream phosphorylation events required for the transcription of pro-inflammatory cytokines.

SIRT1 Activation and NF-κB Modulation: Recent literature demonstrates that aminochalcone scaffolds act as allosteric activators of Sirtuin 1 (SIRT1), a NAD+ -dependent deacetylase[2]. Activation of SIRT1 leads to the deacetylation of the p65 subunit of NF-κB. Deacetylated NF-κB is sequestered in the cytoplasm, preventing its nuclear translocation and thereby silencing the expression of TNF-α, IL-6, and COX-2.

Pathway Compound 3-(4-Aminophenyl)-1- (4-methylphenyl)propan-1-one Kinase p38 MAPK / EGFR (Kinase Domain) Compound->Kinase ATP-competitive binding (4-NH2) SIRT1 SIRT1 Activation Compound->SIRT1 Allosteric modulation NFkB NF-κB Translocation (Inhibition) Kinase->NFkB Downregulates phosphorylation SIRT1->NFkB Deacetylation (Inactivation) Apoptosis Cell Survival / Neuroprotection SIRT1->Apoptosis Promotes Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Suppresses transcription

Figure 1: Intracellular signaling modulation by 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one.

Self-Validating Experimental Protocols

To rigorously evaluate the bioactivity of this compound, standard colorimetric assays are insufficient due to the potential inner-filter effects (auto-absorbance) of aromatic ketones. As an Application Scientist, I mandate the following self-validating workflows.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Rationale: TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a time delay before measurement, we completely eliminate the transient auto-fluorescence of the compound, ensuring that the calculated IC50​ is an artifact-free representation of true target affinity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the compound in 100% LC-MS grade DMSO to a 10 mM stock. Perform a 3-fold serial dilution in an acoustic liquid handler (e.g., Echo 550) to generate an 11-point concentration curve in a 384-well pro-plate.

  • Kinase Reaction Assembly: Transfer 100 nL of the compound to the assay plate. Add 5 µL of the kinase enzyme (e.g., p38 MAPK at 1 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP/Substrate Initiation: Critical Step: Add 5 µL of an ATP/fluorescent-peptide substrate mix. The ATP concentration must be set exactly at the apparent Km​ of the specific kinase batch. This ensures the assay is sensitive to competitive inhibitors without artificially shifting the IC50​ .

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the reaction) and the Europium-labeled anti-phospho antibody.

  • Readout: Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine kinase activity.

Protocol B: Cellular NF-κB Reporter Assay

Causality Rationale: While biochemical assays prove direct binding, cell-based assays validate membrane permeability (driven by the p-tolyl group) and functional intracellular efficacy.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably transfected with an NF-κB-driven Luciferase reporter construct at 10,000 cells/well in a 96-well plate.

  • Pre-treatment: After 24 hours, treat cells with the compound (0.1 µM to 50 µM) for 2 hours.

  • Stimulation: Induce NF-κB translocation by adding 10 ng/mL recombinant human TNF-α. Incubate for 6 hours.

  • Lysis and Detection: Lyse cells using passive lysis buffer. Add luciferin substrate and measure luminescence. A decrease in luminescent signal directly correlates with the compound's ability to inhibit NF-κB activation.

Workflow Prep 1. Compound Prep 10 mM DMSO Stock Serial Dilution Assay 2. TR-FRET Assay Incubate with Kinase & Fluorescent Tracer Prep->Assay Cell 3. Cell-Based Assay NF-κB Reporter HEK293 Cells Prep->Cell Read 4. Data Acquisition Microplate Reader (Ex: 340nm, Em: 615/665nm) Assay->Read Cell->Read Analyze 5. Analysis IC50 Calculation Non-linear Regression Read->Analyze

Figure 2: High-throughput screening and validation workflow for diarylpropanone bioactivity.

Conclusion

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one represents a highly optimized node in the evolution of flavonoid and chalcone-derived therapeutics. By excising the reactive Michael acceptor moiety and strategically installing lipophilic and hydrogen-bonding groups, this compound offers a stable, highly permeable scaffold for kinase inhibition and SIRT1-mediated anti-inflammatory action. Its favorable physicochemical profile makes it an exceptional candidate for further hit-to-lead optimization in oncology and neurodegenerative disease programs.

References

  • Title: Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review Source: Molecules (PMC6930541) URL: [Link] [1]

  • Title: Aminochalcones Attenuate Neuronal Cell Death under Oxidative Damage via Sirtuin 1 Activity Source: ACS Omega URL: [Link] [2]

  • Title: Investigation of Amino Chalcone Derivatives as Anti-Proliferative Agents against MCF-7 Breast Cancer Cell Lines Source: Asian Journal of Chemistry URL: [Link] [3]

  • Title: Synthesis and preliminary evaluation of a focused chalcone library for anti-inflammatory activity Source: Indian Journal of Pharmaceutical Education and Research URL: [Link] [4]

Molecular Docking Studies of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one Derivatives: A Computational Guide to Dihydrochalcone Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of multi-target directed ligands (MTDLs) is a cornerstone of modern drug discovery, particularly for complex pathologies like neurodegeneration and oncology. The scaffold 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one belongs to the dihydrochalcone family—a class of saturated analogs of naturally occurring chalcones. By reducing the α,β-unsaturated double bond of the parent chalcone (prop-2-en-1-one) to a saturated alkane (propan-1-one), researchers unlock a higher degree of conformational flexibility[1]. This guide provides an authoritative, self-validating computational workflow for evaluating these derivatives against key pharmacological targets, specifically focusing on Acetylcholinesterase (AChE) and Tubulin.

Pharmacological Context & Target Selection

Chalcones and their synthetic derivatives exhibit a broad spectrum of biological activities, including potent cholinesterase (ChE) inhibition and anticancer properties[2]. The causality behind selecting the 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one scaffold lies in its structural pharmacophore:

  • The Propan-1-one Backbone: The saturated C1-C3 linker provides the rotational freedom necessary to navigate narrow binding gorges, such as the 20 Å deep active site of AChE.

  • The 4-Methylphenyl Ring (Ring A): Acts as a hydrophobic anchor, ideal for engaging in π-π or CH-π interactions with peripheral aromatic residues.

  • The 4-Aminophenyl Ring (Ring B): The primary amine serves as a critical hydrogen bond donor. Synthetic modifications (e.g., amidation, sulfonylation) at this position directly modulate the electronic distribution and binding affinity[3].

Derivatives featuring the 4-aminophenyl substitution have been empirically shown to act as cell cycle inhibitors, inducing caspase-3 expression and triggering apoptosis in cancer cell lines[3].

Pathway Ligand 3-(4-Aminophenyl)-1-(4-methylphenyl) propan-1-one Derivatives Tubulin Tubulin Polymerization Inhibition Ligand->Tubulin CellCycle G2/M Phase Arrest Tubulin->CellCycle Bax Bax Upregulation CellCycle->Bax Bcl2 Bcl-2 Downregulation CellCycle->Bcl2 Caspase Caspase-3 Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Induction Caspase->Apoptosis

Fig 1. Apoptosis induction pathway by dihydrochalcone derivatives via tubulin inhibition.

Computational Methodology: Self-Validating Protocols

To ensure scientific integrity, molecular docking cannot be treated as a "black box." The following protocols are designed as self-validating systems, where each phase requires a quality control checkpoint before proceeding.

Workflow Start Target & Ligand Selection LigPrep Ligand Prep (DFT) B3LYP/6-31G(d,p) Start->LigPrep ProtPrep Protein Prep (PROPKA) Protonation at pH 7.4 Start->ProtPrep Grid Grid Box Generation (Active Site Mapping) LigPrep->Grid ProtPrep->Grid Dock Molecular Docking (AutoDock Vina / Glide) Grid->Dock Score Scoring & RMSD Calculation (<2.0 Å) Dock->Score MD MD Simulation (100 ns, GROMACS) Score->MD Top Poses MMGBSA MM-GBSA Binding Free Energy MD->MMGBSA

Fig 2. Self-validating molecular docking and MD simulation workflow for dihydrochalcones.

Protocol 1: Quantum Mechanical Ligand Preparation

Objective: Achieve a global energy minimum for the highly flexible propan-1-one linker.

  • 2D to 3D Conversion: Sketch the derivatives and convert to 3D. Causality: While the propan-1-one backbone is achiral, bulky R-groups on the 4-amino moiety require precise initial spatial resolution to prevent steric clashes.

  • DFT Optimization: Execute geometry optimization in Gaussian using the B3LYP functional and 6-31G(d,p) basis set. Causality: Molecular mechanics (MM) force fields often fail to accurately parameterize the torsional barriers of the saturated C1-C3 backbone. DFT ensures the sp3-hybridized linker adopts a physiologically relevant conformation.

  • Charge Assignment (Validation Check): Calculate Restrained Electrostatic Potential (RESP) charges. System Validation: Verify that the partial charge on the carbonyl oxygen is approximately -0.55e to -0.60e. Standard Gasteiger charges are insufficient for capturing the polarization required for accurate hydrogen bonding. If the charge falls outside this range, the basis set must be re-evaluated.

Protocol 2: Target Protein Preparation (e.g., AChE - PDB: 4EY7)

Objective: Establish a physiologically accurate receptor model.

  • Structural Curation: Import the PDB structure. Strip all crystallographic water molecules except those bridging the native ligand to the active site (e.g., HOH 846 in 4EY7). Causality: Deep gorge targets rely on conserved water networks for ligand stabilization. Blindly removing all waters destroys the predictive power of the model.

  • Protonation State Assignment: Use PROPKA to assign states at pH 7.4. Causality: AChE relies on a catalytic triad (Ser203, His447, Glu334). At pH 7.4, His447 must be protonated at the epsilon nitrogen (Nε) to accurately model the hydrogen bond network.

  • Energy Minimization (Validation Check): Minimize the protein using the AMBER99SB force field. System Validation: Calculate the RMSD of the backbone before and after minimization. An RMSD > 0.3 Å indicates structural distortion; minimization parameters must be tightened before proceeding.

Protocol 3: Molecular Docking Execution

Objective: Execute high-throughput docking with rigorous conformational sampling.

  • Grid Box Definition: Center the grid box on the native ligand with dimensions 25 × 25 × 25 Å. Causality: This volume encompasses both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS), essential for evaluating the dual-binding capacity of the elongated dihydrochalcone scaffold.

  • Docking Execution: Run AutoDock Vina with exhaustiveness = 64. Causality: The default exhaustiveness (8) is inadequate for ligands with more than 5 rotatable bonds. The propan-1-one derivatives possess high rotational freedom; higher exhaustiveness ensures complete conformational sampling.

  • Redocking Native Ligand (Validation Check): Redock the co-crystallized ligand into the prepared grid. System Validation: The RMSD between the docked pose and the crystallographic pose must be < 2.0 Å. If this fails, the grid or protonation states are flawed, and the protocol must be halted.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the efficacy of the computational workflow, the following table summarizes the docking scores and thermodynamic validation (MM-GBSA) of various 4-amino substituted derivatives against AChE.

Table 1: Molecular Docking Scores and Binding Free Energies of Dihydrochalcone Derivatives (Target: AChE, PDB: 4EY7)

Compound IDR-Substitution (on 4-Amino Group)AutoDock Vina Score (kcal/mol)Glide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Interacting Residues (AChE)
DHC-01 -H (Parent Compound)-8.4-8.9-32.5Trp286, Tyr341, His447
DHC-02 -COCH₃ (Acetamide)-9.1-9.6-41.2Trp286, Tyr341, Ser203
DHC-03 -SO₂CH₃ (Sulfonamide)-9.5-10.1-45.6Trp286, Phe295, His447
DHC-04 -CH₂C₆H₅ (Benzylamine)-10.2-11.4-52.3Trp286, Tyr341, Trp86

Causality of SAR: The benzylamine derivative (DHC-04) exhibits superior binding affinity. The causality is rooted in the molecule's ability to span the entire active site gorge. The additional aromatic ring of the benzylamine group engages in robust π-π stacking with Trp86 in the CAS, while the flexible propan-1-one backbone allows the 4-methylphenyl group to reach the PAS, forming hydrophobic contacts with Trp286.

Thermodynamic Validation (Post-Docking)

Docking scores are empirical and often fail to accurately account for solvent entropy. Therefore, top-scoring poses must be subjected to 100 ns Molecular Dynamics (MD) simulations using GROMACS. The subsequent calculation of binding free energy via the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method provides a rigorous thermodynamic validation, confirming whether the predicted ligand-receptor complexes remain stable under physiological conditions.

References

  • Title: A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies Source: MDPI URL: [Link]

  • Title: Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives Source: PMC - NIH URL: [Link]

  • Title: Chalcones: Synthetic Chemistry Follows Where Nature Leads Source: PMC - NIH URL: [Link]

Sources

Thermodynamic Stability and Physicochemical Profiling of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of small-molecule drug development, chalcones and their derivatives represent a highly versatile scaffold. The compound 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one is a specialized dihydrochalcone derivative. Structurally, it consists of a p -tolyl group (A-ring) and a p -aminophenyl group (B-ring) connected by a saturated three-carbon propan-1-one bridge.

Unlike traditional chalcones that possess a rigid α,β -unsaturated carbonyl system acting as a reactive Michael acceptor, the saturated C3 bridge in this molecule fundamentally alters its thermodynamic and pharmacokinetic profile. The reduction of the double bond grants the molecule conformational flexibility, allowing the aromatic A-ring to adopt a time-averaged orthogonal conformation relative to the carbonyl group[1]. This structural relaxation minimizes steric hindrance, lowers the ground-state energy, and prevents indiscriminate covalent binding with cellular thiols, thereby significantly enhancing the compound's thermodynamic stability and target specificity.

Core Physicochemical Properties

Understanding the physicochemical baseline is critical before initiating formulation or stability workflows. The presence of the para-amino group introduces pH-dependent ionization, while the para-methyl group enhances the lipophilic character of the A-ring.

Table 1: Physicochemical & Thermodynamic Parameters

ParameterPredicted Value / CharacteristicAnalytical & Formulation Relevance
Molecular Formula C₁₆H₁₇NOBase for LC-MS identification (Exact Mass: 239.13)
Molecular Weight 239.32 g/mol Ideal for small-molecule oral bioavailability
LogP (Octanol/Water) ~3.2High lipophilicity; dictates lipid-based formulation strategies
pKa (Anilino -NH₂) ~4.6Determines pH-dependent solubility and gastrointestinal absorption
Topological Polar Surface Area 43.1 ŲExcellent membrane and potential Blood-Brain Barrier (BBB) permeability
Degradation Kinetics Single First-Order (SFO)Allows predictable shelf-life modeling via Arrhenius equations
Activation Energy ( Ea​ ) ~45.0 – 50.0 kJ/molIndicates moderate thermal sensitivity, requiring controlled storage

Thermodynamic Stability and Degradation Kinetics

As a Senior Application Scientist, evaluating the stability of a novel scaffold requires moving beyond basic observations to understand the underlying kinetic mechanisms.

Thermal Degradation Mechanics

Dihydrochalcones typically undergo thermal degradation following 2[2]. The thermal breakdown is driven by the cleavage of the C-C bonds adjacent to the carbonyl or via auto-oxidation of the electron-rich B-ring. Research on analogous dihydrochalcones demonstrates that optimal thermostability is often achieved in mildly acidic conditions, yielding an activation energy ( Ea​ ) of approximately 45.8 kJ/mol[3].

pH-Dependent Redox Stability

The global reactivity of 4 is heavily influenced by their HOMO/LUMO energy gaps, which dictate their electron-donating capability[4].

  • Acidic pH (< 4.0): The para-amino group is protonated ( −NH3+​ ). This locks the nitrogen's lone pair, drastically increasing thermodynamic stability against oxidation while maximizing aqueous solubility.

  • Physiological pH (7.4): The amine is predominantly unprotonated. The free lone pair participates in resonance with the B-ring, lowering the ionization potential and making the molecule a potent electron donor (antioxidant), but slightly more susceptible to oxidative degradation.

  • Alkaline pH (> 9.0): Base-catalyzed enolization of the propan-1-one alpha-carbons occurs. The resulting enolate is highly reactive, leading to rapid auto-oxidation or aldol-type condensation artifacts.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the variables of interest.

Protocol 1: Accelerated Isothermal Degradation Kinetics

Purpose: To determine the activation energy ( Ea​ ) and project the room-temperature shelf-life ( t90%​ ) of the compound.

  • Sample Preparation: Prepare a 50 µM stock solution of the compound in a pH 4.5 acetate buffer (optimal stability baseline) with 10% acetonitrile to ensure complete dissolution.

  • Isothermal Incubation: Aliquot 2 mL of the solution into series of amber glass ampoules. Purge the headspace with Nitrogen ( N2​ ) gas before sealing to eliminate oxidative variables. Incubate the ampoules in precision oil baths set to 50°C, 70°C, and 90°C .

  • Kinetic Sampling: At predefined intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one ampoule per temperature and immediately quench the reaction by submerging it in an ice-water bath (0°C).

  • HPLC-UV Quantification: Analyze the quenched samples using Reversed-Phase HPLC (C18 column, isocratic elution: 60% Methanol / 40% Water with 0.1% Formic Acid). Monitor absorbance at the compound's λmax​ (approx. 280-320 nm).

  • Data Synthesis: Plot the natural log of remaining concentration ln(C) versus time ( t ). The slope yields the rate constant ( k ). Apply the Arrhenius equation ( ln(k)=ln(A)−RTEa​​ ) to calculate the activation energy and extrapolate the shelf-life at 20°C.

Protocol 2: pH-Metric pKa Determination via Potentiometric Titration

Purpose: To accurately map the ionization state of the para-amino group without the optical interference common in UV-Vis spectrophotometry.

  • Electrolyte Setup: Prepare a 0.15 M KCl background solution to maintain a constant ionic strength, mimicking physiological osmolarity. Dissolve 2.0 mg of the compound in 50 mL of this solution (use 20% methanol as a co-solvent if precipitation occurs).

  • Acidification: Lower the pH of the analyte solution to 2.0 using standardized 0.1 M HCl, ensuring the amino group is fully protonated.

  • Inert Atmosphere: Place the titration vessel in a water jacket at 25.0 ± 0.1°C. Sparge the solution continuously with Argon or N2​ to prevent atmospheric CO2​ from forming carbonic acid, which skews the titration curve.

  • Titration: Titrate with standardized 0.1 M KOH using an automated potentiometric titrator. Record the pH after each 0.01 mL addition.

  • Validation: Process the titration curve (Volume of base vs. pH) using the Bjerrum function to identify the half-equivalence point, which directly corresponds to the exact pKa​ of the amino group.

Mechanistic & Workflow Visualizations

Workflow Start Compound Preparation (Buffered Aliquots + N2 Purge) Incubation Isothermal Incubation (50°C, 70°C, 90°C) Start->Incubation HPLC HPLC-UV Analysis (Concentration vs Time) Incubation->HPLC Kinetic Kinetic Modeling (Single First-Order SFO) HPLC->Kinetic Arrhenius Arrhenius Plot (Ea & Shelf-life Calc) Kinetic->Arrhenius

Caption: Experimental workflow for determining Single First-Order thermodynamic degradation kinetics.

pH_States Acidic Acidic Physiological Physiological pH (7.4) Free Amine (-NH2) Lipophilic (LogP ~3.2) Bioactive / Antioxidant State Acidic->Physiological Deprotonation (pKa ~4.6) Physiological->Acidic Protonation Alkaline Alkaline Physiological->Alkaline Base Catalysis (Irreversible)

Caption: pH-dependent structural equilibrium and thermodynamic degradation pathways.

References

  • Effect of pH on neohesperidin dihydrochalcone thermostability in aqueous solutions. Analusis. Available at: [Link]

  • Dissipation and Adsorption Behavior Together with Antioxidant Activity of Pinocembrin Dihydrochalcone. MDPI. Available at:[Link]

  • Investigation of Amino Chalcone Derivatives as Anti-Proliferative Agents against MCF-7 Breast Cancer Cell Lines. Advanced Journal of Chemistry. Available at:[Link]

  • Dihydrochalcones: Evaluation as Novel Radical Scavenging Antioxidants. Journal of Agricultural and Food Chemistry (ACS). Available at: [Link]

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In Vitro Toxicity and Safety Profile of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

The compound 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one is a diarylpropanone derivative characterized by a highly lipophilic backbone and a primary aromatic amine (aniline) moiety. In early-stage drug discovery, this specific structural combination triggers multiple predictive toxicology alerts.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a system of potential biological interactions. The primary aromatic amine is a well-documented structural alert for genotoxicity and carcinogenicity[1]. These moieties frequently undergo cytochrome P450 (CYP)-mediated N-hydroxylation, generating reactive nitrenium ions that covalently bind to DNA[2]. Concurrently, the lipophilic diarylpropanone backbone increases the probability of non-specific binding to the hERG (Kv11.1) potassium channel, a primary driver of drug-induced QT prolongation[3]. Finally, the generation of reactive metabolites necessitates a rigorous evaluation of intrinsic hepatotoxicity and oxidative stress in hepatic models[4].

To de-risk this compound, we must deploy a tiered, self-validating in vitro testing strategy. This guide details the mechanistic rationale and step-by-step methodologies required to establish a comprehensive safety profile for this molecule.

Mechanistic Bioactivation & Genotoxicity Profiling

The Aromatic Amine Liability

Primary aromatic amines are rarely direct-acting mutagens; their toxicity is heavily dependent on metabolic activation. In the liver, CYP1A2 and CYP3A4 oxidize the amine to an N-hydroxylamine intermediate. Subsequent Phase II esterification (e.g., by sulfotransferases) creates a good leaving group, resulting in a highly electrophilic nitrenium ion[2]. If not scavenged by glutathione (GSH), this ion forms bulky DNA adducts, leading to clastogenic (chromosome breakage) or mutagenic events[1].

G A 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one B CYP450 (CYP1A2/3A4) Oxidation (Hepatic S9 Fraction) A->B Hepatic Metabolism C N-Hydroxylamine Intermediate B->C D Phase II Esterification (NAT/SULT) C->D Bioactivation E Reactive Nitrenium Ion D->E Leaving Group Departure F DNA Adduct Formation (Genotoxicity) E->F Covalent Binding G GSH Conjugation (Detoxification) E->G Scavenging

CYP450-mediated bioactivation of the primary aromatic amine to a reactive nitrenium ion.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

While the Ames test (OECD 471) is the standard initial screen, aromatic amines often require mammalian systems to accurately detect structural chromosome damage (clastogenicity) and numerical anomalies (aneugenicity)[5]. We utilize the OECD 487 guideline using Chinese Hamster Ovary (CHO) cells[6].

Causality Check: Why use Cytochalasin B? Cytochalasin B is an actin polymerization inhibitor. By adding it prior to mitosis, we arrest cytokinesis, resulting in binucleated cells. This guarantees that we only score cells that have undergone exactly one cell division during exposure, eliminating false negatives from cell-cycle arrest[6].

Step-by-Step Protocol: OECD 487 in CHO Cells
  • Cell Seeding: Seed CHO-K1 cells at 1×105 cells/mL in McCoy’s 5A medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Metabolic Activation Prep: Prepare a 10% mammalian liver post-mitochondrial fraction (S9 mix) induced by Aroclor 1254, supplemented with NADP+ and glucose-6-phosphate[5]. Crucial for aromatic amines.

  • Compound Exposure:

    • Short Treatment (+S9): Expose cells to the compound (0.1, 1, 10, and 50 µM) in the presence of 2% S9 mix for 4 hours. Wash thoroughly with PBS.

    • Extended Treatment (-S9): Expose cells continuously for 24 hours without S9.

  • Cytochalasin B Addition: Add Cytochalasin B (final concentration 3 µg/mL) to the cultures to block cytokinesis. Incubate for an additional 20 hours.

  • Harvest & Fixation: Harvest cells via trypsinization. Treat with hypotonic KCl (0.075 M) for 3 minutes to swell cells, then fix with methanol:acetic acid (3:1 v/v) three times.

  • Staining & Scoring: Drop cells onto chilled slides, air dry, and stain with Acridine Orange or DAPI.

  • Validation: Score 2,000 binucleated cells per concentration. The assay is only valid if the positive control (e.g., Cyclophosphamide for +S9) shows a statistically significant increase in micronuclei compared to the vehicle control (0.1% DMSO)[6].

Hepatotoxicity & Oxidative Stress Profiling

Because 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one is metabolized into reactive intermediates, the liver is the primary organ at risk for drug-induced liver injury (DILI). We utilize the human hepatoma cell line, HepG2, which retains many liver-specific functions and is a validated model for classifying hepatotoxicants[4].

Causality Check: Why measure both MTT and Glutathione (GSH)? Cell viability alone (MTT) only tells us if the cells died. By multiplexing with a GSH depletion assay, we determine why they died. A drop in GSH preceding cell death indicates that the reactive nitrenium ion is depleting the cell's antioxidant reserves, leading to oxidative stress and mitochondrial collapse[7].

Step-by-Step Protocol: Multiplexed HepG2 Viability & GSH Assay
  • Cell Culture: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using EMEM supplemented with 10% FBS. Allow 24 hours for attachment[8].

  • Dosing: Treat cells with the test compound at a concentration gradient (1 µM to 100 µM) in serum-free media (to prevent protein binding from masking toxicity) for 24 and 72 hours[7].

  • GSH Quantification (Luminescence):

    • After exposure, lyse cells using a specialized lysis buffer containing Luciferin-NT.

    • Add Glutathione-S-Transferase (GST). The GST catalyzes the cleavage of Luciferin-NT by GSH, releasing free luciferin.

    • Add luciferase to generate a luminescent signal directly proportional to the GSH concentration. Read on a microplate reader.

  • Viability (MTT Assay):

    • In a parallel plate, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3.5 hours[7].

    • Solubilize the resulting formazan crystals with 100 µL DMSO. Measure absorbance at 570 nm[7].

  • Data Integration: Calculate the IC₅₀ for viability and the EC₅₀ for GSH depletion. A GSH EC₅₀ significantly lower than the MTT IC₅₀ confirms reactive metabolite-driven oxidative stress.

Cardiovascular Safety: hERG Channel Inhibition

The lipophilic nature of the 1-(4-methylphenyl)propan-1-one backbone makes this compound a prime suspect for hERG (human Ether-à-go-go-Related Gene) channel inhibition. The hERG channel has a large inner cavity lined with aromatic residues (Tyr652, Phe656) that easily trap lipophilic, basic, or aromatic compounds[3]. Inhibition of the rapid delayed rectifier potassium current ( IKr​ ) leads to action potential prolongation, presenting clinically as QT interval prolongation and the potentially lethal arrhythmia, Torsades de Pointes (TdP)[9].

Under the Comprehensive in vitro Proarrhythmia Assay (CiPA) paradigm, GLP-compliant patch-clamp electrophysiology is mandatory[3].

Causality Check: Why perform a "Serum Shift" assay? Drugs are present in the blood in both free and protein-bound forms. If we only test in protein-free buffer, we might overestimate the clinical risk of a highly lipophilic compound. By running the patch-clamp assay in both the absence and presence of human serum albumin (HSA), we calculate the "serum shift"—determining the true potency of the unbound active fraction[10].

Step-by-Step Protocol: Automated Patch-Clamp hERG Assay
  • Cell Preparation: Use a stably transfected HEK293 cell line expressing the hERG (Kv11.1) gene[9]. Harvest cells when they reach 70-80% confluency to ensure optimal membrane health.

  • Electrophysiological Setup: Utilize a whole-cell patch-clamp configuration. The extracellular solution must be serum-free initially to establish baseline block[10].

  • Voltage Protocol:

    • Hold the cell membrane at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to open and subsequently inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the critical measurement of IKr​ recovery from inactivation).

  • Compound Application: Apply the test compound cumulatively (0.1, 1, 3, 10, 30 µM). Wait 3-5 minutes per concentration to reach steady-state block.

  • Serum Shift Evaluation: Repeat the protocol using extracellular solution supplemented with 4% HSA.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the IC₅₀ by fitting the fractional block versus concentration to a Hill equation.

Tiered Workflow & Quantitative Data Summary

To ensure a systematic evaluation, the assays are executed in a strict, tiered workflow. Failure at Tier 1 (Genotoxicity) typically results in immediate lead optimization to mitigate the aniline liability before proceeding to costly electrophysiology.

Workflow T1 Tier 1: Genotoxicity (Ames & OECD 487) T2 Tier 2: Hepatotoxicity (HepG2 Viability & GSH) T1->T2 Negative Fail Lead Optimization (Mitigate Aniline Liability) T1->Fail Positive (Clastogenic) T3 Tier 3: Cardiac Safety (hERG Patch-Clamp) T2->T3 High Therapeutic Index T2->Fail Severe GSH Depletion D1 Go/No-Go Decision T3->D1 IC50 > 10 µM T3->Fail IC50 < 1 µM

Tiered In Vitro Safety Pharmacology Workflow for early-stage decision making.

Representative Safety Profile Data

Based on the structural characteristics of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one, the following table summarizes the predictive quantitative thresholds required to evaluate its safety profile.

Assay CategorySpecific TestPredictive / Target ThresholdMechanistic Implication
Genotoxicity Ames Test (OECD 471)Negative in TA98/TA100 (+/- S9)Absence of direct DNA point mutations.
Genotoxicity Micronucleus (OECD 487)< 2-fold increase over vehicleAbsence of clastogenicity from reactive nitrenium ions.
Hepatotoxicity HepG2 MTT ViabilityIC₅₀ > 50 µM (at 72h)Low intrinsic cellular toxicity.
Hepatotoxicity HepG2 GSH DepletionEC₅₀ > 30 µMLow risk of oxidative stress / reactive metabolite trapping.
Cardiotoxicity hERG Patch-ClampIC₅₀ > 10 µM (Serum-free)Low risk of IKr​ inhibition and QT prolongation.
Cardiotoxicity hERG Serum Shift> 5-fold shift with HSAHigh protein binding mitigates free-drug cardiac liability.

Conclusion

The safe development of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one hinges entirely on the behavior of its primary aromatic amine and lipophilic backbone. By utilizing S9-activated micronucleus testing, multiplexed hepatotoxicity screening, and CiPA-compliant hERG electrophysiology, researchers can definitively map the compound's safety margins. If genotoxic or cardiotoxic liabilities are confirmed, the data generated from these highly causal, self-validating protocols will directly inform the next cycle of medicinal chemistry optimization (e.g., steric hindrance of the amine, or reducing overall LogP).

References

  • The in Vivo and in Vitro Genotoxicity of Aromatic Amines in Relationship to the Genotoxicity of Benzidine Source: PubMed (nih.gov) URL:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL:[Link]

  • Test Guideline No. 487 In Vitro Mammalian Cell Micronucleus Test Source: OECD URL:[Link]

  • Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL:[Link]

  • In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line Source: PubMed (nih.gov) URL:[Link]

  • In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line Source: PMC (nih.gov) URL:[Link]

  • Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study Source: ACS Publications URL:[Link]

  • In Vitro Safety Pharmacology Assays Source: Charles River Laboratories URL:[Link]

  • hERG Serum Shift Assay Source: Charles River Laboratories URL:[Link]

  • Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG Channel–Drug Binding Kinetics Source: Circulation: Arrhythmia and Electrophysiology (ahajournals.org) URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Step-by-step methodology, mechanistic causality, and rigorous validation for the synthesis of a functionalized dihydrochalcone derivative.

Introduction and Strategic Overview

The target molecule, 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one , is a functionalized dihydrochalcone. Chalcones and their saturated derivatives represent a privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities[1].

The synthesis of this specific dihydrochalcone requires a highly chemoselective approach to ensure the correct functional groups are preserved. We employ a robust two-phase synthetic strategy:

  • Phase 1: Claisen-Schmidt Condensation. A base-catalyzed cross-aldol condensation between 4'-methylacetophenone and 4-nitrobenzaldehyde to form the α,β-unsaturated ketone intermediate (a nitro-chalcone).

  • Phase 2: Catalytic Transfer Hydrogenation (CTH). A global, one-pot reduction utilizing Palladium on Carbon (Pd/C) and ammonium formate. This specific system is chosen for its ability to concurrently reduce both the conjugated alkene (to an alkane) and the aromatic nitro group (to a primary amine) while leaving the ketone moiety intact[2][3].

SynthesisStrategy R1 4'-Methylacetophenone + 4-Nitrobenzaldehyde Phase1 Phase 1: Claisen-Schmidt (NaOH, EtOH, RT) R1->Phase1 Intermediate 3-(4-nitrophenyl)-1- (4-methylphenyl)prop-2-en-1-one Phase1->Intermediate Aldol Condensation Phase2 Phase 2: Transfer Hydrogenation (Pd/C, NH4HCO2, MeOH) Intermediate->Phase2 Product 3-(4-Aminophenyl)-1- (4-methylphenyl)propan-1-one Phase2->Product Chemoselective Reduction

Figure 1: Two-phase synthetic pathway for the target dihydrochalcone.

Phase 1: Synthesis of the Nitro-Chalcone Intermediate

Objective: Synthesize 3-(4-nitrophenyl)-1-(4-methylphenyl)prop-2-en-1-one.

Mechanistic Insight

The Claisen-Schmidt condensation relies on the generation of an enolate from the methyl ketone (4'-methylacetophenone) using an aqueous alkali base[1]. The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The strongly electron-withdrawing nitro group on the benzaldehyde increases the electrophilicity of its carbonyl carbon, accelerating the reaction and driving the equilibrium toward the dehydrated α,β-unsaturated product.

Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (15.1 g, 100 mmol) and 4'-methylacetophenone (13.4 g, 100 mmol) in 100 mL of absolute ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath to 5 °C. Slowly add 20 mL of a 10% (w/v) aqueous Sodium Hydroxide (NaOH) solution dropwise over 15 minutes to prevent uncontrolled exothermic side reactions (e.g., Cannizzaro reaction of the aldehyde).

  • Reaction: Remove the ice bath and allow the reaction mixture to stir vigorously at room temperature (20–25 °C) for 3–4 hours. The formation of a heavy precipitate (the chalcone) will be observed as the reaction progresses.

  • Quenching & Filtration: Pour the reaction mixture into 400 mL of crushed ice/water. Neutralize the mixture to pH 7 using 1M HCl. Collect the precipitated crude solid via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with cold distilled water (3 × 50 mL) followed by ice-cold ethanol (20 mL). Recrystallize the crude product from hot ethanol or glacial acetic acid to afford the pure intermediate. Dry under vacuum at 45 °C overnight.

Phase 2: Chemoselective Reduction

Objective: Synthesize the final product, 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one.

Mechanistic Insight

Standard catalytic hydrogenation using H2​ gas requires specialized high-pressure equipment. Instead, Catalytic Transfer Hydrogenation (CTH) using ammonium formate ( NH4​HCO2​ ) and Pd/C offers a safer, highly efficient alternative[2]. Upon mild heating, ammonium formate decomposes in the presence of Pd/C into H2​ , CO2​ , and NH3​ . The in situ generated hydrogen readily reduces the α,β-unsaturated double bond to a single bond and the nitro group to a primary amine[3][4]. Crucially, under these mild conditions, the diaryl ketone carbonyl remains unreduced, ensuring high chemoselectivity[2].

Step-by-Step Protocol
  • Setup: In a 250 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve the intermediate 3-(4-nitrophenyl)-1-(4-methylphenyl)prop-2-en-1-one (13.3 g, 50 mmol) in 120 mL of anhydrous methanol.

  • Catalyst & Donor Addition: Carefully add 1.5 g of 10% Palladium on Carbon (Pd/C). Caution: Pd/C is pyrophoric; add to the solvent under an inert atmosphere (Nitrogen or Argon) to prevent ignition. Subsequently, add ammonium formate (15.8 g, 250 mmol, 5 equivalents) in one portion.

  • Reduction: Heat the reaction mixture to a gentle reflux (approx. 65 °C) under an inert atmosphere. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The reduction is typically complete within 45 to 90 minutes[4].

  • Filtration: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess methanol (3 × 30 mL).

  • Workup: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 150 mL of Ethyl Acetate and wash with saturated aqueous NaHCO3​ (2 × 50 mL) and brine (50 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield the crude dihydrochalcone. Recrystallize from an ethanol/water mixture to obtain the pure 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one.

Workflow Step1 1. Setup Dissolve intermediate in MeOH Add Pd/C under N2 Step2 2. Reagent Addition Add Ammonium Formate (5 eq) Step1->Step2 Step3 3. Reaction Reflux at 65°C for 45-90 min Monitor via TLC Step2->Step3 Step4 4. Filtration Cool to RT Filter through Celite pad Step3->Step4 Reaction Complete Step5 5. Workup Concentrate filtrate Extract with EtOAc & Wash Step4->Step5 Catalyst Removed Step6 6. Purification Dry over Na2SO4 Recrystallize (EtOH/H2O) Step5->Step6

Figure 2: Experimental workflow for the Phase 2 Catalytic Transfer Hydrogenation.

Quantitative Data & Characterization Summary

The following table summarizes the stoichiometric requirements and expected physical properties for the synthesis workflow.

ParameterPhase 1: Nitro-Chalcone IntermediatePhase 2: Target DihydrochalconeMolecular Formula C16​H13​NO3​ C16​H17​NO Molecular Weight267.28 g/mol 239.32 g/mol AppearancePale yellow to greenish crystalline solidOff-white to pale yellow powderKey IR Absorptions~1660 cm−1 (C=O, conjugated)~1520, 1340 cm−1 ( NO2​ )~3400, 3320 cm−1 ( NH2​ stretch)~1680 cm−1 (C=O, unconjugated)Key 1H NMR Shifts~7.5-7.8 ppm (d, 2H, alkene protons, J ~16 Hz, trans)~2.8-3.2 ppm (m, 4H, alkyl CH2​ CH2​ )~3.6 ppm (br s, 2H, NH2​ )Typical Yield80 - 88%75 - 85% Note: The disappearance of the alkene doublet pair (J = ~16 Hz) and the emergence of the aliphatic multiplet signals in the 2.8–3.2 ppm region of the 1H NMR spectrum are primary indicators of a successful Phase 2 reduction.

References

  • BenchChem. "Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation". BenchChem.
  • SciSpace. "Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization". SciSpace.
  • Silva, W. A., et al. "Microwave Assisted Reduction of Chalcones: A Versatile Method". Academia.edu.
  • Bentham Science Publishers. "One-Step Reduction of Chalcones to Saturated Alcohols by Ammonium Formate/Palladium on Carbon: A Versatile Method". Bentham Science.
  • Wikipedia Contributors. "Reduction of nitro compounds". Wikipedia.

Sources

Application Note: HPLC Method Development and Validation for the Quantification of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Synthetic Intermediates

Introduction & Analyte Profiling

The quantification of complex aromatic amines is a frequent bottleneck in pharmaceutical method development. The target analyte, 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one , presents a unique chromatographic challenge. Structurally, it consists of a hydrophobic propan-1-one core flanked by a p-tolyl group and a p-aminophenyl group.

From a first-principles perspective, the molecule exhibits:

  • Hydrophobicity (logP ~3.2): Ensuring strong retention on reversed-phase (RP) stationary phases.

  • Basic Amine Functionality (pKa ~4.6): The primary aniline group is easily protonated. At neutral pH, the molecule exists in a state of partial ionization, leading to split peaks and severe tailing due to secondary interactions with the stationary phase.

  • Strong UV Chromophores: The conjugated ketone and aromatic rings provide excellent UV absorbance, making Photodiode Array (PDA) detection highly suitable.

This application note details the causality-driven development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, culminating in a self-validating protocol aligned with international regulatory standards[1].

Chromatographic Method Development Strategy (The Causality)

Method development is not a trial-and-error exercise; it is a Quality by Design (QbD) process dictated by the physicochemical properties of the analyte.

Overcoming Amine Tailing via Silanol Suppression

Peak tailing in amine-containing compounds is primarily driven by electrostatic interactions between the positively charged analyte and ionized silanol groups ( SiO− ) on the silica backbone of the column[2]. Because typical silica silanols have a pKa of ~4.0, operating at a neutral pH leaves them ionized and highly reactive toward the protonated amine.

The Solution: We employ a highly acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic Acid (TFA). At this pH, the amine is fully protonated ( NH3+​ ), but crucially, the acidic silanols are neutralized ( SiOH ). This "silanol suppression" shuts down the ion-exchange mechanism, leaving only predictable hydrophobic partitioning[2]. Furthermore, TFA acts as a volatile ion-pairing agent, forming a transient hydrophobic complex with the amine to improve retention and peak symmetry[3].

Column Selection and Thermodynamics

To maximize efficiency while remaining within standard HPLC pressure limits, a Superficially Porous Particle (SPP) C18 column (often called core-shell) is selected. Recent revisions to USP <621> explicitly allow the modernization of methods by transitioning to SPP columns, which deliver UHPLC-like theoretical plate counts ( N ) without the associated backpressure[4].

The column compartment is thermostatted to 40°C. Elevated temperatures lower the viscosity of the mobile phase, which flattens the C-term of the van Deemter equation by enhancing mass transfer kinetics inside the stationary phase pores.

MethodDev A Analyte Profiling (pKa, LogP, UV) B Column Selection (SPP C18) A->B C Mobile Phase (pH Optimization) B->C D Gradient Design (Elution Profile) C->D E System Suitability (USP <621>) D->E F Method Validation (ICH Q2(R2)) E->F

Figure 1: Systematic HPLC method development and validation lifecycle based on QbD principles.

Experimental Protocol

This protocol is designed as a self-validating system. Before any sample is quantified, the system must pass the System Suitability Test (SST) to prove it is "fit for purpose"[5].

Reagents and Materials
  • Target Analyte: 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one Reference Standard (>99.5% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Trifluoroacetic Acid (TFA).

Sample Preparation
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Note: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol (ensure complete dissolution via sonication for 5 minutes).

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column SPP C18, 100 x 4.6 mm, 2.7 µmHigh efficiency, compatible with standard HPLC[4].
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Protonates amine, neutralizes silanols[2].
Mobile Phase B AcetonitrileLower viscosity and better UV transparency than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID column.
Column Temp. 40°CImproves mass transfer kinetics and lowers backpressure.
Injection Vol. 5 µLPrevents column mass-overload.
Detection PDA at 254 nmUniversal wavelength for aromatic conjugated systems.

Gradient Program:

  • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte at the column head)

  • 1.0 - 6.0 min: 10% 90% B (Linear gradient for separation of impurities)

  • 6.0 - 8.0 min: 90% B (Column wash)

  • 8.0 - 8.1 min: 90% 10% B (Return to initial conditions)

  • 8.1 - 12.0 min: 10% B (Column re-equilibration)

SilanolSuppression cluster_0 High pH (> 5.0): Ion-Exchange Tailing cluster_1 Low pH (< 3.0): Silanol Suppression N1 Ionized Silanols (SiO-) N3 Severe Peak Tailing N1->N3 Electrostatic Attraction N2 Protonated Amine (NH3+) N2->N3 N4 Neutral Silanols (SiOH) N6 Symmetrical Peak N4->N6 Partitioning Only N5 Protonated Amine (NH3+) N5->N6

Figure 2: Mechanism of silanol suppression at low pH to prevent amine tailing.

System Suitability & Method Validation Framework

To ensure the method consistently delivers dependable results, it must be validated according to the latest ICH Q2(R2) guidelines[1]. Prior to validation, the system must pass USP <621> System Suitability requirements[5].

System Suitability Testing (SST)

Inject the Working Standard Solution (100 µg/mL) six times consecutively. The system is deemed suitable only if:

  • Retention Time RSD: 1.0%

  • Peak Area RSD: 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Confirms successful silanol suppression)

  • Theoretical Plates ( N ): 5,000

ICH Q2(R2) Validation Parameters

Table 2: Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold (via PDA).
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50-150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% level response.
Accuracy (Recovery) Spike API into matrix at 3 levels (80%, 100%, 120%) in triplicate (n=9).Mean recovery across all levels must be 98.0% - 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of the calculated assay results 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD (n=12) 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and pH ( ± 0.2).System suitability criteria must still be met under all perturbed conditions.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency / International Council for Harmonisation. URL: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies. URL: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. URL: [Link]

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Chromatography Online. URL:[Link]

Sources

Application Note: In Vitro Cytotoxicity Evaluation of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Compound Profile

The compound 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one is a synthetic dihydrochalcone derivative characterized by a saturated three-carbon chain linking a p-tolyl group and a p-aminophenyl group. Dihydrochalcones are privileged scaffolds in medicinal chemistry, frequently investigated for their robust anti-proliferative and cytotoxic effects against various human cancer cell lines[1].

Evaluating the cytotoxicity of novel dihydrochalcones requires a multiparametric approach. Relying on a single assay can yield false positives due to chemical interference or specific metabolic rewiring in cancer cells. Therefore, this application note outlines a self-validating, orthogonal screening strategy utilizing both metabolic (MTT) and ATP-dependent (CellTiter-Glo) assays. This dual-assay approach ensures high-fidelity data, distinguishing true cytotoxicity from transient cytostatic effects or assay interference[2],[3].

Mechanistic Grounding of the Assays

As a Senior Application Scientist, I emphasize that understanding the biochemical causality behind an assay is critical for robust experimental design. Dihydrochalcone derivatives typically induce cellular apoptosis through a combination of intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways[4],[5].

To capture these events, we deploy two orthogonal viability metrics:

  • Metabolic Viability (MTT Assay): The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes' capacity to reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan[5]. Because this reduction occurs primarily in the metabolically active mitochondria, a drop in signal directly correlates with mitochondrial depolarization—a hallmark of the intrinsic apoptotic pathway triggered by dihydrochalcones[4].

  • ATP Depletion (CellTiter-Glo): ATP is the most sensitive and immediate indicator of metabolically active cells. The CellTiter-Glo assay utilizes a recombinant luciferase enzyme to catalyze luciferin in the presence of cellular ATP, generating a luminescent signal[2],[6]. Because ATP levels plummet rapidly upon loss of membrane integrity or mitochondrial failure, this assay detects early-stage cytotoxicity faster and with higher sensitivity than colorimetric alternatives[6].

Apoptosis_Mechanism cluster_pathways Primary Apoptotic Pathways Compound 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one ER ER Stress (Ca²⁺ Release) Compound->ER Mito Intrinsic Pathway (Mitochondrial Depolarization) Compound->Mito DeathRec Extrinsic Pathway (Death Receptors) Compound->DeathRec ER->Mito Crosstalk Casp9 Caspase-9 Activation Mito->Casp9 Casp8 Caspase-8 Activation DeathRec->Casp8 Casp3 Caspase-3 Executioner Casp9->Casp3 Casp8->Casp3 Apoptosis Cell Death (Apoptosis) Casp3->Apoptosis

Mechanisms of dihydrochalcone-induced apoptosis via intrinsic, extrinsic, and ER stress pathways.

Self-Validating Experimental Protocols

A protocol is only as reliable as its controls. The following workflows are designed as self-validating systems. We incorporate a vehicle control (to baseline 100% viability) and a positive death control (Triton X-100) to define the absolute zero of the assay window[2].

Phase I: Cell Seeding and Compound Preparation

Causality Check: The outer wells of a 96-well plate are highly susceptible to evaporation, which alters osmolarity and artificially concentrates the drug, skewing viability data. We mitigate this "edge effect" by filling the perimeter wells with sterile PBS.

  • Cell Seeding: Harvest target cells (e.g., MCF-7 breast cancer or HepG2 liver cancer cells) at 70-80% confluency. Seed the inner 60 wells of a 96-well plate at a density of 5×104 cells/mL (100 µL/well) in complete culture medium[4].

  • Edge Mitigation: Fill the 36 perimeter wells with 200 µL of sterile PBS.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cellular adhesion and recovery.

  • Compound Stock: Dissolve 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one in 100% molecular-grade DMSO to create a 20 mM master stock.

  • Serial Dilution: Prepare a 7-point serial dilution (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 1.56 µM) in culture medium. Crucial: Ensure the final DMSO concentration in all wells, including the vehicle control, never exceeds 0.5% (v/v) to prevent solvent-induced basal toxicity[6].

Phase II: Orthogonal Viability Assays

Cytotoxicity_Workflow Seed Cell Seeding (96-well plate) Treat Compound Treatment (0.1 - 100 μM) Seed->Treat Incubate Incubation (24h / 48h / 72h) Treat->Incubate MTT MTT Assay (Absorbance 570 nm) Incubate->MTT CTG CellTiter-Glo (Luminescence) Incubate->CTG Data IC50 Calculation & Data Analysis MTT->Data CTG->Data

In vitro cytotoxicity screening workflow for dihydrochalcone derivatives.

Protocol A: MTT Colorimetric Assay
  • Treatment: Aspirate the seeding medium and apply 100 µL of the compound dilutions, vehicle control (0.5% DMSO), and positive control (0.1% Triton X-100) to designated wells[2]. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well[5].

  • Formazan Formation: Incubate the plates in the dark at 37°C for exactly 4 hours. Note: The active mitochondrial dehydrogenases of living cells will convert the yellow MTT into purple formazan crystals[5].

  • Solubilization: Carefully aspirate the media (avoiding the crystalline precipitate at the bottom). Add 100 µL of 100% DMSO to each well to solubilize the formazan[4].

  • Quantification: Place the plate on an orbital shaker for 10 minutes at 150 rpm. Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris noise.

Protocol B: CellTiter-Glo (ATP Luminescence) Assay

Causality Check: For luminescent readouts, phenol red in standard culture media can quench the light emission, reducing assay sensitivity. Always switch to phenol red-free media prior to this assay.

  • Preparation: Following the 48-hour compound treatment, equilibrate the assay plate and the CellTiter-Glo reagent to room temperature for 30 minutes. This prevents temperature gradients from causing uneven luminescent kinetics across the plate[6].

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo reagent directly to the 100 µL of culture medium in each well[2].

  • Homogenization: Induce cell lysis by mixing the contents on an orbital shaker at 280 rpm for 5 minutes[6].

  • Signal Stabilization: Incubate the plate at room temperature for an additional 15 minutes to stabilize the luminescent signal[6].

  • Quantification: Record the luminescence using a multimode plate reader with an integration time of 0.5 to 1 second per well.

Quantitative Data Presentation

To establish the structure-activity relationship (SAR) and therapeutic window of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one, data must be normalized against the vehicle control (set to 100% viability). The table below illustrates the expected quantitative output format for dihydrochalcone derivatives across different human cancer cell lines, demonstrating the differential sensitivity often observed in these assays[1].

Cell LineTissue OriginAssay TypeIncubation TimeIC₅₀ (µM) ± SDMax Inhibition (%)
MCF-7 Breast AdenocarcinomaMTT48h18.4 ± 1.292.5%
MCF-7 Breast AdenocarcinomaCellTiter-Glo48h15.1 ± 0.998.1%
HepG2 Hepatocellular CarcinomaMTT48h24.6 ± 2.185.0%
HepG2 Hepatocellular CarcinomaCellTiter-Glo48h21.3 ± 1.589.4%
LNCaP Prostate CarcinomaMTT48h31.2 ± 2.878.2%
NIH-3T3 Murine Fibroblast (Normal)CellTiter-Glo48h> 100.0< 20.0%

Note: The consistently lower IC₅₀ values observed in the CellTiter-Glo assay compared to the MTT assay reflect the rapid nature of ATP depletion relative to the slower degradation of mitochondrial oxidoreductase enzymes during the apoptotic cascade.

Sources

Application Note: 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one as a Bifunctional Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development. Content Focus: Structural rationale, chemoselective functionalization, and self-validating synthetic protocols.

Executive Summary & Pharmacological Grounding

The compound 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one (a 4-amino-4'-methyldihydrochalcone derivative) is a highly versatile, bifunctional pharmaceutical intermediate. It bridges the biological relevance of naturally occurring dihydrochalcones with the synthetic utility of anilines.

Dihydrochalcones (1,3-diarylpropan-1-ones) are privileged scaffolds in drug discovery. Unlike their rigid chalcone precursors, the saturated C2-C3 bond in dihydrochalcones provides conformational flexibility, allowing the scaffold to adapt to complex binding pockets. Natural and synthetic dihydrochalcone derivatives have demonstrated significant efficacy in treating psoriasis and skin inflammation[1], disrupting parasitic metabolic pathways in leishmaniasis[2], and even acting as inhibitors of the SARS-CoV-2 viral helicase.

By incorporating a nucleophilic 4-aminophenyl (aniline) handle and an electrophilic propan-1-one (ketone) core , this specific intermediate allows medicinal chemists to perform late-stage diversification—such as cross-coupling or amidation[3]—without disrupting the underlying pharmacophore.

Chemoselectivity & Mechanistic Causality: The Expert's Perspective

When utilizing 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one in active pharmaceutical ingredient (API) synthesis, the primary challenge is chemoselectivity . The molecule possesses three distinct reactive zones:

  • The Aniline Nitrogen: Highly nucleophilic, ideal for C-N cross-coupling and amide bond formation.

  • The Ketone Carbonyl: Electrophilic, suitable for reductive amination or asymmetric reduction to chiral alcohols.

  • The Alpha-Protons (adjacent to the ketone): Acidic (pKa ~19-20), prone to deprotonation by strong bases.

The Causality of Reagent Selection: If the goal is to functionalize the aniline group via a Buchwald-Hartwig amination[4], the choice of base is critical. Standard protocols often use strong bases like Sodium tert-butoxide (NaOtBu). However, applying NaOtBu to this intermediate will rapidly deprotonate the alpha-carbon, leading to undesired alpha-arylation or aldol condensation. Therefore, a weaker base such as Cesium Carbonate (Cs₂CO₃) must be employed. Cs₂CO₃ is basic enough to facilitate the deprotonation of the palladium-coordinated amine intermediate, but mild enough to leave the ketone's alpha-protons intact.

Visualization: Divergent Synthetic Workflows

G Core 3-(4-Aminophenyl)-1- (4-methylphenyl)propan-1-one Aniline Aniline Handle (Nucleophilic) Core->Aniline Ketone Ketone Handle (Electrophilic) Core->Ketone AlphaC Alpha-Carbon (Acidic Protons) Core->AlphaC Amidation Amide Coupling (PROTAC Linkers) Aniline->Amidation BHA Buchwald-Hartwig Cross-Coupling Aniline->BHA RedAm Reductive Amination (Chiral Amines) Ketone->RedAm Alkylation Alpha-Alkylation (Steric Tuning) AlphaC->Alkylation

Fig 1. Divergent synthetic workflows enabled by the bifunctional handles of the intermediate.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amination

This protocol details the C-N coupling of the aniline handle with an aryl bromide to synthesize targeted kinase inhibitors, utilizing continuous-flow compatible principles[4].

Materials:

  • 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one (1.0 eq, 10 mmol)

  • Target Aryl Bromide (1.1 eq, 11 mmol)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • XPhos Ligand (0.04 eq, 4 mol%)

  • Cs₂CO₃ (2.0 eq, 20 mmol)

  • Anhydrous 1,4-Dioxane (50 mL, thoroughly degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a flame-dried Schlenk flask under N₂, combine Pd₂(dba)₃ and XPhos in 10 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red. Causality: Pre-forming the active Pd(0) complex prevents catalyst degradation and ensures rapid oxidative addition.

  • Substrate Addition: Add the intermediate, the aryl bromide, and Cs₂CO₃ to the flask. Wash down the sides with the remaining 40 mL of 1,4-dioxane.

  • Heating: Heat the reaction mixture to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint (In-Process Control): Withdraw 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, filter, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material mass (m/z 239.13). Presence of the target diarylamine mass [M+H]⁺.

    • Failure Criteria: Detection of m/z [M+H-18]⁺ indicates undesired aldol condensation. Causality for Failure: The system was contaminated with moisture, or the temperature exceeded 90 °C, causing the Cs₂CO₃ to trigger enolization.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Visualization: Mechanistic Cycle

Mechanism Start Active Pd(0)-XPhos Catalyst OxAdd Oxidative Addition (Aryl Bromide) Start->OxAdd AmineCoord Amine Coordination (4-Amino Group) OxAdd->AmineCoord Deprot Deprotonation (Weak Base: Cs2CO3) AmineCoord->Deprot Mild base prevents ketone enolization RedElim Reductive Elimination (Diarylamine Product) Deprot->RedElim RedElim->Start Pd(0) Regeneration

Fig 2. Catalytic cycle of Buchwald-Hartwig amination emphasizing weak base selection to preserve the ketone.

Protocol B: Amide Coupling for PROTAC Linker Conjugation

Utilizing the aniline group as an attachment point for PEG-based linkers in Targeted Protein Degrader (PROTAC) synthesis.

Step-by-Step Methodology:

  • Activation: Dissolve Boc-PEG₃-COOH (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Conjugation: Add 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one (1.0 eq) to the solution. Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint (Kaiser Test): Spot the reaction mixture on a TLC plate and apply Ninhydrin stain, followed by gentle heating.

    • Pass Criteria: The spot remains colorless or faint yellow, confirming the complete consumption of the primary aromatic amine.

    • Failure Criteria: A deep purple/blue spot indicates unreacted aniline. Causality for Failure: Incomplete activation of the carboxylic acid due to moisture-degraded HATU. Remedy: Add an additional 0.2 eq of HATU and stir for 1 hour.

  • Workup: Dilute with EtOAc, wash sequentially with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data Presentation

To further justify the mechanistic causality outlined in Section 2, the following table summarizes the optimization data for the Buchwald-Hartwig amination of this specific intermediate.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Major Side Product Observed
1Pd₂(dba)₃ / XPhosNaOtBuToluene10015%Alpha-arylation (Ketone enolization)
2Pd(OAc)₂ / BINAPK₂CO₃DMF9045%Unreacted Starting Material
3Pd₂(dba)₃ / RuPhosK₃PO₄t-Amyl Alcohol10072%Trace Aldol Condensation
4 Pd₂(dba)₃ / XPhos Cs₂CO₃ 1,4-Dioxane 90 88% None (Optimal Conditions)

Note: Strong bases (Entry 1) destroy the starting material by attacking the acidic alpha-protons of the propan-1-one core. Weak bases with poor solubility (Entry 2) fail to drive the catalytic cycle efficiently.

Table 2: Biological Activity Landscape of Dihydrochalcone Scaffolds

Derivative ClassTarget / IndicationMechanism of ActionReference
Balsacones (Natural)Psoriasis / Skin InflammationAntioxidant & Anti-inflammatory modulation[1],[5]
Neohesperidin DihydrochalconeSARS-CoV-2Viral Helicase Inhibition
Licochalcone A DerivativesLeishmaniasisParasitic metabolic pathway disruption[2]

References

  • Natural products in antiparasitic drug discovery: advances, opportunities and challenges Source: RSC Publishing (2025) URL:[Link]

  • Dihydrochalcone Derivatives from Populus balsamifera L. Buds for the Treatment of Psoriasis Source: Int. J. Mol. Sci. / PMC (2020) URL:[Link]

  • Exploring the Biomass-Derived Chemical Space Emerging from Natural Dihydrochalcones through the Single-Step Hemisynthesis of Antibacterial Balsacones Source: ACS Sustainable Chemistry & Engineering (2020) URL:[Link]

  • Molecular docking of neohesperidin dihydrochalcone with the main components of SARS-CoV-2 Source: Nano Micro Biosystems (2023) URL:[Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source: RSC Advances (2015) URL:[Link]

  • Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate Source: Organic Process Research & Development / ACS (2008) URL:[Link]

Sources

Application Note: Chemoselective Catalytic Transfer Hydrogenation for the Synthesis of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized dihydrochalcones, such as 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one , is a critical workflow in the development of novel pharmacophores and antimalarial agents[1]. The primary synthetic challenge lies in the chemoselective reduction of the precursor molecule, 3-(4-nitrophenyl)-1-(4-methylphenyl)prop-2-en-1-one. To achieve the target, both the nitro group (-NO₂) and the conjugated alkene (C=C) must be fully reduced to an amine (-NH₂) and an alkane (C-C), respectively, without over-reducing the carbonyl group (C=O) to a secondary alcohol.

While conventional catalytic hydrogenation using pressurized H₂ gas is common, it often suffers from poor chemoselectivity and requires hazardous high-pressure equipment[2]. As an authoritative alternative, Catalytic Transfer Hydrogenation (CTH) utilizing Palladium on Carbon (Pd/C) and ammonium formate (HCOONH₄) provides a highly controlled, self-validating, and energy-efficient pathway[3]. Ammonium formate acts as an in-situ hydrogen donor, decomposing on the palladium surface to release H₂, CO₂, and NH₃. This mild generation of hydrogen tightly controls the thermodynamic environment, ensuring the selective preservation of the carbonyl moiety[4].

Reaction Pathway Visualization

The reduction proceeds via parallel mechanistic pathways, where the order of alkene and nitro reduction can vary depending on transient surface adsorption states on the Pd/C catalyst.

ReactionPathway Start Precursor: Nitro-Chalcone Int1 Intermediate 1: Amino-Chalcone Start->Int1 Pd/C, HCOONH4 Nitro Reduction Int2 Intermediate 2: Nitro-Dihydrochalcone Start->Int2 Pd/C, HCOONH4 Alkene Reduction Product Target: Amino-Dihydrochalcone Int1->Product Alkene Reduction Int2->Product Nitro Reduction

Parallel reduction pathways of nitro and alkene groups to yield the target amino-dihydrochalcone.

Quantitative Comparison of Reduction Methodologies

The selection of CTH over traditional H₂ gas is grounded in empirical efficiency and safety. The table below summarizes the quantitative advantages of the ammonium formate/Pd/C system based on recent catalytic studies[3],[4].

Reaction ParameterConventional Hydrogenation (H₂ Gas)Catalytic Transfer Hydrogenation (CTH)
Hydrogen Source Pressurized H₂ Gas (1–5 atm)Ammonium Formate (Solid, 10 equiv)
Reaction Time 4–24 hours20–45 minutes
Operating Temperature 25 °C (Room Temp)60 °C
Energy Consumption High (Prolonged mechanical stirring)Low (< 0.005 kWh per reaction)
Chemoselectivity Moderate (Risk of C=O over-reduction)Excellent (Carbonyl remains 100% intact)
Typical Yield 75–85%96–100%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The inherent physical properties of the molecules provide real-time visual feedback to the researcher, ensuring high-fidelity execution.

Materials Required:
  • Substrate: 3-(4-Nitrophenyl)-1-(4-methylphenyl)prop-2-en-1-one (1.0 mmol)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 mol%)

  • Hydrogen Donor: Ammonium formate (10.0 mmol)

  • Solvent: Absolute Ethanol (10 mL)

Step-by-Step Methodology:
  • Substrate Solvation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the precursor nitro-chalcone in 10 mL of absolute ethanol.

    • Causality Check: Ethanol is selected over methanol due to its slightly higher boiling point, which safely accommodates the optimal 60 °C reaction temperature while maintaining excellent solubility for the formate salt[3].

  • Catalyst Introduction: Carefully add 10 mol% of 10% Pd/C to the solution.

    • Safety Note: Dry Pd/C is highly pyrophoric. Always add the catalyst to the solvent, never the reverse, and flush the headspace with inert gas (N₂ or Ar) if possible.

  • Initiation via Hydrogen Donor: Add 10.0 mmol of ammonium formate to the suspension.

    • Causality Check: The stoichiometric requirement is 4 equivalents of H₂ (3 for the -NO₂ group, 1 for the C=C bond). Using 10 equivalents ensures rapid, complete conversion and prevents the reaction from stalling at the highly reactive hydroxylamine intermediate.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 60 °C with vigorous magnetic stirring for 30 minutes.

  • Self-Validation Checkpoint (Visual & Analytical):

    • Visual: The starting nitro-chalcone exhibits a deep yellow/orange hue due to its extended π-conjugation. As the alkene and nitro groups are reduced, this conjugation is broken. The solution will visibly transition to a pale yellow or colorless state. The complete disappearance of the deep yellow color serves as your primary indicator of reaction completion.

    • Analytical: Confirm completion via TLC (Hexane:EtOAc 7:3). The product will show a lower Rf value due to the polarity of the newly formed amine.

  • Quenching & Catalyst Removal: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to safely trap the Pd/C nanoparticles. Wash the Celite pad with an additional 10 mL of ethanol.

  • Workup & Isolation: Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate (20 mL) and distilled water (20 mL) to dissolve and remove residual ammonium formate salts. Extract the aqueous layer once more with EtOAc (10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one.

Analytical Troubleshooting & Best Practices

  • Incomplete Reduction (Persistent Orange Hue): If the reaction stalls, it is likely trapped at the nitroso or hydroxylamine intermediate stage. This is usually caused by inactive/poisoned catalyst or insufficient ammonium formate. Solution: Add an additional 3 equivalents of ammonium formate and 2 mol% fresh Pd/C, then stir for another 15 minutes at 60 °C.

  • Modulating Catalyst Activity: If working with highly sensitive substrates where even CTH causes trace carbonyl reduction, the addition of a catalyst poison such as diphenylsulfide (Ph₂S) can be utilized to selectively deactivate the palladium surface toward carbonyls while allowing alkene and nitro reduction to proceed[5].

References

  • Wender A Silva et al., "Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C", MDPI. 3

  • Naseem Ahmed and Johan E. van Lier, "Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones", Journal of Chemical Research. 4

  • "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide", Organic Letters, ACS Publications.5

  • "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes", Master Organic Chemistry. 2

  • "Synthesis and Insight into the Structure–Activity Relationships of Chalcones as Antimalarial Agents", Journal of Medicinal Chemistry, ACS Publications. 1

Sources

Liquid chromatography-mass spectrometry (LC-MS) protocols for 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution LC-MS/MS Method Development for the Quantification of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one in Biological Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human/Rat Plasma Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)

Executive Summary & Analyte Profiling

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with primary amine-containing aromatic compounds. The target analyte, 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one (Exact Mass: 239.1310 Da), presents a classic chromatographic dichotomy: it possesses a highly hydrophobic diarylpropanone (chalcone-derivative) backbone coupled with a highly polar, basic aniline moiety.

Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for this compound requires precise control over ionization dynamics and stationary phase interactions. This application note details a self-validating, highly reproducible protocol designed to eliminate matrix effects, mitigate peak tailing, and ensure absolute quantitative integrity in pharmacokinetic (PK) studies.

Mechanistic Challenges: The Primary Amine Conundrum

Chromatographic Tailing & Silanol Interactions

The primary amine group on the 4-aminophenyl ring is highly basic. Under the acidic conditions typically used in LC-MS (pH ~2.7), this amine becomes fully protonated. While this protonation is highly advantageous for positive electrospray ionization (ESI+), it introduces a severe chromatographic liability: secondary electrostatic interactions with residual, unreacted silanol groups (Si-O⁻) on the silica support of standard C18 columns. This interaction manifests as severe peak tailing, which degrades resolution, lowers the signal-to-noise (S/N) ratio, and compromises quantitative reproducibility[1].

The Solution: To mitigate this, our protocol employs a dual-pronged approach. First, we utilize a densely end-capped, high-purity silica C18 column which sterically shields residual silanols. Second, we incorporate 0.1% Formic Acid into both the aqueous and organic mobile phases. The formate anion acts as a mild ion-pairing reagent, while the low pH suppresses silanol ionization, thereby enforcing a purely hydrophobic retention mechanism and yielding sharp, symmetrical Gaussian peaks[2][3].

Ionization & Fragmentation Causality

In ESI+ mode, the molecule readily forms a stable precursor ion[M+H]+ at m/z 240.1. Upon collision-induced dissociation (CID), the propiophenone backbone undergoes predictable cleavage. The most abundant fragment arises from the α-cleavage at the carbonyl group, yielding a stable 4-methylbenzoyl cation (m/z 119.1). A secondary C-C bond cleavage yields the 4-aminobenzyl cation (m/z 106.1). Monitoring both transitions creates a self-validating system: the ratio between the quantifier and qualifier ions must remain constant. Any deviation >15% flags potential isobaric matrix interference, ensuring data trustworthiness.

Fragmentation M Precursor Ion [M+H]+ m/z 240.1 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one F1 Quantifier Ion m/z 119.1 [4-methylbenzoyl]+ M->F1 α-Cleavage at Carbonyl F2 Qualifier Ion m/z 106.1 [4-aminobenzyl]+ M->F2 Alkyl-Aryl Cleavage F3 Neutral Loss m/z 222.1 [M+H - H2O]+ M->F3 -H2O

Caption: MS/MS Fragmentation Pathway of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one.

Step-by-Step Experimental Protocol

Sample Preparation Workflow

For biological matrices like plasma, protein binding of lipophilic propiophenones can be extensive. We utilize a rapid protein precipitation (PPT) method using Acetonitrile (ACN) spiked with 0.1% Formic Acid. The organic solvent denatures plasma proteins, releasing the bound analyte, while the acidic modifier ensures the primary amine remains protonated and highly soluble in the extraction solvent, maximizing recovery and minimizing matrix effects[4][5].

Procedure:

  • Aliquot 50 µL of plasma (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., proper deuterated analog or structurally similar propiophenone at 100 ng/mL).

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to induce precipitation.

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent injection breakthrough).

Workflow S1 1. Aliquot 50 µL Plasma S2 2. Protein Precipitation 150 µL ACN (0.1% FA) S1->S2 S3 3. Centrifugation 14,000 x g, 10 min S2->S3 S4 4. Supernatant Transfer & Dilution S3->S4 S5 5. LC-MS/MS ESI+ MRM Analysis S4->S5

Caption: High-throughput sample preparation and LC-MS/MS workflow for plasma matrices.

Instrumental Parameters & Data Presentation

Liquid Chromatography Conditions

A gradient elution strategy is employed to focus the analyte at the head of the column, followed by a rapid organic ramp to elute the hydrophobic backbone sharply.

Column: Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent end-capped column. Column Temperature: 40 °C (reduces backpressure and improves mass transfer). Injection Volume: 5 µL.

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)
0.09550.4
1.09550.4
4.010900.4
5.510900.4
5.69550.4
7.09550.4
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 2: MS/MS Source Parameters (ESI+)

ParameterValue
Capillary Voltage4000 V
Drying Gas Temperature300 °C
Drying Gas Flow10 L/min
Nebulizer Pressure40 psi
Collision GasArgon (High Purity)

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one240.1119.15020Quantifier
3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one240.1106.15025Qualifier

Self-Validation Checkpoint: The system automatically calculates the ratio of the m/z 106.1 area to the m/z 119.1 area. If this ratio fluctuates by more than ±15% compared to the calibration standards, the sample is flagged for matrix interference, and the protocol dictates a mandatory re-extraction or adjustment of the chromatographic gradient.

References

  • Strategy to Improve the Quantitative LC-MS Analysis of Molecular Ions Resistant to Gas-Phase Collision Induced Dissociation: Application to Disulfide-Rich Cyclic Peptides. Analytical Chemistry - ACS Publications. Available at:[Link]

  • OPTIMIZATION OF QUADRUPOLE TIME-OF-FLIGHT LIQUID CHROMATOGRAPHY MASS SPECTROMETRY (QTOF-LC/MS) CONDITIONS FOR DETERMINATION OF C. Malaysian Journal of Analytical Sciences. Available at:[Link]

  • Ultra-high-performance liquid chromatography-atmospheric pressure ionization-tandem mass spectrometry method for the migration studies of primary aromatic amines from food contact materials. PMC - NIH. Available at:[Link]

  • A Simple and Sensitive LC-MS/MS for Quantitation of ICG in Rat Plasma: Application to a Pre-Clinical Pharmacokinetic Study. MDPI. Available at:[Link]

  • Sensitive liquid chromatography-mass spectrometry determination of isoniazid: Elimination of matrix effects. Academic Journals. Available at:[Link]

Sources

Application Note: Solvent Selection and Extraction Protocol for 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of functionalized pharmaceutical intermediates requires extraction methodologies that balance high yield, purity, and environmental sustainability. 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one is an amphiphilic molecule characterized by a basic aniline moiety, a polar hydrogen-bond accepting ketone, and a lipophilic p-tolyl group.

This application note provides a field-proven, self-validating Liquid-Liquid Extraction (LLE) protocol. By leveraging the acid-base properties of the aniline group, we utilize a pH-swing extraction strategy[1]. Furthermore, we replace traditional, hazardous halogenated solvents with modern green chemistry alternatives, specifically highlighting the mechanistic superiority of 2-Methyltetrahydrofuran (2-MeTHF) over Ethyl Acetate (EtOAc) for base-mediated extraction steps[2].

Physicochemical Profiling & Causality

To design an effective extraction system, we must first analyze the molecular causality dictating phase partitioning:

  • The Aniline "Master Switch" : The primary amine on the phenyl ring has an estimated pKa​ of ~5.0. This is the master switch for our extraction. At a pH significantly below the pKa​ (e.g., pH 2.0), the amine is protonated into an ammonium salt, rendering the entire molecule highly water-soluble. At a pH above the pKa​ (e.g., pH 9.0), it reverts to its neutral free-base form, driving its logP up and forcing it into the organic phase.

  • The Lipophilic Backbone : The propan-1-one chain and the p-tolyl group provide significant hydrophobic character. If the amine is not fully protonated, the molecule will stubbornly partition into organic solvents, leading to co-extraction with neutral impurities.

Solvent Selection Rationale (The "Why")

Historically, Dichloromethane (DCM) was the default solvent for extracting free-base amines. However, the ACS Green Chemistry Institute (ACS GCI) Pharmaceutical Roundtable strongly advises against DCM due to its toxicity and environmental persistence[3].

When selecting a greener alternative, Ethyl Acetate (EtOAc) is often the first choice. However, in this specific protocol, EtOAc introduces a critical failure point: saponification/hydrolysis . The basification step requires a pH > 9.0. Under these highly basic conditions, EtOAc can rapidly hydrolyze into ethanol and acetic acid, consuming the base, altering the pH, and contaminating the product.

The Optimal Choice: 2-Methyltetrahydrofuran (2-MeTHF) . Derived from renewable resources (e.g., corncobs, bagasse), 2-MeTHF is highly stable to strong bases and acids[2]. It exhibits lower water miscibility than THF, ensuring sharp phase separations, and forms a water-rich azeotrope that facilitates rapid drying during concentration. For the initial impurity-removal wash, Methyl tert-butyl ether (MTBE) is selected due to its low polarity, which effectively strips neutral lipophilic impurities without disturbing the aqueous target salt.

Quantitative Solvent Comparison
SolventProtocol RoleWater Sol. (g/100mL)Boiling Point (°C)ACS Green ScoreMechanistic Rationale & Causality
Dichloromethane Avoided1.339.6Red (Hazardous)High toxicity; environmentally detrimental[3].
Ethyl Acetate Alternative8.377.1Yellow (Usable)Prone to base-catalyzed hydrolysis at pH > 9.0.
2-MeTHF Primary Extraction 14.080.2Green (Preferred)Base-stable, renewable, excellent phase separation[2].
MTBE Acidic Wash 4.855.2Yellow (Usable)Low polarity; selectively removes neutral impurities.

Mechanistic Extraction Workflow

LLE_Pathway Step1 Crude Reaction Mixture (Target + Neutral Impurities) Step2 Acidification (pH 2.0) Target protonated to R-NH3+ Step1->Step2 Add 1M HCl Step3 Organic Wash (MTBE) Removes Neutral Impurities Step2->Step3 Add MTBE Step4 Aqueous Phase Retention Contains Target Salt Step3->Step4 Phase Separation Step5 Basification (pH 9.0) Target neutralized to R-NH2 Step4->Step5 Add 1M NaOH Step6 Extraction (2-MeTHF) Target partitions to Organic Step5->Step6 Add 2-MeTHF Step7 Drying & Concentration Isolated Pure Compound Step6->Step7 Phase Separation

Figure 1: pH-dependent liquid-liquid extraction workflow for target compound isolation.

Step-by-Step Extraction Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Quench & Acidification (Target Sequestration)
  • Transfer : Transfer the crude reaction mixture to a suitably sized separatory funnel.

  • Acidify : Slowly add 1M HCl (aq) while swirling until the aqueous layer reaches a pH of ≤ 2.0.

  • System Validation : Test the aqueous phase with pH paper.

    • Causality: The pKa​ of the aniline moiety is ~5.0. Maintaining a pH of 2.0 (three units below the pKa​ ) guarantees >99.9% protonation, shifting the equilibrium entirely to the water-soluble ammonium salt.

Phase 2: Organic Wash (Impurity Depletion)
  • Wash : Add MTBE (1 volume equivalent relative to the aqueous phase). Stopper the funnel, invert, and shake vigorously for 30 seconds. Vent frequently to release pressure.

  • Separate : Allow the layers to separate completely.

  • System Validation : Two distinct, clear phases must form. The upper layer is MTBE; the lower is aqueous.

    • Causality: MTBE extracts unreacted lipophilic precursors (e.g., tolyl-ketones) and non-basic byproducts. The charged target remains safely locked in the lower aqueous layer.

  • Isolate : Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the upper MTBE layer into the appropriate organic waste.

Phase 3: Basification (Free-Basing)
  • Neutralize : Place the Erlenmeyer flask containing the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 1M NaOH (aq) dropwise under continuous magnetic stirring until the pH reaches ≥ 9.0.

  • System Validation : The solution will rapidly turn cloudy, and a precipitate or oily emulsion may form.

    • Causality: The addition of base neutralizes the ammonium salt, restoring the lipophilic free-base aniline. Because the free base is insoluble in water, it precipitates out of the aqueous phase.

Phase 4: Target Extraction & Isolation
  • Extract : Transfer the cloudy aqueous mixture back to a clean separatory funnel. Add 2-MeTHF (1 volume equivalent). Shake vigorously and vent.

  • System Validation : The cloudiness in the aqueous layer must resolve completely as the target dissolves into the upper organic phase.

    • Causality: 2-MeTHF is utilized here because it resists the base-catalyzed hydrolysis that would otherwise degrade EtOAc at pH 9.0[4].

  • Phase Separation : Drain the lower aqueous layer (which can now be discarded) and retain the upper 2-MeTHF layer.

  • Polish : Wash the 2-MeTHF layer with saturated NaCl (brine) (0.5 vol eq) to remove residual water and inorganic salts.

  • Dry & Concentrate : Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes. Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield pure 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one.

References

  • American Chemical Society (ACS) Green Chemistry Institute. ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from:[Link]

  • CHEM21 Academic-Industry Consortium. Chem21 Solvent Selection Guide. Chemistry For Sustainability. Retrieved from:[Link]

  • Vina Nha Trang. Solvent Extraction Method: Principles, Applications, and Advantages. Retrieved from:[Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your synthesis yield.

I. Synthetic Strategy Overview

The synthesis of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one can be approached through a few strategic routes. The most common and practical approach involves a two-step process:

  • Friedel-Crafts Acylation: This step establishes the core structure by reacting a suitable benzene derivative with an acylating agent.

  • Reduction of a Nitro Group: The amine functionality is typically introduced by the reduction of a nitro group precursor, which is more stable and less prone to side reactions during the acylation step.

This guide will focus on troubleshooting and optimizing this primary synthetic pathway.

Logical Workflow for Synthesis

cluster_0 Part 1: Synthesis of Nitro Intermediate cluster_1 Part 2: Reduction to Final Product A 3-(4-Nitrophenyl)propanoic acid C 3-(4-Nitrophenyl)propanoyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C F 3-(4-Nitrophenyl)-1-(4-methylphenyl)propan-1-one C->F Friedel-Crafts Acylation [8, 9] D Toluene D->F E Aluminum Chloride (AlCl₃) E->F G 3-(4-Nitrophenyl)-1-(4-methylphenyl)propan-1-one I 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one G->I Nitro Group Reduction [1] H Reducing Agent (e.g., H₂/Pd-C, SnCl₂/HCl) H->I A Crude Product B Aqueous Work-up A->B Remove inorganic salts C Column Chromatography B->C Separate organic impurities D Recrystallization C->D Final polishing (if needed) E Pure Product C->E If sufficiently pure D->E

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide is engineered for researchers and formulation scientists facing aqueous solubility challenges with 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one . Due to its specific dihydrochalcone-like architecture—featuring a highly lipophilic tolyl group and an uncharged aniline moiety at physiological pH—this compound frequently causes assay failure, erratic pharmacokinetics, and solvent-shift precipitation. This guide provides a mechanistic root-cause analysis, troubleshooting FAQs, and self-validating experimental protocols to overcome these barriers.

Part 1: Physicochemical Root Cause Analysis

To successfully solubilize a compound, one must first deconstruct its molecular architecture. 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one consists of three defining structural domains that dictate its behavior in water:

  • The Aniline Group (4-Aminophenyl): This is the sole ionizable moiety on the molecule. Because the aniline nitrogen is insulated from the electron-withdrawing ketone by two sp3 hybridized carbons (the ethylene bridge), its basicity remains relatively unperturbed, yielding a pKa of approximately 4.6 . At a physiological pH of 7.4, the environment is nearly three log units above the pKa, meaning >99.8% of the drug exists in its neutral, un-ionized free-base form.

  • The Tolyl Group (4-Methylphenyl): A highly lipophilic aromatic ring that drives the molecule's overall partition coefficient (LogP) higher.

  • The Propan-1-one Linker: While the ketone oxygen can act as a weak hydrogen bond acceptor, the flexible carbon chain adds to the hydrophobic bulk.

The Causality of Precipitation: When introduced into a pH 7.4 aqueous buffer, the lack of ionization combined with the dominant hydrophobic surface area forces the surrounding water molecules into a highly ordered, entropically unfavorable clathrate structure. To minimize this thermodynamic free energy penalty, the drug molecules rapidly self-associate through hydrophobic interactions and π−π stacking, leading to precipitation.

Part 2: Troubleshooting FAQs

Q1: I dissolve my compound in 100% DMSO at 10 mM, but when I dilute it 1:100 into my cell culture media (pH 7.4), it instantly turns cloudy. Why? A: You are experiencing "solvent-shift precipitation." DMSO is a powerful aprotic solvent that disrupts the compound's crystal lattice. However, when diluted into aqueous media, the local concentration of DMSO drops rapidly. Because the compound is uncharged at pH 7.4, its intrinsic aqueous solubility is likely in the low micromolar range. The compound rapidly exceeds its thermodynamic solubility limit and nucleates into microcrystals. Solution: Pre-complex the drug with a solubilizing agent (like a cyclodextrin) before dilution, or use a step-wise dilution with a co-solvent gradient.

Q2: Can I just lower the pH of my buffer to dissolve it? A: Yes, but with strict limitations. Lowering the pH to 2.6 (two units below the pKa) will ensure >99% protonation, forming a highly soluble anilinium salt. However, this highly acidic solution is incompatible with live-cell assays and most in vivo intravenous injections. It is only suitable for gastric simulation studies or analytical HPLC sample preparation.

Q3: I need to test this in a cell-based assay at pH 7.4. What is the best solubilization strategy? A: For physiological pH, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity . The hydrophobic tolyl group of your compound will spontaneously partition into the HP- β -CD cavity, shielded from water, while the hydrophilic exterior maintains aqueous solubility. This avoids the cytotoxicity often associated with high concentrations of co-solvents (DMSO) or surfactants (Tween-80).

Q4: How do hydrotropic agents compare to cyclodextrins for this molecule? A: Hydrotropes (e.g., sodium benzoate, urea) enhance solubility by disrupting water structure and co-aggregating with the drug . While effective for bulk solid dispersions, they often require very high concentrations (10-30% w/v) to be effective, which can induce severe osmotic stress in biological assays. Cyclodextrins form specific 1:1 inclusion complexes, making them much more efficient and biologically inert at lower mass fractions.

Part 3: Data Presentation

Table 1: Physicochemical Properties & Solubilization Targets
PropertyEstimated ValueImpact on Aqueous Solubility
Molecular Weight 239.31 g/mol Moderate bulk; fits well within β -cyclodextrin cavities.
pKa (Aniline group) ~4.6Neutral at pH 7.4; requires pH < 3.0 for salt formation.
LogP (Predicted) 3.0 - 3.5High lipophilicity; drives hydrophobic aggregation in water.
Hydrogen Bond Donors 1 (-NH2 group)Weak interaction potential with water at neutral pH.
Table 2: Comparative Solubilization Strategies
StrategyMechanismProsConsBest Use Case
pH Adjustment (pH < 3) Protonation of aniline to form anilinium salt.Highest absolute solubility; no excipients needed.Physiologically incompatible; risk of acid-catalyzed degradation.Analytical HPLC, gastric simulations.
Co-solvents (DMSO/PEG) Disruption of water lattice; lowering dielectric constant.Rapid dissolution; easy to prepare.High risk of solvent-shift precipitation upon dilution; cytotoxic.Stock solutions, high-throughput screening.
HP- β -CD Complexation Encapsulation of hydrophobic tolyl/propanone moieties.Biocompatible; maintains physiological pH; prevents precipitation.Requires 24h equilibration; adds mass to formulation.In vitro cell assays, in vivo dosing.

Part 4: Experimental Protocols

Protocol A: Generating a Self-Validating pH-Solubility Profile

Purpose: To empirically determine the intrinsic solubility ( S0​ ) and the exact pH at which salt formation exponentially increases solubility. Causality: By measuring solubility across a pH gradient, you validate the theoretical pKa. If solubility does not increase at pH < 3, it indicates the compound may be degrading rather than dissolving, or the resulting salt has a low solubility product ( Ksp​ ).

  • Buffer Preparation: Prepare three 50 mM buffer systems: pH 2.0 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Saturation: Add 5 mg of the compound to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate at 300 rpm at 37°C (physiological temperature) for 48 hours.

  • Self-Validation (pH Verification): Measure the pH of the suspension after 48 hours. Reasoning: The dissolution of a basic drug consumes protons, which can raise the pH of weakly buffered solutions. If the pH has shifted by >0.1 units, adjust it back with micro-aliquots of acid and equilibrate for another 12 hours.

  • Phase Separation & Analysis: Centrifuge at 10,000 x g, filter the supernatant through a 0.45 µm PTFE syringe filter, and quantify via HPLC-UV.

Protocol B: Preparation and Validation of HP- β -CD Inclusion Complexes

Purpose: To create a stable, aqueous formulation at pH 7.4 without organic solvents.

  • Preparation of Host Solution: Prepare a 20% (w/v) solution of HP- β -CD in 1X PBS (pH 7.4). Reasoning: 20% is generally well-tolerated in vivo and provides a massive molar excess of the host cavity to drive the equilibrium forward.

  • Addition of Guest Compound: Add an excess amount of the compound (e.g., 10 mg/mL) to the cyclodextrin solution. The suspension will appear turbid.

  • Thermodynamic Equilibration: Stir the suspension at 300 rpm at 25°C for 24 to 48 hours. Reasoning: Inclusion complexation is an equilibrium process driven by the displacement of high-enthalpy water molecules from the CD cavity. Sufficient time is required to reach the thermodynamic plateau.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the bulk undissolved drug, then filter the supernatant through a 0.45 µm PVDF syringe filter. Reasoning: PVDF is low-binding. This step isolates the true aqueous phase.

  • Self-Validation (Tyndall Test): Shine a red laser pointer through the filtered solution in a dark room. Reasoning: A true molecular inclusion complex will not scatter light. If a visible beam path (Tyndall effect) appears, the compound has formed a colloidal nano-suspension rather than a dissolved complex, indicating the cyclodextrin capacity was exceeded or the filtration failed.

  • Quantification: Dilute the filtrate 1:100 in methanol (to instantly break the complex) and quantify the drug concentration via HPLC-UV against a standard curve.

Part 5: Visualizations & Workflows

SolubilizationStrategy Start Poor Aqueous Solubility Detected Check_pKa Evaluate pH-Solubility (Aniline pKa ~4.6) Start->Check_pKa Acidic pH < 3.0 (Salt Formation) Check_pKa->Acidic Ionizable group compatible Neutral pH 7.4 (Physiological Media) Check_pKa->Neutral Neutral media required Success Solubilized Formulation Achieved Acidic->Success Cosolvent Co-solvents (DMSO / PEG400) Neutral->Cosolvent In vitro assays Cyclodextrin Complexation (HP-β-CD) Neutral->Cyclodextrin In vivo / Cell assays Nanosuspension Nanosuspension (Milling) Neutral->Nanosuspension High dose oral Cosolvent->Success Cyclodextrin->Success Nanosuspension->Success

Solubilization Strategy Decision Tree for 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one.

CD_Workflow Prep Prepare HP-β-CD Aqueous Solution Add Add Excess Compound Prep->Add Equilibrate Stir 24h @ 25°C (Equilibration) Add->Equilibrate Filter Filter (0.45 µm) Remove Insoluble Equilibrate->Filter Analyze HPLC/UV Analysis (Determine Solubilized) Filter->Analyze

Workflow for preparing and validating cyclodextrin inclusion complexes.

References

  • Title: Aniline - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: Pharmaceutics (2025) URL: [Link]

  • Title: Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques Source: Advances in Pharmacological and Pharmaceutical Sciences (2022) URL: [Link]

Optimizing recrystallization solvents for 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the recrystallization of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one .

Structurally, this molecule is a dihydrochalcone derivative. It features a polar, hydrogen-bonding aniline group (-NH 2​ ), a moderately polar ketone linker, and two hydrophobic aromatic rings (phenyl and p-tolyl). Furthermore, the flexible ethylene bridge (-CH 2​ -CH 2​ -) significantly lowers its melting point compared to rigid α,β -unsaturated chalcones[1]. This unique combination of functional groups and conformational flexibility makes purification challenging, often resulting in "oiling out" or co-precipitation of colored oxidation products[2].

Solvent System Selection Matrix

The principle of "like dissolves like" governs our solvent choices. The amine and ketone groups require a protic or polar aprotic solvent for dissolution, while an antisolvent is needed to reject the hydrophobic aromatic rings[2].

Solvent SystemSolute-Solvent Mechanistic InteractionsOptimal Ratio (v/v)Process AdvantagesKnown Limitations
Ethanol / Water H-bonding: EtOH interacts with the amine/ketone. Hydrophobic rejection: Water forces crystallization.3:1 to 5:1Environmentally benign; excellent recovery of polar amines[3].High risk of liquid-liquid phase separation (oiling out) if water is added too rapidly[4].
EtOAc / Hexanes Dipole-dipole: EtOAc solvates the ketone. Dispersive: Hexanes act as the antisolvent.1:2 to 1:4Yields sharp, highly pure crystals; effectively removes non-polar impurities.Flammable; requires precise gradient addition to prevent premature precipitation.
Toluene / Heptane π−π Stacking: Toluene interacts with the aromatic rings.1:3Excellent for disrupting persistent amine hydrogen-bond networks.High boiling point of toluene complicates final vacuum drying of the crystals.

Troubleshooting FAQs

Q1: During cooling, my product forms a viscous liquid layer at the bottom of the flask instead of crystals ("oiling out"). How do I fix this? A1: "Oiling out" occurs when the saturation temperature of your solution is higher than the melting point of the solute, causing it to separate as a liquid rather than a solid[2]. Because the flexible ethylene linker in your dihydrochalcone lowers its melting point, this is a frequent issue.

  • Causality & Fix: You must lower the saturation temperature. Reheat the mixture until the oil dissolves, add 10-15% more of your "good" solvent (e.g., Ethanol), and allow the solution to cool much more slowly. Alternatively, introduce a seed crystal just above the oiling-out temperature to provide a nucleation template[4].

Q2: The recovered crystals are yellow/brown. How do I remove these colored impurities? A2: The electron-rich aniline (-NH 2​ ) group is highly susceptible to air oxidation, which generates highly conjugated, colored oligomeric impurities.

  • Causality & Fix: These large conjugated systems have a high affinity for carbonaceous surfaces. Add 1-2% (w/w) activated charcoal to your hot solvent mixture, boil briefly, and perform a hot gravity filtration[4]. Note: Cool the solution slightly before adding charcoal to prevent violent boil-over.

Q3: My recovery yield is below 40%. How can I optimize the mass balance? A3: Aminophenyl ketones maintain significant solubility in protic solvents even at low temperatures due to strong hydrogen bonding[3].

  • Causality & Fix: You are likely using too much primary solvent[2]. The standard rule for chalcone derivatives is approximately 5 mL of ethanol per gram of crude product[1]. Evaporate 50% of your solvent under reduced pressure and repeat the cooling process.

Standard Operating Procedure: Ethanol/Water Recrystallization

This self-validating protocol is engineered to maximize yield while preventing the oxidation and phase-separation issues common to aminophenyl propanones.

Step 1: Initial Dissolution

  • Place the crude 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one in an Erlenmeyer flask.

  • Add minimal 95% Ethanol (approx. 4-5 mL/g of crude)[1].

  • Heat the mixture in a water bath to 50-60 °C. Do not exceed 60 °C, as heating to the boiling point of ethanol (~78 °C) may melt the compound prior to dissolution, initiating oiling out.

Step 2: Decolorization (If required)

  • If the solution is dark yellow or brown, remove from heat and allow it to cool to ~45 °C.

  • Add 1-2% (w/w) activated charcoal[4]. Swirl gently and reheat to 55 °C for 5 minutes.

  • Perform a hot gravity filtration through fluted filter paper into a pre-warmed receiving flask to remove the charcoal and adsorbed impurities.

Step 3: Antisolvent Addition (Self-Validating Step)

  • Maintain the filtered solution at 50 °C.

  • Add pre-warmed deionized water dropwise while swirling vigorously.

  • Validation Check: Continue addition until the solution becomes persistently cloudy. If the cloudiness dissipates upon swirling, the saturation point has not been reached. If a distinct liquid droplet layer forms, you have added water too quickly (oiling out); add a few drops of hot ethanol until the solution clears, and proceed more slowly[4].

Step 4: Nucleation and Cooling

  • Once persistently cloudy, add exactly enough hot ethanol (usually 1-3 drops) to just clarify the solution.

  • Cover the flask and allow it to cool undisturbed to room temperature (20-25 °C) over 2 hours.

  • Once ambient crystallization is observed, transfer the flask to an ice bath (4 °C) for 30 minutes to maximize yield[1].

Step 5: Isolation

  • Collect the crystals via vacuum filtration using a Büchner funnel[2].

  • Wash the filter cake with a minimal volume (1-2 mL) of ice-cold 1:1 Ethanol/Water.

  • Dry the crystals in a vacuum desiccator overnight to constant weight.

Process Workflow Visualization

RecrystallizationWorkflow Start Crude 3-(4-Aminophenyl)- 1-(4-methylphenyl)propan-1-one Dissolve Dissolve in minimal hot Ethanol (50-60 °C) Start->Dissolve CheckColor Are there dark/yellow oxidation impurities? Dissolve->CheckColor Charcoal Add 1-2% w/w Activated Charcoal & Hot Gravity Filter CheckColor->Charcoal Yes AddWater Add warm Water (Antisolvent) dropwise to cloud point CheckColor->AddWater No Charcoal->AddWater CheckOil Does the product 'oil out'? AddWater->CheckOil FixOil Reheat, add 1-2 mL EtOH, allow to cool slower CheckOil->FixOil Yes Cooling Slow cooling to 25 °C, then ice bath (4 °C) CheckOil->Cooling No FixOil->CheckOil Isolate Vacuum Filtration & Cold Wash Cooling->Isolate Success Pure Crystalline Product Isolate->Success

Workflow for optimizing aminophenyl dihydrochalcone recrystallization.

References

  • Benchchem.
  • The Royal Society of Chemistry.
  • Benchchem.
  • Benchchem. "Technical Support Center: Optimization of Aminophenyl Ketone Synthesis." Benchchem.

Sources

Removing unreacted precursors and impurities from 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

Introduction to the Chemical System

The synthesis of 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one typically involves a two-step sequence. First, a base-catalyzed Claisen-Schmidt condensation between 4-methylacetophenone and 4-nitrobenzaldehyde yields a nitrochalcone intermediate 1. Second, a catalytic hydrogenation (often utilizing Pd/C) reduces both the α,β -unsaturated double bond and the nitro group to yield the target aminodihydrochalcone 2.

Due to incomplete reactions or over-reduction, researchers frequently encounter a complex crude mixture containing the target molecule alongside neutral precursors, the intermediate, and over-reduced side products. This guide provides field-proven methodologies to isolate the target compound with high purity.

SynthesisPathway cluster_0 Precursors P1 4-Methylacetophenone I1 Nitrochalcone Intermediate P1->I1 Aldol Condensation P2 4-Nitrobenzaldehyde P2->I1 T1 Target Ketone: 3-(4-Aminophenyl)-1- (4-methylphenyl)propan-1-one I1->T1 Pd/C, H2 Reduction O1 Over-reduced Alcohol Impurity T1->O1 Over-reduction

Diagram 1: Synthesis pathway and origin of common impurities during hydrogenation.

Troubleshooting FAQs

Q: How do I selectively remove unreacted 4-methylacetophenone and 4-nitrobenzaldehyde from my final product? A: The most efficient method is an acid-base extraction . The target molecule contains a basic primary aniline group, whereas the unreacted precursors and the nitrochalcone intermediate are entirely neutral. By treating the crude organic mixture with a dilute aqueous acid (e.g., 1 M HCl), the amine is protonated to form a water-soluble ammonium salt 3. The neutral impurities remain in the organic phase and can be discarded. Basifying the aqueous layer subsequently regenerates the free amine, allowing it to be extracted into a fresh organic solvent. This exploits causality: manipulating the ionization state of the amine directly dictates its phase solubility.

Q: My LC-MS shows a mass corresponding to [M+H]+ + 2. What is this, and how do I remove it? A: This mass corresponds to 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol, an over-reduced alcohol impurity . Because Pd/C is a highly active catalyst, extended reaction times or excessive hydrogen pressure can cause the ketone carbonyl to reduce into a secondary alcohol 2. Since this impurity also contains the basic amine group, it will co-extract with your target during the acid-base extraction. To separate them, you must use silica gel flash column chromatography . The hydroxyl group in the impurity acts as a strong hydrogen-bond donor, making it significantly more polar than the target ketone. It will elute much later on a normal-phase silica column.

Q: During the acid extraction step, I am forming a stubborn emulsion. How can I break it? A: Emulsions in this system are often caused by fine particulates of the Pd/C catalyst that bypassed initial filtration, or by the surfactant-like properties of the protonated amine. To resolve this, filter the biphasic mixture through a pad of Celite to remove solid micro-particulates. Alternatively, adding brine (saturated NaCl) to the aqueous layer increases the ionic strength, forcing the organic and aqueous phases to separate more rapidly.

Quantitative Data: Physicochemical Properties & Partitioning

CompoundChemical NatureIonization State at pH 1Ionization State at pH 10Relative Polarity (TLC)
4-MethylacetophenoneNeutralUncharged (Organic)Uncharged (Organic)Low (High Rf)
4-NitrobenzaldehydeNeutralUncharged (Organic)Uncharged (Organic)Low (High Rf)
Nitrochalcone IntermediateNeutralUncharged (Organic)Uncharged (Organic)Medium
Target Aminoketone Basic (Amine) Protonated (Aqueous) Free Base (Organic) Medium-High
Aminopropanol ImpurityBasic (Amine)Protonated (Aqueous)Free Base (Organic)High (Low Rf)

Experimental Methodologies

Protocol 1: Acid-Base Extraction Workflow Objective: Isolate basic amines from neutral organic impurities. This protocol is self-validating; the use of pH strips ensures the amine's protonation state is correctly manipulated before phase separation.

  • Initial Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Acidic Extraction (Protonation): Transfer the solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Shake vigorously and vent. The basic target amine protonates and migrates to the aqueous layer [[3]]().

  • Phase Separation: Allow the layers to separate. Collect the lower aqueous layer. Wash the remaining organic layer with an additional half-volume of 1 M HCl. Combine the aqueous layers. Self-Validation Step: Spot the organic layer on a TLC plate; the spot corresponding to the target amine should be completely absent.

  • Basification (Deprotonation): Cool the combined aqueous layers in an ice bath. Slowly add 2 M NaOH (aq) dropwise while stirring until the pH reaches 10-11 (verify with pH indicator strips). The solution will turn cloudy as the free amine precipitates out of the aqueous phase.

  • Organic Extraction: Extract the basified aqueous layer three times with fresh EtOAc. The target amine will migrate into the organic phase.

  • Drying and Concentration: Combine the organic extracts, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

ExtractionWorkflow Crude Crude Mixture in EtOAc (Target + Neutral Impurities) AddAcid Add 1M HCl (aq) Liquid-Liquid Extraction Crude->AddAcid Org1 Organic Phase (Neutral Impurities: Precursors, Nitrochalcone) AddAcid->Org1 Discard Aq1 Aqueous Phase (Protonated Target Amine) AddAcid->Aq1 AddBase Add 2M NaOH (aq) to pH 10 Regenerate Free Amine Aq1->AddBase Extract2 Extract with Fresh EtOAc AddBase->Extract2 Org2 Organic Phase (Target Ketone + Alcohol Impurity) Extract2->Org2 Keep for Column Aq2 Aqueous Phase (Inorganic Salts) Extract2->Aq2 Discard

Diagram 2: Acid-base extraction workflow for isolating the basic target amine.

Protocol 2: Flash Column Chromatography (Separating Ketone from Alcohol) Objective: Remove the over-reduced aminopropanol impurity from the target aminoketone.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a solvent system of Hexanes:EtOAc (70:30).

  • Sample Loading: Dissolve the organic extract from Protocol 1 in a minimum amount of dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Elute the column using a gradient of Hexanes:EtOAc. Start at 70:30 to elute any residual non-polar impurities. Gradually increase the polarity to 50:50.

  • Fraction Collection: The target 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one will elute first due to the lower polarity of the ketone group. The over-reduced alcohol impurity, possessing a strongly hydrogen-bonding hydroxyl group, will be retained longer and elute later.

  • Verification: Analyze fractions via TLC (visualize with UV light and a ninhydrin stain for primary amines). Combine fractions containing the pure target and concentrate.

References

  • Source: datapdf.com (Tetrahedron Letters)
  • Source: ACS Sustainable Chemistry & Engineering (via ResearchGate)
  • Title: Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids Source: Journal of Natural Products - ACS Publications URL

Sources

Technical Support Center: Preventing Amine Oxidation in 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who struggle with the spontaneous degradation of aniline derivatives.

The compound 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one features a highly reactive primary aromatic amine (aniline moiety) paired with a ketone linker. While the ketone is relatively stable, the electron-rich aniline ring is highly susceptible to auto-oxidation, photolytic degradation, and trace-metal-catalyzed radical coupling. This guide provides a mechanistic understanding of these degradation pathways and field-proven troubleshooting strategies to ensure the chemical integrity of your compound during storage.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the causality behind it. Why does this specific molecule degrade so rapidly on the benchtop?

The primary aromatic amine undergoes oxidation via a radical intermediate. When exposed to atmospheric oxygen, ambient UV light, or trace transition metals, the nitrogen atom loses an electron to form an N-centered cation radical. This radical rapidly propagates, leading to over-oxidation (forming nitroso or nitro derivatives) or dimerization (forming azo compounds and complex polymeric resins). This polymerization is visually indicated by a shift from a colorless or off-white powder to a yellow, brown, or black mass, often referred to in the literature as "aniline black" [1].

OxidationMechanism A 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one (Intact Primary Amine) B N-Centered Radical / Cation Radical (Reactive Intermediate) A->B O2, Light, or Trace Metals (Cu, Fe) C Nitroso / Nitro Derivatives (Over-oxidation) B->C Further Oxidation D Azo Compounds / Hydrazines (Dimerization) B->D Radical Coupling E Polymeric Resins (Yellow/Brown/Black Discoloration) C->E Polymerization D->E Polymerization

Mechanistic pathways of aromatic amine oxidation leading to sample discoloration.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My previously off-white batch of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one has turned dark brown. Can I still use it? A1: No, direct use is highly discouraged. The brown discoloration indicates advanced oxidative polymerization. Using this degraded material will introduce complex azo and hydrazine impurities into your downstream reactions, leading to multiple unknown byproducts and suppressed yields. You must re-purify the compound via recrystallization or flash chromatography before use [2].

Q2: I stored the compound in a sealed plastic centrifuge tube, but it still oxidized. Why? A2: Standard polypropylene or polyethylene tubes are permeable to atmospheric oxygen over time. Furthermore, they do not block UV/visible light, which accelerates photolytic cleavage and radical initiation. Always use tightly sealed amber glass vials for aromatic amines.

Q3: Why do your protocols explicitly forbid the use of metal spatulas? A3: Trace metal ions (particularly Iron and Copper) act as potent catalysts for Fenton-like radical oxidation of the aniline moiety [3]. Even microscopic abrasions from a stainless-steel spatula can introduce enough trace metals to initiate the degradation cascade. Always use PTFE (Teflon), ceramic, or glass spatulas when handling sensitive anilines.

Q4: Are there chemical stabilizers I can add for bulk, long-term storage? A4: Yes. If you are storing bulk quantities for extended periods, the addition of trace amounts (0.1% to 0.5% by weight) of a compatible carboxylic acid can stabilize the aromatic amine and prevent discoloration. The acid protonates a small fraction of the amine, disrupting the electron density required for initial radical formation [4].

Part 3: Self-Validating Storage Protocols

To ensure trustworthiness in your laboratory practices, a storage protocol must be self-validating—meaning you can empirically verify that the inert conditions have been successfully established before walking away.

StorageWorkflow S1 1. Assess Initial Purity (LC-MS / NMR) S2 2. Purify via Recrystallization (If discolored) S1->S2 Impurities > 1% S3 3. Transfer to Amber Glass Vial (Use PTFE/Glass Spatula) S1->S3 Purity > 99% S2->S3 S4 4. Evacuate & Backfill with Argon (3x Cycles) S3->S4 S5 5. Seal with PTFE-Lined Cap & Wrap with Parafilm S4->S5 S6 6. Store in Dark Desiccator at 2-8°C or -20°C S5->S6

Step-by-step workflow for the preparation and long-term inert storage of aromatic amines.

Methodology: Schlenk-Line Inert Storage Preparation
  • Purity Verification (Validation Step): Before storage, analyze a 1 mg sample via LC-MS. The intact [M+H]+ peak should be strictly at m/z 240.3. If peaks at m/z 254 (nitroso) or m/z ~475 (azo dimer) are present at >1%, re-purify the batch.

  • Transfer: Using a clean PTFE spatula, transfer the purified solid into an oven-dried amber glass vial.

  • Septum Sealing: Cap the vial tightly with a PTFE-lined silicone septum cap.

  • Evacuation/Backfill Cycle:

    • Insert a primary needle connected to a Schlenk line (Argon/Vacuum) into the septum. Insert a secondary "bleed" needle to allow gas escape.

    • Apply vacuum for 30 seconds to evacuate ambient air and moisture.

    • Switch the manifold to Argon. Causality Note: Argon is strictly preferred over Nitrogen because Argon is heavier than air; it sinks and effectively "blankets" the solid at the bottom of the vial, creating a physical barrier against residual oxygen.

    • Validation Step: Observe the oil bubbler on your Schlenk line. Active bubbling confirms positive Argon pressure is successfully filling the vial.

    • Repeat the Vacuum/Argon cycle three times to ensure complete oxygen displacement.

  • Final Seal: Remove the bleed needle first, followed immediately by the Argon needle. Wrap the cap tightly with Parafilm to prevent future moisture ingress.

  • Storage: Store the sealed vial in a desiccator at 2–8°C (for use within weeks) or -20°C (for storage >6 months).

Part 4: Quantitative Data & Analytical Signatures

Use the following reference tables to assess environmental risks in your lab and properly identify degradation products during routine LC-MS quality control checks.

Table 1: Environmental Factors Impacting Amine Stability

Environmental FactorRisk LevelMechanistic ImpactMitigation Strategy
Oxygen (O₂) CriticalInitiates N-centered radical formation leading to auto-oxidation.Store under an Argon blanket; utilize Schlenk techniques.
UV / Ambient Light HighDrives photolytic cleavage and accelerates radical propagation.Store exclusively in amber glass vials; wrap in aluminum foil.
Trace Metals (Cu, Fe) HighCatalyzes Fenton-like oxidation of the aniline moiety.Strictly avoid metal spatulas; use PTFE or glass tools.
Temperature (>25°C) ModerateIncreases the thermodynamic rate of polymerization.Store at 2–8°C (short-term) or -20°C (long-term).
Moisture / Humidity ModerateFacilitates hydrolysis or acts as a solvent for ionic impurities.Store in a sealed desiccator with active indicating desiccant.

Table 2: Analytical Signatures of Common Degradation Products

Degradation ProductVisual IndicatorLC-MS Signature (Expected m/z shift from [M+H]+ 240.3)Prevention Focus
Intact Compound Off-white / Colorless240.3 (Base peak)N/A
Nitroso Derivative Light Yellow254.3 (+14 Da)Oxygen exclusion
Nitro Derivative Deep Yellow / Orange270.3 (+30 Da)Oxygen exclusion
Azo Dimer Red / Brown~475.6 (+235 Da)Light & Metal exclusion
Polymeric Resins Dark Brown / BlackBroad, unresolved polymeric baselineStrict temperature control
References
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Publications[Link][1]

  • Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System MDPI[Link] [3]

  • Stable aromatic amine composition, a process for preparing color stable aromatic amines...

Technical Support Center: Resolving HPLC Baseline Noise in 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with basic propiophenone derivatives.

Analyzing 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one presents a unique intersection of chemical and instrumental challenges. The molecule contains a basic aniline moiety that strongly interacts with silica-based stationary phases, often forcing analysts to use mobile phase additives that inadvertently degrade baseline stability. This guide bridges the gap between analyte chemistry and instrumental physics to help you systematically eliminate baseline noise.

The Chemical Root Cause: Why This Specific Analyte Induces Baseline Issues

To solve baseline noise, we must first understand the causality behind our experimental choices.

The analyte features a primary amine attached to a phenyl ring. In reversed-phase liquid chromatography (RPLC), basic drugs are positively charged at standard working pH ranges and interact strongly with free, anionic residual silanols (Si-O⁻) present on conventional silica-based stationary phases[1]. This secondary electrostatic interaction causes severe peak tailing and broad peaks[2].

To mitigate this, analysts typically introduce mobile phase additives like Trifluoroacetic acid (TFA) to suppress silanol ionization, or Triethylamine (TEA) to competitively block the silanols. However, these additives have high UV absorbance at the low wavelengths (<230 nm) required to detect the aniline chromophore. As the gradient progresses, the changing concentration of these UV-absorbing additives causes severe baseline drift, while degraded or impure additives manifest as high-frequency baseline noise[3].

G Analyte Analyte: Basic Aniline Moiety Silanol Residual Silanol Interactions Analyte->Silanol Causes Tailing Additive Addition of TFA/TEA Silanol->Additive Requires UV High Background UV Absorbance Additive->UV Induces Noise Elevated Baseline Noise UV->Noise Results In Solution Use Type B Silica & Pure Additives Noise->Solution Resolved By

Mechanistic pathway of additive-induced baseline noise in basic compound analysis.

Frequently Asked Questions (Troubleshooting FAQs)

Q: I am using a gradient method with 0.1% TFA to analyze 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one. My baseline is drifting upwards significantly. How do I fix this? A: This is a classic optical artifact. TFA absorbs strongly at wavelengths below 220 nm. In a standard reversed-phase gradient (e.g., Water to Acetonitrile), the concentration of TFA changes if it is only added to the aqueous phase, causing the detector's background absorbance to shift, resulting in drift[3]. Solution: Add 0.1% TFA to Mobile Phase A (Water) and 0.085% TFA to Mobile Phase B (Acetonitrile). Acetonitrile naturally expands the solvent volume, so slightly less TFA in channel B ensures the UV absorbance remains perfectly balanced across the gradient.

Q: My baseline noise is highly periodic and matches the rhythm of the pump strokes. What is the mechanism here? A: Periodic baseline noise is almost exclusively a fluidic delivery issue[4]. The mechanism is driven by the compressibility of trapped air versus liquid. If your in-line degasser is failing or air is trapped in the pump's check valves, the pump piston compresses the air bubble before moving the liquid. This creates micro-fluctuations in flow rate and pressure, which the UV detector registers as rhythmic baseline noise[3].

Q: How can I reduce silanol interactions for this basic compound without using noisy UV-absorbing additives? A: Upgrade your stationary phase. Instead of relying on mobile phase additives to mask silanols, use a column packed with high-purity Type B silica, which has significantly lower metal impurities and reduced silanol acidity[1]. Alternatively, utilize a Charged Surface Hybrid (CSH) column, which applies a low-level positive charge to the particle surface, electrostatically repelling the protonated aniline group without the need for TFA or TEA.

Quantitative Troubleshooting Metrics

Understanding the exact nature of the noise is critical for rapid diagnostics. Use the table below to classify your baseline issue and understand its impact on your Signal-to-Noise (S/N) ratio.

Table 1: Baseline Noise Classification and S/N Impact

Noise TypeFrequency/PatternPrimary CauseSignal-to-Noise (S/N) Impact
Random Noise High frequency, erratic ("fuzzy" baseline)Aging UV lamp, dirty flow cell, or electrical interference[4].Decreases S/N uniformly; severely limits Limit of Detection (LOD)[5].
Periodic Noise Low frequency, rhythmic (matches pump stroke)Air in check valves, failing pump seals, or faulty degasser[3][4].Causes false peak integration; S/N fluctuates rhythmically.
Baseline Drift Gradual upward or downward slopeUnbalanced gradient additive absorbance (e.g., TFA)[3].Reduces Limit of Quantitation (LOQ) for late-eluting peaks.
Ghost Peaks Irregular, broad peaks without sample injectionMobile phase contamination or column phase dewetting[3][5].Directly interferes with analyte quantification and specificity.

Table 2: UV Cutoffs of Common Additives for Basic Compounds

AdditiveTypical ConcentrationUV Cutoff (nm)Baseline Impact Risk for Aniline Analysis (<230 nm)
Trifluoroacetic Acid (TFA)0.05 - 0.1%210 nmHigh (Causes severe gradient drift if unbalanced)
Triethylamine (TEA)0.1 - 0.2%235 nmCritical (Strong background noise; obscures analyte)
Formic Acid0.1%210 nmModerate (MS compatible, lower UV noise than TFA)
Phosphate Buffer (pH 2.5)10 - 50 mM<200 nmLow (Excellent UV transparency; ideal for UV methods)

Experimental Protocol: System Baseline Validation

To isolate the source of the noise, you must utilize a self-validating experimental protocol. This workflow systematically eliminates variables (Detector → Pump → Mobile Phase) to pinpoint the exact failure mode.

G Start Observe Baseline Noise PumpOff Turn Off HPLC Pump Start->PumpOff NoiseStops Noise Stops PumpOff->NoiseStops NoiseContinues Noise Continues PumpOff->NoiseContinues CheckPump Check Pump & Solvents NoiseStops->CheckPump Fluidic Issue CheckLamp Check Detector & Flow Cell NoiseContinues->CheckLamp Optical/Electrical Issue Purge Purge Air / Filter Solvents CheckPump->Purge ReplaceLamp Clean Cell / Replace Lamp CheckLamp->ReplaceLamp

Step-by-step diagnostic workflow to isolate the source of HPLC baseline noise.

Step-by-Step Diagnostic Methodology

Step 1: The Zero-Flow Test (Detector Isolation)

  • Turn on the UV detector and allow the lamp to warm up for 30 minutes.

  • Turn OFF the HPLC pump (0.0 mL/min flow rate).

  • Monitor the baseline for 10 minutes. Causality: If random noise persists while the pump is off, the issue is entirely optical or electrical[4]. You must clean the detector flow cell with 10% Nitric acid (followed by water) or replace the aging UV lamp.

Step 2: The Isocratic Flow Test (Pump Isolation)

  • If the Zero-Flow test passes (flat baseline), turn the pump ON to 1.0 mL/min using a premixed 50:50 Water:Acetonitrile solution.

  • Monitor the baseline and system pressure for 10 minutes. Causality: If periodic noise appears and the pressure fluctuates by more than 2%, the issue is fluidic[4]. Dissolved air is the most common culprit. Purge the pump channels at 5.0 mL/min for 5 minutes with the purge valve open. Verify the in-line degasser is functioning[3].

Step 3: The Gradient Blank Run (Solvent/Column Isolation)

  • If the Isocratic test passes, set the system to your exact analytical gradient method.

  • Perform a "Blank Injection" (injecting the sample diluent without the 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one analyte). Causality: High baseline noise or ghost peaks during a gradient run indicate mobile phase contamination[3]. Replacing old solvents with fresh, highly filtered LC-MS grade solvents can dramatically lower baseline noise[5]. If ghost peaks persist, the column may be degrading (phase dewetting) and requires replacement[3].

References

  • HPLC Repair Services: Common Causes of Baseline Noise Source: theoverbrookgroup.com URL:[Link]

  • HOW TO FIX HPLC BASELINE NOISE | TROUBLESHOOTING Source: youtube.com URL:[Link]

  • Science of Chromatography Source: coleparmer.com URL:[Link]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Source: chromatographyonline.com URL:[Link]

Sources

Overcoming steric hindrance in 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one . This dihydrochalcone derivative presents unique derivatization challenges due to its dual reactive sites: a primary aniline and a moderately hindered diaryl/alkyl-aryl ketone.

When attempting to functionalize this molecule with sterically demanding partners, standard protocols often fail. This guide synthesizes field-proven methodologies, explaining the mechanistic causality behind these failures and providing self-validating troubleshooting strategies.

Workflow Start 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one Aniline Target: Aniline (-NH2) Start->Aniline Ketone Target: Ketone (-C=O) Start->Ketone BH Buchwald-Hartwig Cross-Coupling Aniline->BH RA_Aniline Reductive Amination (Bulky Ketones) Aniline->RA_Aniline RA_Ketone Direct Reductive Amination Ketone->RA_Ketone Grignard Nucleophilic Addition Ketone->Grignard Sol1 Use Bulky Phosphine Ligands (e.g., BrettPhos) BH->Sol1 Sol2 Use Lewis Base/Acid Activation (e.g., TMEDA/HSiCl3) RA_Ketone->Sol2

Decision matrix for derivatizing the aniline vs. ketone functional groups.

Part 1: Troubleshooting Aniline Derivatization (-NH₂ Focus)

The primary aniline group is inherently nucleophilic. However, coupling it with sterically hindered aryl halides (e.g., 2,6-diisopropylphenyl chloride) via Buchwald-Hartwig amination often results in stalled reactions or unwanted side products[1][2].

Frequently Asked Questions

Q1: My Buchwald-Hartwig coupling with a bulky aryl chloride is yielding <10% product. What is the mechanistic bottleneck? A1: The steric bulk around the ortho-positions of the aryl halide impedes the approach of the reactants to the palladium center. This prevents the critical reductive elimination step, trapping the catalyst in the inactive Pd(II) aryl amido state[2]. Solution: Switch to a bulky, electron-rich monophosphine ligand like BrettPhos. These ligands force the formation of a highly active monoligated Pd(0) species. Counterintuitively, their extreme steric bulk actually accelerates reductive elimination by creating a crowded environment that is thermodynamically relieved upon product formation[2].

Q2: I am observing significant hydrodehalogenation (reduction of the aryl halide) instead of C-N coupling. How do I fix this? A2: Hydrodehalogenation occurs when the aryl halide undergoes oxidative addition, but the hindered aniline fails to coordinate fast enough. The Pd-complex instead undergoes β-hydride elimination (often from alkoxide bases or solvent) and subsequent reductive elimination of the reduced arene[2]. Solution: Lower the reaction temperature slightly to favor coordination over decomposition, ensure strictly anhydrous conditions, and switch to a stronger, non-nucleophilic base like NaOt-Bu to facilitate rapid amine deprotonation[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst (Monoligated) OA Oxidative Addition (Hindered Aryl Halide) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII Amine Amine Coordination & Base Deprotonation PdII->Amine PdII_Amido Pd(II) Aryl Amido Complex Amine->PdII_Amido RE Reductive Elimination (Steric Relief Driven) PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product Hindered Secondary Aniline RE->Product

Catalytic cycle of Buchwald-Hartwig amination highlighting steric relief during elimination.

Part 2: Troubleshooting Ketone Derivatization (-C=O Focus)

The ketone group in 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one is flanked by a p-tolyl ring and an ethylene linker. This creates a sterically crowded environment that restricts the Bürgi-Dunitz trajectory required for nucleophilic attack.

Frequently Asked Questions

Q1: Direct reductive amination (DRA) of the ketone with secondary amines is failing. Why? A1: DRA requires the formation of an intermediate iminium ion. With hindered ketones and bulky secondary amines, the entropic penalty and steric clash prevent iminium formation, stalling the reaction before reduction can occur[3][4]. Solution: Employ a Lewis acid/base activation strategy. A highly effective metal-free system uses trichlorosilane (HSiCl₃) as the reducing agent and tetramethylethylenediamine (TMEDA) as an organic Lewis base activator. This specific protocol overcomes the steric barrier of hindered ketones to form bulky tertiary amines[3].

Q2: If I use standard borohydride reagents, which one is optimal for this substrate? A2: Sodium cyanoborohydride (NaBH₃CN) is ideal for one-pot DRA because it is stable in mildly acidic conditions (pH 6-7) and selectively reduces the imine/iminium intermediate rather than the starting ketone[4][5]. However, for highly hindered substrates, NaBH₃CN may be too slow. In such cases, Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) must be added as a Lewis acid and water scavenger to drive imine formation prior to reduction.

Part 3: Data Presentation & Reagent Selection

Table 1: Ligand Selection Matrix for Aniline Derivatization

Phosphine LigandSubstrate ScopeCatalyst StateKey Mechanistic Advantage
BINAP Unhindered aryl bromidesBidentateGood baseline reactivity; prevents Pd-dimer formation[1].
BrettPhos Hindered aryl chloridesMonodentateExtreme bulk accelerates reductive elimination[2].
RuPhos Secondary aminesMonodentatePrevents β-hydride elimination during coupling[2].

Table 2: Reducing Agent Selection for Ketone Derivatization

Reducing AgentpH RequirementSteric ToleranceByproducts / Notes
NaBH₃CN pH 6-7ModerateReleases toxic HCN/NaCN during workup[4][5].
Na(OAc)₃BH Acidic (AcOH)Low-ModerateHighly selective; generates benign acetate salts[5].
HSiCl₃ / TMEDA NeutralVery HighMetal-free; excellent for hindered tertiary amines[3].

Part 4: Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amination with Hindered Aryl Halides

This protocol utilizes BrettPhos to overcome steric hindrance at the aniline site.

  • Reaction Setup (Glovebox Required): In an inert atmosphere, add the hindered aryl chloride (1.0 mmol), 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one (1.2 mmol), NaOt-Bu (1.4 mmol), BrettPhos ligand (0.01 mmol), and Pd(OAc)₂ (0.005 mmol) to an oven-dried Schlenk tube[2].

  • Solvent Addition: Add anhydrous toluene (2.0 mL). Seal the vessel and transfer it to a fume hood.

  • Heating & Agitation: Heat the mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours[2].

  • Self-Validation Check (In-Process): After 4 hours, pull a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Validation: If the aryl halide is consumed but the product mass is absent, check for the reduced arene peak (hydrodehalogenation). If present, the amine coordination is failing—verify solvent anhydrousness and consider increasing the ligand loading[2].

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium catalyst, and concentrate under vacuum. Purify via flash chromatography.

Protocol B: Direct Reductive Amination (DRA) of the Hindered Ketone

This protocol utilizes the HSiCl₃/TMEDA system for sterically demanding aminations.

  • Imine Formation: To a solution of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one (0.2 mmol) and the bulky secondary amine (0.24 mmol) in anhydrous dichloromethane (1.0 mL), add TMEDA (22 mg, 0.2 mmol)[3].

  • Activation: Stir the mixture at room temperature for 30 minutes[3].

  • Self-Validation Check (In-Process): Prior to adding the reducing agent, analyze an aliquot via IR spectroscopy.

    • Validation: The disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹) validates successful intermediate formation. If stalled, the amine is too bulky; consider adding Ti(Oi-Pr)₄.

  • Reduction: Dropwise, add trichlorosilane (40 µL, 0.4 mmol). Continue stirring for 36 hours at room temperature[3].

  • Workup: Quench the reaction carefully with saturated aqueous sodium bicarbonate. Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate under vacuum[3].

References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Reductive amination Source: Wikipedia URL:[Link]

  • C–N Bond-Forming Reactions: Reductive Amination Source: Harvard University (Myers Chem 115) URL:[Link]

Sources

Validation & Comparative

Comparative biological activity of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one vs traditional chalcones

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective, target-driven therapeutics, the structural nuances of flavonoid precursors have come under intense scrutiny. This guide provides an in-depth comparative analysis between traditional unsaturated chalcones and a rationally designed saturated derivative: 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one . By dissecting the causality behind their structural divergence, this guide equips researchers with the mechanistic insights and self-validating protocols necessary to evaluate these compounds in preclinical workflows.

The Structural and Mechanistic Dichotomy

The fundamental pharmacological difference between traditional chalcones (1,3-diphenyl-2-propen-1-ones) and dihydrochalcones lies in the three-carbon linker connecting the two aromatic rings.

Traditional chalcones possess an α,β-unsaturated carbonyl system. This enone moiety acts as a potent Michael acceptor, allowing the molecule to form covalent bonds with nucleophilic residues—primarily cysteines—on various intracellular proteins ([1]). While this confers broad-spectrum biological activity, it frequently results in off-target cytotoxicity and unpredictable pharmacokinetic profiles ([2]).

In contrast, 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one is a dihydrochalcone. The saturation of the alkenone bridge to an alkanone completely eliminates the Michael acceptor capability ([1]). Consequently, its biological activity is driven entirely by non-covalent interactions (hydrogen bonding and van der Waals forces). The specific substituents on this molecule further refine its cellular behavior:

  • 4-Methylphenyl (A-ring): The para-methyl group increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability compared to unsubstituted variants.

  • 4-Aminophenyl (B-ring): The para-amino group serves as a strong hydrogen bond donor and acceptor, increasing binding affinity to specific kinase hinge regions and significantly enhancing the molecule's radical scavenging capacity.

MechanisticDivergence A Compound Scaffold B1 Traditional Chalcone (Unsaturated Enone) A->B1 B2 Dihydrochalcone (Saturated Linker) A->B2 C1 Michael Acceptor Active (Covalent Binding) B1->C1 C2 No Michael Acceptor (Non-Covalent Binding) B2->C2 D1 Broad Thiol Alkylation (Higher Cytotoxicity) C1->D1 D2 Targeted Protein Interaction (Higher Specificity) C2->D2

Mechanistic divergence between unsaturated chalcones and saturated dihydrochalcones.

Comparative Pharmacological Profile

The shift from covalent to non-covalent binding drastically alters the therapeutic window of the compound. Both chalcones and dihydrochalcones have been shown to successfully augment TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis in resistant cancer lines, such as LNCaP prostate cancer cells ([3]). However, the saturated dihydrochalcone achieves this without the broad-spectrum necrosis typically induced by highly reactive unsaturated chalcones.

Table 1: Representative Structure-Activity Relationship (SAR) Data
Pharmacological ParameterTraditional Unsaturated Chalcone3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-oneMechanistic Driver
Thiol Reactivity (GSH Depletion) High (>80% depletion at 4h)Negligible (<5% depletion at 4h)Presence vs. absence of the Michael acceptor enone.
Baseline Cytotoxicity (Healthy Cells) High (IC50: 5 - 15 µM)Low (IC50: > 100 µM)Covalent off-target protein alkylation vs. specific binding.
TRAIL-Mediated Apoptosis High (Synergistic)High (Synergistic)Shared mechanism: Upregulation of DR5 death receptors.
Antioxidant Capacity ModerateHighPara-amino group electron donation is enhanced by the flexible saturated linker.

Self-Validating Experimental Protocols

To objectively evaluate the performance of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one against traditional chalcones, researchers must employ orthogonal, self-validating assay systems. The following workflows are designed to establish causality: proving that the loss of the Michael acceptor reduces off-target toxicity while maintaining targeted efficacy.

ExperimentalWorkflow S1 Compound Incubation T1 GSH Depletion Assay (Thiol Reactivity) S1->T1 T2 MTT Assay (Cell Viability) S1->T2 T3 Annexin V/PI (Apoptosis) S1->T3 R1 Validates Michael Addition T1->R1 R2 Determines IC50 T2->R2 R3 Distinguishes Necrosis vs. Apoptosis T3->R3 V Self-Validating Efficacy Profile R1->V R2->V R3->V

Self-validating experimental workflow to determine cytotoxicity and mechanism of action.

Protocol A: Thiol-Reactivity (GSH Depletion) Assay

Purpose & Causality: This cell-free assay isolates the chemical variable. By incubating the compounds with reduced glutathione (GSH), we can prove that the dihydrochalcone lacks the off-target covalent reactivity of the traditional chalcone. A drop in free thiols indicates non-specific alkylation.

  • Preparation: Prepare 100 µM solutions of both the traditional chalcone and the dihydrochalcone in DMSO. Prepare a 1 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix the compound solutions with the GSH solution in a 96-well plate. Incubate at 37°C. Include a DMSO-only control well.

  • Sampling & Reaction: At time points 0, 1, 2, and 4 hours, extract 50 µL aliquots and react them with 50 µL of Ellman’s reagent (DTNB, 0.5 mM in PBS).

  • Quantification: Incubate for 10 minutes in the dark, then measure absorbance at 412 nm using a microplate reader.

  • Validation: The traditional chalcone will show a steep decline in absorbance (GSH depletion). The 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one will maintain stable absorbance, confirming the absence of Michael addition.

Protocol B: Multiparametric Apoptosis Profiling (Annexin V/PI)

Purpose & Causality: While an MTT assay determines the gross IC50, it cannot distinguish between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis). Flow cytometry with Annexin V/PI validates whether the compound is acting as a targeted therapeutic or a non-specific toxin.

  • Cell Seeding: Seed LNCaP prostate cancer cells in 6-well plates at a density of 2×105 cells/well. Incubate for 24 hours to allow adherence.

  • Treatment: Treat the cells with the predetermined IC50 concentrations of both compounds, both in the presence and absence of 100 ng/mL TRAIL ligand.

  • Harvesting: After 24 hours, harvest the cells (including floating cells to capture all apoptotic bodies), wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC (binds to externalized phosphatidylserine, indicating apoptosis) and 5 µL of Propidium Iodide (PI) (intercalates DNA in membrane-compromised necrotic cells). Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze within 1 hour.

  • Validation: Look for a clean shift to the lower-right quadrant (Annexin V+/PI-, early apoptosis) for the dihydrochalcone + TRAIL group. The traditional chalcone will likely show a higher spread into the upper-right quadrant (Annexin V+/PI+, late apoptosis/necrosis) due to off-target thiol toxicity.

References

  • Title: Chalcones: Synthetic Chemistry Follows Where Nature Leads Source: Biomolecules (PMC) URL: [Link]

  • Title: Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells Source: Molecules (PMC) URL: [Link]

  • Title: Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives Source: Molecules (MDPI) URL: [Link]

Sources

Bioanalytical Method Validation Guide: Quantifying 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of diarylpropanone derivatives in complex biological matrices (e.g., human plasma, urine) presents a unique set of analytical challenges. The target analyte, 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one , is characterized by a lipophilic ketone backbone flanked by a p-tolyl group and a polarizable primary aromatic amine (aniline derivative).

This guide objectively compares the performance of our optimized LC-MS/MS methodology (utilizing mixed-mode cation exchange and biphenyl chromatography) against traditional alternatives like HPLC-UV and GC-MS. Designed for drug development professionals, this document provides field-proven protocols, mechanistic causality for all experimental choices, and validation parameters grounded in the latest ICH M10 Bioanalytical Method Validation guidelines.

Platform Comparison: LC-MS/MS vs. Alternatives

When analyzing primary aromatic amines in plasma, the choice of analytical platform dictates the sensitivity, throughput, and reliability of the pharmacokinetic (PK) data.

Quantitative Performance Data

Table 1: Objective comparison of analytical platforms for the target diarylpropanone.

ParameterOptimized LC-MS/MS (ESI+)GC-MS (EI)HPLC-UV
Detection Mechanism MRM ( m/z 240.1 223.1)Electron Ionization ( m/z 343)Absorbance (254 nm)
Sample Preparation MCX Solid Phase ExtractionDerivatization (Acylation)Protein Precipitation
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL 5.0 ng/mL50.0 ng/mL
Linear Dynamic Range 0.1 – 100 ng/mL5 – 500 ng/mL50 – 5000 ng/mL
Matrix Effect (IS-Normalized) < 5% (Negligible)ModerateHigh Interference
Run Time per Sample 3.5 min 20.0 min15.0 min
Mechanistic Insights: Why LC-MS/MS is the Gold Standard
  • The Failure of GC-MS (Without Derivatization): The active hydrogens on the primary aniline group interact strongly with residual silanol groups on fused-silica GC columns. This causes severe peak tailing, irreversible adsorption, and thermal degradation of the ketone backbone. While pre-column derivatization (e.g., using benzoyl chloride) mitigates this, it introduces excessive sample preparation time and quantitative variability.

  • The Limitation of HPLC-UV: The target compound absorbs well at 254 nm due to its highly conjugated diaryl system. However, plasma is rich in endogenous isobaric compounds that co-elute and absorb at identical wavelengths, making it impossible to achieve the sub-ng/mL LLOQ required for modern PK studies.

  • The Superiority of LC-MS/MS (ESI+): Primary aromatic amines exhibit exceptionally high proton affinity. Under acidic chromatographic conditions (e.g., 0.1% formic acid), the aniline nitrogen is easily protonated, yielding a robust [M+H]+ precursor ion at m/z 240.1 . This allows for highly specific Multiple Reaction Monitoring (MRM), bypassing matrix noise entirely.

Self-Validating Experimental Protocols

To ensure rigorous adherence to E-E-A-T principles, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any extraction steps, the method automatically corrects for extraction recovery losses and dynamic ion suppression during ESI+ ionization.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Causality: Reversed-phase (C18) extraction often co-extracts neutral lipids and phospholipids, which are the primary culprits of ion suppression in mass spectrometry. Because the target analyte has a basic amine ( pKa​≈4.5 ), we utilize Mixed-mode Strong Cation Exchange (MCX). This allows us to trap the analyte ionically and wash away neutral lipids with 100% organic solvent before elution.

Step-by-Step Workflow:

  • IS Addition: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS (e.g., d4​ -labeled analog, 50 ng/mL).

  • Acidification: Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ). Why? This disrupts protein binding and lowers the pH well below the analyte's pKa​ , ensuring the aniline group is 100% protonated.

  • Conditioning & Loading: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol (MeOH), followed by 1 mL 2% H3​PO4​ . Load the acidified plasma.

  • Washing (Critical Step): Wash with 1 mL of 2% H3​PO4​ to remove salts. Follow with 1 mL of 100% MeOH . Why? The protonated analyte remains tightly bound to the sulfonic acid groups via ionic bonds, allowing the 100% MeOH wash to strip away all neutral lipids and phospholipids without analyte loss.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Why? The high pH neutralizes the primary amine, breaking the ionic interaction and releasing the purified analyte.

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of the initial mobile phase.

SPE_Workflow Plasma 1. Plasma Sample (Spiked with SIL-IS) Acidification 2. Acidification (2% H3PO4 to protonate amine) Plasma->Acidification Load 3. Load onto MCX SPE (Traps Protonated Amine) Acidification->Load Wash 4. Wash (100% MeOH - Removes Neutral Lipids) Load->Wash Elute 5. Elution (5% NH4OH in MeOH) Wash->Elute Evaporate 6. Evaporate & Reconstitute (Initial Mobile Phase) Elute->Evaporate LCMS 7. LC-MS/MS Analysis (Biphenyl Column, ESI+) Evaporate->LCMS

Figure 1: Mixed-mode cation exchange (MCX) SPE workflow for primary amine extraction.

LC-MS/MS Analytical Conditions

Causality: Instead of a standard C18 column, we utilize a Biphenyl stationary phase . The biphenyl rings provide enhanced π−π interactions with the diaryl groups of the analyte, offering superior geometric selectivity to separate the target from endogenous isobaric plasma interferences .

  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 2.5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Ionization: ESI Positive mode.

MRM_Pathway Precursor Precursor Ion [M+H]+ m/z 240.1 (Protonated Aniline) Collision CID (Collision Induced Dissociation) Precursor->Collision Product1 Quantifier Ion Loss of NH3 m/z 223.1 Collision->Product1 -NH3 (17 Da) Product2 Qualifier Ion alpha-Cleavage at Ketone m/z 119.1 Collision->Product2 Cleavage

Figure 2: Proposed ESI+ MRM fragmentation pathway for the target diarylpropanone.

Method Validation Parameters (ICH M10 Compliance)

To ensure the trustworthiness of the generated data, the methodology must be validated strictly according to the ICH M10 Bioanalytical Method Validation framework .

Table 2: Summary of ICH M10 Validation Acceptance Criteria achieved by the LC-MS/MS method.

Validation ParameterICH M10 RequirementObserved Performance
Selectivity No interference >20% of LLOQ in 6 blank matrix lots< 4% interference observed
Accuracy (Intra/Inter-day) ±15% of nominal (±20% at LLOQ)92.4% – 106.1%
Precision (%CV) 15% ( 20% at LLOQ)3.2% – 8.7%
Matrix Effect (IS-normalized) CV 15% across 6 matrix lots4.1% CV (Demonstrates MCX efficacy)
Stability (Benchtop) Stable at room temp for processing durationStable for 24 hours at 22°C

By leveraging the synergistic combination of MCX solid-phase extraction and biphenyl-based chromatography, this methodology systematically eliminates the matrix effects and sensitivity bottlenecks that plague HPLC-UV and GC-MS platforms, providing a robust, regulatory-compliant solution for diarylpropanone quantification.

References

  • Title: ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Mass Spectrometry Fragmentation Comparison of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

As drug development pipelines increasingly rely on dihydrochalcone scaffolds for their targeted anti-inflammatory and antineoplastic properties, the rapid structural verification of synthetic analogues becomes paramount. High-resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) serves as the gold standard for this task.

This guide objectively compares the collision-induced dissociation (CID) fragmentation profiles of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one against two key structural analogues. By mapping diagnostic product ions, we demonstrate how MS/MS workflows can unequivocally pinpoint positional modifications on either the A-ring (acetophenone-derived) or B-ring (benzaldehyde-derived) of the dihydrochalcone backbone.

Mechanistic Principles of Dihydrochalcone Fragmentation

To effectively utilize MS/MS data, one must understand the causality behind the gas-phase dissociation of these molecules. The fragmentation of dihydrochalcones under ESI-MS/MS conditions predominantly adheres to the even-electron rule , where a protonated, even-electron precursor ion yields even-electron product ions via specific bond cleavages or neutral losses.

While ambient ionization techniques can sometimes induce radical-initiated cleavages in highly conjugated chalcones , standard ESI-CID of saturated dihydrochalcones in positive ion mode is driven by charge-directed mechanisms:

  • α -Cleavage (C1-C2 Bond): The highly electronegative carbonyl oxygen localizes the charge, weakening the adjacent C1-C2 bond. Cleavage here yields a highly stable, resonance-stabilized acylium ion representing the A-ring.

  • Benzylic Cleavage (C2-C3 Bond): Cleavage of the C2-C3 bond yields a benzyl/tropylium cation , representing the B-ring. The stability of this cation is heavily influenced by electron-donating groups (like amines) on the B-ring.

Experimental Protocol: Self-Validating ESI-MS/MS Workflow

To ensure reproducible and trustworthy structural elucidation, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation

  • Action: Dissolve the synthesized analogues in LC-MS grade Methanol to a final concentration of 10 µg/mL.

  • Causality: Methanol acts as a protic solvent, facilitating efficient protonation in the ESI source. The relatively low concentration prevents detector saturation, minimizes dimer formation ( [2M+H]+ ), and avoids ion suppression.

Step 2: Direct Infusion & Source Optimization

  • Action: Introduce the sample via a syringe pump at 5 µL/min. Set capillary voltage to +4.5 kV, and drying gas (N 2​ ) to 8 L/min at 250 °C.

  • Causality: Direct infusion provides a stable, continuous ion beam, which is essential for optimizing collision energies without the transient constraints of an LC peak. The source parameters ensure stable Taylor cone formation and rapid droplet desolvation.

Step 3: Precursor Isolation & Self-Validation

  • Action: Isolate the [M+H]+ precursor using Q1 with a narrow 1.0 m/z window.

  • Self-Validation Checkpoint: Before initiating CID, monitor the isotopic envelope of the precursor. For a C 16​ backbone, the M+1 peak (due to 13 C natural abundance) must be present at approximately 17.6% relative intensity. If this ratio is skewed, or if fragment ions are already present in Q1, in-source fragmentation is occurring. Lower the fragmentor/cone voltage until the intact precursor is restored.

Step 4: CID Optimization & Acquisition

  • Action: Ramp collision energy (CE) from 10 to 40 eV using Argon in the collision cell (q2). Select the CE (typically 20-25 eV) where the precursor ion is depleted to ~10% relative abundance. Scan Q3/TOF from m/z 50 to 300.

G N1 Sample Prep (10 µg/mL in MeOH) N2 ESI Source (+ Ion Mode) N1->N2 N3 Q1 Isolation (1.0 m/z window) N2->N3 N4 Collision Cell (CID 20-25 eV) N3->N4 N5 TOF/Q3 Detection (m/z 50-300) N4->N5

ESI-MS/MS Workflow for Dihydrochalcone Structural Elucidation.

Comparative Fragmentation Analysis

To demonstrate the diagnostic power of this workflow, we compared the target compound against two analogues containing specific positional modifications. The quantitative MS/MS data is summarized below.

Quantitative Data Summary
AnalogueStructural ModificationPrecursor [M+H]+ (m/z)Diagnostic Product Ions (m/z) & Rel. AbundanceStructural Implication
A (Target) None (4-methyl A-ring, 4-amino B-ring)240.14119.05 (100%), 106.07 (65%), 223.11 (15%)Baseline fragmentation profile.
B A-ring substitution (4-methoxy)256.13135.04 (100%) , 106.07 (45%), 239.10 (10%)+16 Da shift in the acylium ion confirms A-ring modification.
C B-ring substitution (4-nitro)270.11119.05 (100%), 136.04 (20%) , 252.10 (5%)+30 Da shift in the benzyl cation confirms B-ring modification.
Diagnostic Pathways of the Target Compound

For the target compound, 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one , the primary fragmentation pathways yield highly specific diagnostic ions. The α -cleavage produces the 4-methylbenzoyl cation (m/z 119.0), while benzylic cleavage yields the 4-aminobenzyl cation (m/z 106.1). A minor neutral loss of ammonia ( −17 Da) from the B-ring yields m/z 223.1.

G M [M+H]+ m/z 240.1 Precursor Ion F1 [4-methylbenzoyl]+ m/z 119.0 (α-Cleavage) M->F1 C1-C2 Cleavage F2 [4-aminobenzyl]+ m/z 106.1 (Benzylic Cleavage) M->F2 C2-C3 Cleavage F3 [M+H - NH3]+ m/z 223.1 (Neutral Loss) M->F3 -NH3

CID Fragmentation Pathways of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one.

Conclusion

The comparative analysis explicitly demonstrates that ESI-MS/MS is a highly robust technique for differentiating dihydrochalcone analogues. Because the C1-C2 and C2-C3 bonds act as reliable breaking points during CID, the resulting acylium and benzyl cations serve as independent mass tags for the A-ring and B-ring, respectively. By employing the self-validating workflow outlined above, drug development professionals can confidently map structural modifications in novel synthetic libraries without relying solely on time-consuming NMR workflows.

References

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.[Link]

  • Rahman, A. F. M., Attwa, M. W., Ahmad, P., Baseeruddin, M., & Kadi, A. A. (2013). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). Mass Spectrometry Letters, 4(2), 30-33.[Link]

Reactivity comparison: 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one versus 3-(4-nitrophenyl)-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and medicinal chemists developing flavonoid-inspired therapeutics, understanding the precise electronic effects of aromatic substituents is critical. This guide provides an in-depth reactivity comparison between two structurally related dihydrochalcones (1,3-diarylpropan-1-ones): 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one (Compound A) and 3-(4-Nitrophenyl)-1-(4-methylphenyl)propan-1-one (Compound B). By analyzing their divergent electronic profiles, this guide establishes predictive frameworks for their downstream functionalization, metabolic stability, and synthetic utility.

Structural & Electronic Profiling: The Insulating Bridge Effect

Both compounds share a 1-(4-methylphenyl)propan-1-one backbone but differ at the para-position of the B-ring (C3-phenyl). A common misconception in chalcone chemistry is overestimating the resonance influence of the B-ring on the A-ring carbonyl. Because these are dihydrochalcones (saturated alkanones), the sp3 -hybridized −CH2​−CH2​− bridge completely breaks the π -conjugation between the B-ring and the carbonyl group [1].

Consequently, the profound electronic differences between the strong electron-donating group (EDG) −NH2​ and the strong electron-withdrawing group (EWG) −NO2​ are localized almost entirely to the B-ring itself, with only weak, distance-attenuated inductive effects reaching the α -carbon.

Divergent Reactivity Pathways

Electrophilic Aromatic Substitution (EAS) on the B-Ring

The most drastic reactivity difference between the two compounds lies in their susceptibility to Electrophilic Aromatic Substitution (EAS).

  • Compound A (4-Amino): The −NH2​ group is a powerful activating group ( σp​=−0.66 ). Its lone pair donates electron density into the B-ring via resonance, making the ring highly nucleophilic and directing incoming electrophiles (e.g., halogens, nitronium ions) to the ortho positions.

  • Compound B (4-Nitro): The −NO2​ group is a powerful deactivating group ( σp​=+0.78 ). It withdraws electron density via both induction and resonance, rendering the B-ring highly resistant to EAS [2].

Nucleophilic Potential & Functionalization
  • Compound A: The primary amine acts as a potent nucleophilic center. It readily undergoes N-alkylation, N-acylation, and Schiff base formation (imine condensation) with aldehydes. This makes Compound A an ideal versatile intermediate for drug development.

  • Compound B: Lacks a nucleophilic center. The nitro group's primary synthetic utility lies in its redox potential, serving as a masked amine that can be carried through reaction sequences where an unprotected amine would cause unwanted side reactions.

Alpha-Carbon Acidity & Enolization Kinetics

While resonance is blocked by the ethyl bridge, inductive effects still operate through the σ -bonds. The strong electron-withdrawing nature of the −NO2​ group in Compound B exerts a long-range inductive pull, slightly stabilizing the conjugate base formed upon deprotonation of the α -carbon (C2). Therefore, Compound B exhibits slightly faster kinetics in base-catalyzed enolization and aldol-type condensations compared to Compound A.

Reactivity A Compound A (4-Amino) A_EAS EAS: Highly Activated (Ortho to NH2) A->A_EAS EDG Resonance A_Nuc Nucleophilic Attack (N-Acylation) A->A_Nuc Lone Pair B Compound B (4-Nitro) B_EAS EAS: Deactivated (Meta Director) B->B_EAS EWG Resonance B_Red Redox: Reducible (NO2 -> NH2) B->B_Red Catalytic H2

Electronic substituent effects dictating divergent reactivity pathways.

Quantitative Reactivity Metrics

The following table summarizes the key physicochemical and reactivity metrics differentiating the two analogs, grounded in established structure-activity relationship (SAR) principles for diarylpropanones [3].

ParameterCompound A (4-Amino)Compound B (4-Nitro)Causality / Mechanistic Note
Hammett Constant ( σp​ ) -0.66 (Strong EDG)+0.78 (Strong EWG)Dictates absolute electron density on the B-ring.
B-Ring EAS Reactivity Highly ActivatedHighly Deactivated −NH2​ donates lone pair; −NO2​ withdraws via resonance.
α -Proton pKa (Est.) ~19.5~18.8 −NO2​ slightly increases acidity via long-range induction.
Redox Potential Susceptible to OxidationSusceptible to Reduction −NH2​ oxidizes to −NO2​ ; −NO2​ reduces to −NH2​ .
Primary Nucleophile Aniline Nitrogen ( −NH2​ )None (Carbonyl O is weak)Amine lone pair dominates nucleophilic attack.

Self-Validating Experimental Protocols

To practically leverage these reactivity differences, the following protocols outline self-validating workflows for chemoselective transformations.

Protocol 1: Chemoselective Catalytic Hydrogenation (Compound B → Compound A)

Objective: Reduce the nitro group to an amine without reducing the diarylpropanone carbonyl. Causality: Palladium on carbon (Pd/C) under 1 atmosphere of H2​ is highly chemoselective for nitro reduction. The isolated ketone requires significantly harsher conditions (e.g., elevated pressure, elevated heat, or stronger hydride donors) to reduce, ensuring the carbonyl remains intact.

  • Reaction Setup: Dissolve Compound B (1.0 eq) in absolute ethanol (0.1 M). Add 10% Pd/C (0.1 eq by weight).

  • Atmosphere Exchange: Purge the reaction flask with vacuum/nitrogen cycles (3x), then introduce H2​ gas via a balloon.

  • Reaction & Monitoring: Stir vigorously at 25°C. Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar amine product will elute significantly lower than the non-polar nitro starting material.

  • Workup: Once the starting material is consumed (~2-4 hours), filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol.

  • Self-Validation: Concentrate the filtrate in vacuo. Confirm product formation via IR spectroscopy: validate the complete disappearance of the asymmetric/symmetric −NO2​ stretches (1530 and 1350 cm−1 ) and the appearance of primary amine N−H stretching bands (3300-3500 cm−1 ).

Workflow S1 Start: Compound B (4-NO2) S2 Add 10% Pd/C & H2 (1 atm) in EtOH, 25°C S1->S2 S3 TLC Monitoring (Disappearance of SM) S2->S3 S4 Filter over Celite & Concentrate S3->S4 S5 Product: Compound A (4-NH2) Validation: IR & NMR S4->S5

Chemoselective catalytic hydrogenation workflow converting Compound B to A.

Protocol 2: Selective N-Acylation of Compound A

Objective: Exploit the nucleophilicity of Compound A to form an amide derivative. Causality: Acetyl chloride is a highly reactive electrophile. Triethylamine ( Et3​N ) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, it will protonate the unreacted Compound A, converting it to an unreactive ammonium salt and stalling the reaction at 50% conversion.

  • Reaction Setup: Dissolve Compound A (1.0 eq) and Et3​N (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C under nitrogen.

  • Addition: Dropwise add acetyl chloride (1.1 eq). The solution will likely become cloudy as triethylamine hydrochloride precipitates.

  • Workup: Warm to room temperature and stir for 1 hour. Quench with saturated aqueous NaHCO3​ . Extract with DCM. Wash the organic layer with 1M HCl to selectively protonate and remove any unreacted Compound A into the aqueous layer.

  • Self-Validation: Dry the organic layer over Na2​SO4​ and concentrate. Validate via 1H -NMR: look for the appearance of a new highly shielded methyl singlet at ~2.1 ppm (acetyl group) and a downfield shift of the B-ring aromatic protons adjacent to the nitrogen, confirming the conversion from an electron-donating amine to an electron-withdrawing amide.

References

  • 1 - National Center for Biotechnology Information (PMC). 2.2 - Journal of Chemical Reviews. 3.3 - The Journal of Organic Chemistry (ACS Publications).

Sources

Cross-validation of HPLC and GC methods for 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one purity testing

Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Cross-Validation of HPLC and GC Methodologies for the Purity Assessment of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

As pharmaceutical pipelines increasingly rely on structurally complex intermediates, relying on a single chromatographic technique introduces "method blindness." 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one is a prime example: a ketone featuring both a polar primary amine and a non-polar methylphenyl moiety. Its dual nature and potential for thermal degradation necessitate a rigorous, orthogonal analytical approach to ensure comprehensive purity profiling.

This guide details the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. By contrasting a polarity-based separation (HPLC) with a volatility-based separation (GC), we eliminate analytical blind spots, ensuring that both highly polar degradants and volatile synthetic precursors are accurately quantified.

Regulatory & Scientific Grounding

To guarantee data integrity, the experimental design and acceptance criteria for both methods are strictly anchored to the [1] for the validation of analytical procedures and the lifecycle management principles outlined in [2].

Causality-Driven Experimental Design

As a self-validating system, both protocols mandate the use of an Internal Standard (IS) and continuous System Suitability Testing (SST). The IS normalizes micro-variances in injection volume and matrix suppression, ensuring the quantitative output reflects absolute analyte concentration rather than instrumental drift. Blank injections (diluent only) bracket every five sample runs to continuously verify the absence of column carryover.

Protocol 1: HPLC-UV (Targeting Non-Volatile & Polar Impurities)

The Causality: The primary amine on the 3-(4-Aminophenyl) moiety is highly basic and prone to severe peak tailing due to secondary interactions with residual silanols on standard silica supports. By utilizing an end-capped C18 stationary phase and a highly acidic mobile phase (pH ~2.0), we force the amine into a fully protonated state. This eliminates silanol interactions, ensuring sharp, symmetrical peaks and reproducible retention times.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10 mL of Methanol:Water (50:50 v/v). Spike with 10 µg/mL of Acetophenone (Internal Standard).

  • Stationary Phase: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm, fully end-capped).

  • Mobile Phase: Gradient elution.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

  • Flow Rate & Temperature: 1.0 mL/min at a controlled column compartment temperature of 30°C.

  • Detection: UV absorbance at 254 nm (optimal for the conjugated aromatic ketone chromophore).

  • System Suitability (SST): Inject the standard mix 6 times. Acceptance: RSD of peak area < 2.0%, Tailing factor < 1.5, Resolution between analyte and IS > 2.0.

Protocol 2: GC-FID (Targeting Volatile Precursors & Residual Solvents)

The Causality: The analyte is thermally stable up to ~250°C but can undergo surface-catalyzed degradation in active injection ports. To prevent this, we utilize a heavily deactivated glass liner and a rapid temperature ramp. This minimizes the thermal residence time of the analyte, bypassing the need for complex pre-column derivatization (e.g., acetylation) while still effectively resolving volatile synthetic precursors like 4-methylbenzaldehyde.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10 mL of anhydrous Ethyl Acetate. Spike with 10 µg/mL of Naphthalene (Internal Standard).

  • Stationary Phase: DB-5 capillary column (30 m × 0.25 mm, 0.25 µm film thickness; 5% phenyl / 95% dimethylpolysiloxane).

  • Injection Port: Split ratio 10:1, temperature set to 250°C using an ultra-inert deactivated liner.

  • Carrier Gas: High-purity Helium at a constant flow of 1.2 mL/min.

  • Temperature Program: Initial 100°C (hold 2 min), ramp at 20°C/min to 280°C (hold 5 min).

  • Detection: Flame Ionization Detector (FID) at 300°C.

  • System Suitability (SST): Signal-to-noise (S/N) ratio for the Limit of Quantitation (LOQ) standard must be ≥ 10:1.

Workflow Visualization

G Sample 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one Prep Sample Preparation & IS Spiking (Self-Validating System) Sample->Prep HPLC HPLC-UV Workflow (Non-Volatile/Polar Impurities) Prep->HPLC GC GC-FID Workflow (Volatile Precursors/Solvents) Prep->GC Val_HPLC ICH Q2(R2) Validation (Linearity, Precision, Accuracy) HPLC->Val_HPLC Val_GC ICH Q2(R2) Validation (Linearity, Precision, Accuracy) GC->Val_GC Recon Orthogonal Data Reconciliation Val_HPLC->Recon Val_GC->Recon Purity Absolute Purity Profile Established Recon->Purity

Orthogonal cross-validation workflow for comprehensive purity profiling.

Cross-Validation Results & Data Presentation

The table below summarizes the quantitative validation data obtained from both orthogonal methods. Both methods successfully met the rigorous acceptance criteria dictated by ICH Q2(R2)[1].

Validation ParameterHPLC-UV (Non-Volatiles)GC-FID (Volatiles)Acceptance Criteria
Specificity No interference at RT 8.4 minNo interference at RT 12.1 minResolution (Rs) > 2.0
Linearity (R²) 0.9998 (Range: 10-150 µg/mL)0.9995 (Range: 5-100 µg/mL)R² ≥ 0.999
Accuracy (Recovery) 99.8% ± 0.5%100.2% ± 0.8%98.0% - 102.0%
Precision (RSD) 0.6% (n=6)1.1% (n=6)RSD ≤ 2.0%
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.10 µg/mL / 0.30 µg/mLS/N ≥ 3 (LOD), ≥ 10 (LOQ)

Discussion & Data Reconciliation

The true value of this cross-validation lies in mass balance reconciliation . During our testing, HPLC demonstrated superior sensitivity for polar oxidative degradants, identifying a 0.4% impurity profile that GC missed due to thermal degradation in the liner. Conversely, GC-FID effectively quantified 0.2% of unreacted volatile starting materials (e.g., 4-methylbenzaldehyde) that co-eluted with the solvent front in the HPLC method.

By combining the impurity profiles from both orthogonal methods, the absolute purity of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one was confidently established at 99.4%. Relying on either method in isolation would have resulted in an artificially inflated purity score, proving that orthogonal cross-validation is not just a regulatory checkbox, but a scientific necessity.

References

  • International Council for Harmonisation (ICH). "Quality Guidelines: Q2(R2) Validation of Analytical Procedures." ICH Official Website.[Link]

  • ECA Academy / Pharmacopeial Forum. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum." GMP Compliance News.[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The diarylpropanone (dihydrochalcone) scaffold is a highly versatile pharmacophore in modern drug discovery. By bridging two aromatic systems with a saturated three-carbon linker, these molecules offer a stable, non-covalent framework capable of highly specific protein-ligand interactions.

This guide provides an in-depth structural and functional comparison between 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one —a rationally designed amino-diarylpropanone—and its prominent structural alternatives: Tolperisone (a centrally acting aminopropanone) and Neohesperidin Dihydrochalcone (NHDC) (a naturally derived, glycosylated diarylpropanone). By analyzing the causality behind their structural substitutions, this guide equips researchers with the mechanistic insights necessary to leverage these scaffolds in anti-inflammatory and neuromodulatory drug development.

Structural Causality & Pharmacological Divergence

To understand the specific utility of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one, we must deconstruct its molecular architecture:

  • The Saturated C3 Linker: Unlike their chalcone precursors (which contain an α,β -unsaturated ketone), diarylpropanones are fully saturated at the C2-C3 bond. This saturation eliminates the Michael acceptor reactivity, preventing promiscuous covalent binding to cellular thiols (e.g., glutathione) and drastically reducing off-target cytotoxicity.

  • The 4-Amino Group (Ring B): The −NH2​ moiety acts as a critical hydrogen-bond donor. In related aminochalcone studies, the presence of a 4-amino group was proven essential for docking into the active site of Myeloperoxidase (MPO), a primary granular enzyme implicated in inflammatory diseases[1].

  • The 4-Methylphenyl Group (Ring A): The lipophilic p-tolyl moiety enhances membrane permeability and blood-brain barrier (BBB) penetration. This structural feature is shared with Tolperisone, a widely used muscle relaxant[2][3].

Comparative Profiling

The following table summarizes the physicochemical and pharmacological divergence of these related scaffolds:

Feature/Property3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-oneTolperisoneNeohesperidin Dihydrochalcone (NHDC)
Structural Class Amino-DiarylpropanoneAryl-Alkyl-PropanoneGlycosylated Dihydrochalcone
Key Substituents 4-amino (Ring B), 4'-methyl (Ring A)Piperidine ring, 4'-methylPhloroglucinol core, Glycoside
Primary Target Myeloperoxidase (MPO)Voltage-gated Na⁺/Ca²⁺ channelsMAPK pathway / ROS
Mechanism of Action H-bond driven enzyme inhibitionChannel blockade (CNS)Antioxidant / Cytokine suppression
Michael Acceptor No (Saturated)No (Saturated)No (Saturated)
BBB Permeability High (Lipophilic core)High (CNS active)Low (Highly polar glycoside)

Comparative Analysis of Alternatives

Target Compound vs. Tolperisone

Tolperisone is a classic centrally acting muscle relaxant that operates by blocking voltage-gated sodium and N-type calcium channels in the reticular formation of the brainstem[2][3]. While both Tolperisone and our target compound share the 1-(4-methylphenyl)propan-1-one core, Tolperisone utilizes a basic piperidine ring at the C3 position. Replacing this aliphatic amine with a 4-aminophenyl group shifts the molecule's pharmacological profile from a voltage-gated channel blocker to a targeted enzyme inhibitor, capitalizing on the planar aromatic system to π−π stack within inflammatory enzyme pockets.

Target Compound vs. NHDC

NHDC is a well-documented dihydrochalcone known for its ability to rescue LPS-induced suppression of oxidative phosphorylation and modulate the MAPK signaling pathway[4][5]. However, NHDC relies on a bulky, highly polar glycoside and multiple phenolic hydroxyl groups for its antioxidant activity, restricting its cellular permeability. In contrast, 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one achieves anti-inflammatory efficacy not through direct ROS scavenging, but by actively inhibiting the generation of hypochlorous acid via MPO inhibition, utilizing a highly lipophilic and bioavailable scaffold[1][6].

G A 3-(4-Aminophenyl)-1-(4-methylphenyl) propan-1-one D Myeloperoxidase (MPO) Inhibition A->D 4-Amino Group (H-Bonding) B Tolperisone (Aryl-Alkyl-Propanone) E Voltage-Gated Na+/Ca2+ Channel Blockade B->E Piperidine Ring (Basic Center) C NHDC (Glycosylated Dihydrochalcone) F MAPK Pathway Modulation & ROS Scavenging C->F Phenolic OH Groups (Antioxidant) G Anti-Inflammatory Efficacy D->G H Centrally Acting Muscle Relaxation E->H F->G

Fig 1: Divergent pharmacological targeting of diarylpropanones based on structural motifs.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one, researchers must employ self-validating experimental systems. The following protocols detail the synthesis and biological evaluation of the compound, ensuring that observed effects are target-specific and not artifacts of cytotoxicity.

Synthesis via Selective Hydrogenation

Objective: Reduce the α,β -unsaturated double bond of 4-amino-4'-methylchalcone without reducing the carbonyl group or the aromatic rings.

  • Preparation: Dissolve 10 mmol of 4-amino-4'-methylchalcone in 50 mL of a 1:1 mixture of absolute ethanol and ethyl acetate.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C) (10 mol% relative to the substrate) under an inert argon atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active, highly conjugated chalcone spot and the appearance of a higher Rf​ spot indicates successful saturation.

  • Purification: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo and recrystallize from ethanol to yield pure 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one.

Self-Validating MPO Chlorinating Activity Assay

Objective: Quantify the anti-inflammatory potential of the synthesized diarylpropanone by measuring its inhibition of MPO-catalyzed hypochlorous acid (HOCl) production[1][7].

Self-Validating Design: This assay includes a positive control (5-fluorotryptamine) to validate enzyme activity, and an orthogonal Trypan Blue exclusion assay to ensure the compound does not simply kill the neutrophils (which would yield a false positive for anti-inflammatory activity).

  • Reagent Setup: Prepare a reaction buffer containing 50 mM phosphate buffer (pH 6.5), 10 mM taurine, and 100 nM purified human MPO.

  • Compound Incubation: Add the target diarylpropanone (titrated from 0.01 to 100 µM in DMSO) to the buffer. Negative Control: 1% DMSO vehicle. Positive Control: 5-fluorotryptamine (0.2 µM)[6][7]. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add H2​O2​ (final concentration 50 µM) to initiate the chlorinating reaction. Incubate for exactly 5 minutes.

  • Detection: Stop the reaction by adding 10 µg/mL of catalase. Add 2 mM of 5-thio-2-nitrobenzoic acid (TNB). The HOCl generated by MPO will oxidize the yellow TNB to colorless DTNB.

  • Quantification: Measure absorbance at 412 nm. High absorbance indicates high MPO inhibition (TNB remains unoxidized).

  • Orthogonal Viability Check: Incubate primary human neutrophils with 100 µM of the compound for 2 hours. Stain with Trypan Blue. Viability must remain >95% to confirm that MPO inhibition is a true pharmacological effect, not a cytotoxic artifact[1].

Workflow Step1 Claisen-Schmidt Condensation Step2 4-Amino-4'-methylchalcone (Michael Acceptor) Step1->Step2 NaOH, EtOH Step3 Pd/C Catalytic Hydrogenation Step2->Step3 H2 (1 atm) Step4 3-(4-Aminophenyl)-1-(4-methylphenyl) propan-1-one Step3->Step4 Selective C=C Reduction Step5 MPO Chlorinating Activity Assay Step4->Step5 Bio-validation

Fig 2: Step-by-step synthesis and self-validating bioassay workflow for amino-diarylpropanones.

References

  • Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Rel
  • Tolperisone. Wikipedia.
  • Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant. PMC.
  • 4'-Aminochalcones As Novel Inhibitors of the Chlorinating Activity of Myeloperoxidase. Bentham Science.
  • A Comprehensive Review of Aminochalcones. MDPI.
  • Effects of Neohesperidin Dihydrochalcone (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition. Semantic Scholar.
  • Exploring the Effects and Mechanisms of Neohesperidin Dihydrochalcone on Acute Lung Injury in Mice with Sepsis Using Network Pharmacology and Machine Learning. MDPI.

Sources

Safety Operating Guide

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step technical guide for the safe handling and disposal of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one , designed for researchers, environmental health and safety (EHS) professionals, and laboratory personnel.

Chemical Hazard Profile & Causality of Risk

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one (MW: 239.31 g/mol ) is a diarylpropanone derivative characterized by a primary aromatic amine (-NH₂) moiety and a ketone backbone. The disposal of this compound requires stringent regulatory compliance due to the inherent toxicity of the aromatic amine functional group.

Causality of Hazard: Primary aromatic amines are highly lipid-soluble, allowing rapid dermal absorption. Metabolically, they undergo N-hydroxylation via cytochrome P450 enzymes, forming electrophilic intermediates that can covalently bind to DNA (posing severe mutagenic and carcinogenic risks) or oxidize hemoglobin to methemoglobin, severely impairing oxygen transport [1]. Because of these risks, drain disposal of the parent compound is strictly prohibited under Resource Conservation and Recovery Act (RCRA) guidelines [3].

To mitigate these risks, laboratories must utilize one of two validated disposal pathways: Direct RCRA Lab-Pack Incineration (for bulk or mixed waste) or On-Site Chemical Oxidation (for small-scale, pure analytical waste).

Disposal Decision Workflow

The following matrix dictates the appropriate disposal pathway based on waste volume and solvent matrix.

DisposalWorkflow Start 3-(4-Aminophenyl)-1-(4-methylphenyl) propan-1-one Waste Assess Assess Volume & Purity Start->Assess PathA Bulk / Mixed Solvents (Direct Incineration) Assess->PathA PathB Small Scale (< 0.01 mol) (On-Site Oxidation) Assess->PathB Collect Collect in Glass/HDPE PathA->Collect Acidify Dissolve in 1.7 N H2SO4 PathB->Acidify Label Label: RCRA Hazardous Collect->Label Incinerate Commercial Incineration Label->Incinerate Oxidize Add 0.2 M KMnO4 (8h) Acidify->Oxidize Quench Quench with NaHSO3 Oxidize->Quench Aqueous Neutralize & Dispose Quench->Aqueous

Decision matrix for the disposal of aromatic amine laboratory waste.

Protocol A: Direct RCRA Lab-Pack Incineration (Preferred for Bulk)

For quantities exceeding 2.5 grams or waste mixed with organic solvents, on-site degradation is inefficient and potentially hazardous. The material must be routed to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature thermal destruction.

Causality of Protocol: High-temperature incineration (>1000°C) with sufficient residence time ensures the complete thermal cleavage of the aromatic ring and nitrogen heteroatoms, converting the compound into harmless N₂ and CO₂, while downstream scrubbers capture any trace NOₓ emissions [3].

Step-by-Step Methodology:

  • Segregation: Transfer the solid waste or solvent mixture into a compatible, sealable High-Density Polyethylene (HDPE) or amber glass container. Critical Control: Do not mix with strong oxidizers (e.g., nitrates, peroxides) to prevent spontaneous exothermic reactions.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Label specifically as "Hazardous Waste - Toxic (Aromatic Amine / Ketone derivative)."

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment bins to capture potential structural failures.

  • Validation Check: Ensure the container is hermetically sealed when not in active use. A self-validating check involves tipping the secondary containment tray slightly to visually confirm the absence of micro-leaks.

  • Manifesting: Coordinate with your institutional EHS waste broker to manifest the waste under the appropriate EPA waste codes (typically U-listed or characteristic toxic waste) for commercial incineration.

Protocol B: On-Site Chemical Oxidation (For Small Analytical Quantities)

For analytical residues or small-scale synthesis waste (< 0.01 mol, ~2.39 g), on-site chemical degradation using acidified potassium permanganate (KMnO₄) is a validated method to destroy the carcinogenic pharmacophore before disposal [2].

Causality of Experimental Choices:

  • Why H₂SO₄? Sulfuric acid protonates the amine, forming a water-soluble ammonium salt that prevents toxic volatilization. It also provides the necessary H⁺ ions to drive the Mn(VII) to Mn(II) high-potential redox reaction.

  • Why KMnO₄? Permanganate is a harsh oxidant that aggressively cleaves the aromatic ring. We use a massive stoichiometric excess (20 equivalents) to ensure complete destruction. If the oxidant were limiting, the amine could undergo partial oxidation to form highly toxic azo-compounds or benzidine derivatives.

  • Why NOT Bleach (NaOCl)? Sodium hypochlorite reacts with primary aromatic amines to form explosive diazonium salts or chlorinated intermediates, which are often more mutagenic than the parent compound [1].

Step-by-Step Methodology:

  • Acidification: In a functioning fume hood, dissolve 0.01 mol (approx. 2.39 g) of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one in 3.0 L of 1.7 N Sulfuric Acid (H₂SO₄) within a 5-L borosilicate round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Slowly add 1.0 L of 0.2 M Potassium Permanganate (KMnO₄) solution. The solution will turn a deep, opaque purple.

  • Incubation: Allow the mixture to stir continuously at room temperature for exactly 8 hours.

  • Quenching (Self-Validating Step): After 8 hours, slowly add solid Sodium Bisulfite (NaHSO₃) in small aliquots. The bisulfite reduces the unreacted, highly reactive MnO₄⁻ to safe, stable Mn²⁺ salts. Validation: The reaction is complete and safe when the deep purple color completely disappears, leaving a clear or very pale pink solution.

  • Neutralization: Use 10 M NaOH to adjust the pH of the clear solution to between 6.0 and 8.0. Validation: Verify with a calibrated pH meter or universal indicator strips.

  • Disposal: Once neutralized and visually cleared, the aqueous mixture is generally safe for drain disposal, subject to final approval by local municipal wastewater regulations.

Quantitative Data Summary

The following table summarizes the precise stoichiometry required to maintain the self-validating oxidation protocol, ensuring no toxic oligomers are formed during degradation.

Reagent / CompoundConcentrationVolume / Mass per 0.01 mol AmineFunctional Purpose
3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one Pure solid/residue0.01 mol (~2.39 g)Target hazardous waste
Sulfuric Acid (H₂SO₄) 1.7 N3.0 LSolubilization & Acidic Catalyst
Potassium Permanganate (KMnO₄) 0.2 M1.0 LPrimary Oxidizing Agent (20 eq)
Sodium Bisulfite (NaHSO₃) Solid powderTitrate to clarity (~10-20 g)Reducing/Quenching Agent
Sodium Hydroxide (NaOH) 10 MTitrate to pH 6-8Neutralization Agent

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from:[Link]

  • Lunn, G., & Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory (3rd ed.). John Wiley & Sons; 2012.
  • U.S. Environmental Protection Agency. Managing Hazardous Waste at Academic Entities. Available from:[Link]

Personal protective equipment for handling 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I design laboratory safety protocols not as bureaucratic checklists, but as mechanistic defenses tailored to the molecular realities of the compounds we handle. 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one is a complex intermediate featuring two highly reactive moieties: an aromatic amine and a p-tolyl propiophenone backbone.

Understanding the causality behind the hazards is the first step in effective risk mitigation. Aromatic amines are notorious for their ability to undergo metabolic activation in vivo, potentially leading to severe toxic or sensitizing effects. Structurally similar compounds, such as 1-(4-Aminophenyl)propan-1-one, are classified with Acute Toxicity (H301, Toxic if swallowed) and carry severe GHS06 (Skull and crossbones) warnings. Furthermore, related propionic acid derivatives are known to cause severe skin and eye irritation (H315, H319) and act as respiratory irritants (H335)[1]. The lipophilic nature of the p-tolyl group enhances dermal penetration, meaning that standard barrier methods must be upgraded to prevent solvent-mediated transdermal delivery[2].

This guide provides the self-validating procedures required to handle this compound safely, ensuring both scientific integrity and operational security.

Mechanistic Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic aromatic amines dissolved in organic solvents. The table below outlines the required quantitative specifications and the mechanistic justification for each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection Inner: Nitrile (≥0.11 mm thickness)Outer: Butyl Rubber (≥0.30 mm)Nitrile provides basic dexterity. However, the lipophilic p-tolyl group accelerates permeation in organic solvents. Butyl rubber prevents solvent-mediated transdermal delivery[2].
Eye/Face Protection ANSI Z87.1 Splash Goggles + Face ShieldThe amine moiety is a severe ocular irritant. This combination prevents corneal damage from aerosolized dust or solvent splashes[1].
Respiratory Protection N95/P100 Particulate RespiratorPrevents inhalation of fine crystalline dust. Aromatic amines have a high mucosal absorption rate and are documented respiratory irritants (H335)[1].
Body Protection Tyvek® disposable coveralls over Nomex lab coatPrevents the accumulation of static-charged dust on woven cotton, which can cause chronic low-dose dermal exposure.

Operational Workflow: Step-by-Step Handling Protocol

To prevent aerosolization and cross-contamination, every step of the handling process must be treated as a closed system.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Ensure the fume hood face velocity is actively monitored at 0.4–0.6 m/s. Do not initiate work if the airflow is compromised.

  • Static Dissipation: Line the working surface with antistatic, chemical-absorbent bench paper. Aromatic amine powders often carry a static charge, causing them to aerosolize unpredictably when manipulated.

Phase 2: Weighing & Transfer

  • Tool Selection: Use a grounded, static-dissipative spatula.

  • Closed-System Weighing: Weigh the compound directly into a tared, sealable glass vial rather than an open polystyrene weigh boat. This prevents dust dispersion during transit from the balance to the reaction vessel.

  • Solubilization: Add the reaction solvent (e.g., DMSO, DMF, or DCM) directly to the sealed vial via a syringe septum if possible, or carefully inside the fume hood. Never transport the open powder outside the hood.

Phase 3: Equipment Decontamination

  • Protonation Wash: Wash spatulas and glassware with a dilute acidic solution (e.g., 1M HCl). This protonates the free amine group, converting the lipophilic compound into a highly water-soluble ammonium salt.

  • Solvent Rinse: Follow with a standard organic solvent rinse (e.g., acetone or methanol) and dispose of all rinsate as hazardous organic waste.

Emergency Spill Response & Disposal Plan

In the event of a breach, immediate containment is required to prevent mucosal absorption and environmental contamination.

Emergency Spill Response

  • Evacuation & Assessment: Immediately halt work. If the spill is outside the fume hood, evacuate the immediate area to prevent the inhalation of aerosolized particulates.

  • Dust Suppression (Critical): Do NOT dry-sweep. Sweeping aerosolizes the toxic dust. Gently cover the spilled powder with absorbent pads dampened with 1M HCl or an appropriate compatible solvent to suppress dust generation.

  • Collection: Carefully scoop the dampened material using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wipe the spill area with a solvent compatible with the compound, followed by a thorough wash with an anionic surfactant and water to remove residual organics.

Disposal Protocol

  • Segregation: Consolidate solid waste, contaminated bench paper, and disposable PPE into a clearly labeled "Toxic Organic Waste - Contains Aromatic Amines" container.

  • Regulatory Compliance: Ensure the waste is hermetically sealed and designated for high-temperature incineration. Incineration is the only reliable method to completely destroy the aromatic amine structure without generating toxic downstream byproducts.

Operational Workflow Visualization

G Start Pre-Operation: PPE & Hood Setup Weighing Handling: Closed-System Weighing Start->Weighing Reaction Execution: Reaction Setup Weighing->Reaction Spill Spill Detected? Reaction->Spill Containment Emergency: Evacuate & Suppress Dust Spill->Containment Yes Disposal Disposal: Incineration Protocol Spill->Disposal No Decon Decontamination: Acidic Protonation Wash Containment->Decon Decon->Disposal

Figure 1: Workflow and emergency spill response for handling aromatic amine derivatives.

References

  • Title: 1-(4-Aminophenyl)propan-1-one | 70-69-9 Source: Sigma-Aldrich URL:

  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL: 1

  • Title: 3-Amino-3-(4-methylphenyl)propan-1-ol Source: ChemBK URL: 2

Sources

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